molecular formula C37H46FN5O2 B605672 ATM-3507 trihydrochloride CAS No. 1861449-70-8

ATM-3507 trihydrochloride

カタログ番号: B605672
CAS番号: 1861449-70-8
分子量: 611.8 g/mol
InChIキー: FNEHSJQRIWHZKS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

ATM-3507 is a potent small-molecule inhibitor specifically designed to target tropomyosin 3.1 (Tpm3.1), a key actin-binding protein overexpressed in a wide range of cancer cells . Its mechanism of action involves binding to the C-terminus of Tpm3.1, with subsequent integration into the protein's overlap junction during co-polymerization with actin; this integration alters the lateral movement of Tpm3.1 on the actin filament, ultimately disrupting the stability and function of the actin cytoskeleton in cancer cells . This targeted action inhibits cancer cell proliferation and, notably, demonstrates profound synergistic anti-tumor effects when used in combination with anti-microtubule agents such as vinorelbine and paclitaxel . Preclinical studies have shown that this combination strategy enhances mitotic arrest, promotes apoptosis, and increases post-mitotic G1 arrest, presenting a promising approach to overcome drug resistance in models of aggressive cancers like ovarian cancer and neuroblastoma . The specificity of ATM-3507 for Tpm3.1 is evidenced by its significantly reduced effects in Tpm3.1 knock-out models, confirming its on-target activity . With a characterized pharmacokinetic profile and demonstrated efficacy in vivo, ATM-3507 serves as a critical research tool for investigating the role of the actin cytoskeleton in cancer biology and for developing novel combination therapies . This product is intended for research applications only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46FN5O2/c1-28-29(2)43(16-5-15-40-20-18-39(3)19-21-40)36-13-12-34(27-35(28)36)45-33-7-4-6-31(26-33)37(44)42-24-22-41(23-25-42)17-14-30-8-10-32(38)11-9-30/h4,6-13,26-27H,5,14-25H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEHSJQRIWHZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)OC3=CC=CC(=C3)C(=O)N4CCN(CC4)CCC5=CC=C(C=C5)F)CCCN6CCN(CC6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1861449-70-8
Record name ATM-3507
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1861449708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATM-3507
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATM-3507
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC4FSR36T2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Mechanism of Action of ATM-3507 Trihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATM-3507 trihydrochloride is a potent and selective small molecule inhibitor of the tropomyosin isoforms Tpm3.1 and Tpm3.2, which are crucial components of the actin cytoskeleton in cancer cells. By disrupting the stability and function of Tpm3.1/3.2-containing actin filaments, ATM-3507 induces a cascade of events culminating in cell cycle arrest at the G2/M phase and subsequent apoptosis. This technical guide provides an in-depth overview of the mechanism of action of ATM-3507, supported by a compilation of preclinical data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows. While showing promise in preclinical models, the clinical development of ATM-3507 (also known as Anisina) was halted due to toxicity concerns observed in preclinical studies.[1] Nevertheless, the study of ATM-3507 provides valuable insights into the therapeutic potential of targeting the actin cytoskeleton in oncology.

Core Mechanism of Action: Targeting the Actin Cytoskeleton via Tropomyosin

ATM-3507 exerts its anticancer effects by directly targeting the cancer-associated tropomyosin isoforms Tpm3.1 and Tpm3.2.[2][3] Tropomyosins are coiled-coil proteins that polymerize along actin filaments, providing stability and regulating the interaction of actin with other proteins, such as myosin and cofilin.[4] Tpm3.1 is particularly overexpressed in a variety of cancers and plays a critical role in maintaining the integrity of the cancer cell cytoskeleton, which is essential for processes such as cell division, motility, and invasion.[5][6]

ATM-3507 binds to the C-terminus of Tpm3.1, a region crucial for its function.[7] This binding disrupts the normal association of Tpm3.1 with actin filaments, leading to filament destabilization and disassembly.[8] The consequences of this disruption are profound, leading to a cascade of cellular events that ultimately result in cancer cell death.

Signaling Pathway of ATM-3507 Action

ATM3507_Mechanism cluster_drug Drug Action cluster_target Direct Target cluster_cytoskeleton Cytoskeletal Effects cluster_cellular_outcome Cellular Outcomes ATM3507 ATM-3507 Tpm31_32 Tpm3.1 / Tpm3.2 ATM3507->Tpm31_32 Inhibits Actin_Destabilization Actin Filament Destabilization ATM3507->Actin_Destabilization Actin Actin Filaments Tpm31_32->Actin Stabilizes MyosinII Myosin II Activity Tpm31_32->MyosinII Regulates Cofilin Cofilin-mediated Severing Tpm31_32->Cofilin Inhibits Cytokinesis Inhibition of Cytokinesis Actin_Destabilization->Cytokinesis Spindle Mitotic Spindle Disruption Actin_Destabilization->Spindle G2M_Arrest G2/M Phase Arrest Cytokinesis->G2M_Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: ATM-3507 Mechanism of Action Pathway.

Quantitative Preclinical Data

The preclinical efficacy of ATM-3507 has been evaluated in various cancer models, both as a single agent and in combination with other chemotherapeutic drugs.

In Vitro Cytotoxicity

ATM-3507 has demonstrated potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM) at 48hIC50 (µM) at 72hCitation
NU-DUL-1Diffuse Large B-cell Lymphoma~3~3[8]
TMD8Diffuse Large B-cell Lymphoma~3~3[8]
ToledoDiffuse Large B-cell Lymphoma~101.25[8]
SU-DHL-8Diffuse Large B-cell Lymphoma~0.2~0.2[8]
OVCAR4Ovarian CancerLow-micromolarNot Reported[5]
A2780Ovarian CancerLow-micromolarNot Reported[5]
SKOV3Ovarian CancerLow-micromolarNot Reported[5]
Synergy with Microtubule-Targeting Agents

A significant finding in the preclinical evaluation of ATM-3507 is its synergistic activity with microtubule-targeting agents, such as vincristine. This synergy is attributed to the dual disruption of two critical components of the cytoskeleton: actin filaments and microtubules.

Cell LineCancer TypeCombination AgentSynergy Analysis MethodResultCitation
Neuroblastoma Cell Lines (unspecified)NeuroblastomaVincristineChou-TalalayHigh degree of synergy[9]
Ovarian Cancer Cell Lines (OVCAR4, A2780, SKOV3)Ovarian CancerVinorelbine, PaclitaxelNot SpecifiedSynergy observed[5]
MCF-7Breast CancerVincristineChou-Talalay (CI < 1)Synergistic[10]
In Vivo Efficacy in Neuroblastoma Xenograft Model

In a neuroblastoma xenograft model using CHLA-20 cells, the combination of ATM-3507 and vincristine resulted in significant tumor growth regression and improved survival compared to either agent alone.[11]

Treatment GroupTumor GrowthSurvivalCitation
ControlProgressive Growth-[11]
ATM-3507 aloneModerate InhibitionModest Improvement[11]
Vincristine aloneModerate InhibitionModest Improvement[11]
ATM-3507 + VincristineProfound RegressionSignificantly Improved[11]

Key Experimental Protocols

This section provides an overview of the methodologies used to elucidate the mechanism of action and efficacy of ATM-3507.

Cell Viability and Synergy Assays

Objective: To determine the cytotoxic effects of ATM-3507 alone and in combination with other drugs.

Protocol:

  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of ATM-3507, a combination agent (e.g., vincristine), or a combination of both.

  • After a specified incubation period (e.g., 48 or 72 hours), cell viability is assessed using a metabolic assay such as the Alamar Blue assay or MTS assay.

  • For synergy analysis, the data is analyzed using the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy.[12]

Cell Cycle Analysis

Objective: To investigate the effect of ATM-3507 on cell cycle progression.

Protocol:

  • Cells are treated with ATM-3507 for a defined period (e.g., 24 hours).

  • Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide (PI).

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to determine if the drug induces cell cycle arrest at a specific phase.[8]

Apoptosis Assay

Objective: To determine if ATM-3507 induces programmed cell death.

Protocol:

  • Cells are treated with ATM-3507.

  • Apoptosis is assessed by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

  • Alternatively, apoptosis can be confirmed by Western blotting for the cleavage of PARP or caspase-3.

High-Content Imaging of Tropomyosin Filaments

Objective: To visualize the effect of ATM-3507 on Tpm3.1-containing filaments.

Protocol:

  • Cells are cultured on imaging plates and treated with ATM-3507.

  • Cells are fixed, permeabilized, and stained with an antibody specific for Tpm3.1.

  • The cells are imaged using a high-content imaging system.

  • Image analysis software is used to quantify the disruption of Tpm3.1 filaments.

Experimental Workflow for In Vitro Analysis

experimental_workflow cluster_assays In Vitro Assays cluster_data Data Analysis start Cancer Cell Culture treatment Treatment with ATM-3507 +/- Vincristine start->treatment viability Cell Viability Assay (MTS/Alamar Blue) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry, PI) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI, Western Blot) treatment->apoptosis imaging High-Content Imaging (Tpm3.1 Staining) treatment->imaging ic50 IC50 Calculation viability->ic50 synergy Synergy Analysis (Chou-Talalay) viability->synergy arrest_quant Quantification of G2/M Arrest cell_cycle->arrest_quant apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant filament_disrupt Quantification of Filament Disruption imaging->filament_disrupt

Figure 2: In Vitro Experimental Workflow.

Downstream Cellular Consequences of Tpm3.1/3.2 Inhibition

The disruption of Tpm3.1/3.2-containing actin filaments by ATM-3507 triggers several downstream cellular events that contribute to its anticancer activity.

G2/M Cell Cycle Arrest

A primary consequence of ATM-3507 treatment is the arrest of cancer cells in the G2/M phase of the cell cycle.[8][9] This is thought to be due to the critical role of a properly functioning actin cytoskeleton in cytokinesis, the final stage of cell division. By destabilizing actin filaments, ATM-3507 impairs the formation and function of the contractile ring, which is necessary for the physical separation of daughter cells.

Furthermore, the synergy observed with microtubule inhibitors like vincristine suggests an impact on the mitotic spindle. The combination of a disrupted actin cytoskeleton and impaired microtubule dynamics leads to a robust mitotic arrest. This is often associated with the activation of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome segregation.[5]

Spindle Assembly Checkpoint Activation

SAC_Pathway cluster_drug_combo Drug Combination cluster_cytoskeleton_effects Cytoskeletal Disruption cluster_mitosis Mitotic Events cluster_outcome Cellular Fate ATM3507 ATM-3507 Actin_Disrupt Actin Filament Disruption ATM3507->Actin_Disrupt Vincristine Vincristine Microtubule_Disrupt Microtubule Disruption Vincristine->Microtubule_Disrupt Spindle_Defects Mitotic Spindle Defects Actin_Disrupt->Spindle_Defects Microtubule_Disrupt->Spindle_Defects SAC Spindle Assembly Checkpoint (SAC) Activation Spindle_Defects->SAC Mitotic_Arrest Prolonged Mitotic Arrest SAC->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 3: Synergistic Induction of Mitotic Arrest.
Induction of Apoptosis

The sustained G2/M arrest induced by ATM-3507 ultimately leads to the activation of the apoptotic cascade.[9] This is evidenced by the appearance of apoptotic markers such as cleaved PARP and Annexin V staining in treated cells. The induction of apoptosis is significantly enhanced when ATM-3507 is combined with microtubule-targeting agents.[5]

Inhibition of Cell Motility and Invasion

The actin cytoskeleton is fundamental for cell migration and invasion, processes that are central to cancer metastasis. By disrupting actin filament dynamics, ATM-3507 has been shown to inhibit the motility of cancer cells, such as diffuse large B-cell lymphoma cells.[8] This suggests that beyond its cytotoxic effects, ATM-3507 may also have anti-metastatic potential.

Conclusion and Future Perspectives

This compound represents a pioneering effort in targeting the cancer-specific actin cytoskeleton through the inhibition of Tpm3.1/3.2. Its mechanism of action, centered on the disruption of actin filament stability, leads to potent anticancer effects, including G2/M cell cycle arrest and apoptosis, particularly in combination with microtubule-targeting drugs. Although its clinical development was terminated due to toxicity, the extensive preclinical characterization of ATM-3507 has provided a wealth of knowledge for the field of oncology drug development.

The insights gained from studying ATM-3507 underscore the validity of the actin cytoskeleton as a therapeutic target in cancer. Future research in this area may focus on developing second-generation tropomyosin inhibitors with an improved therapeutic window or exploring other components of the actin regulatory machinery as novel drug targets. The detailed understanding of the mechanism of action of ATM-3507, as outlined in this guide, will serve as a valuable resource for these future endeavors.

References

Unraveling the Mechanism of ATM-3507 Trihydrochloride: A Technical Guide to its Target Protein, Tropomyosin 3.1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the anti-cancer compound ATM-3507 trihydrochloride, focusing on its primary target protein, Tropomyosin 3.1 (Tpm3.1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings on the compound's mechanism of action, binding kinetics, and its impact on cellular pathways, supported by detailed experimental protocols and visual representations of the underlying biological processes.

Core Target and Mechanism of Action

ATM-3507 is a potent and selective inhibitor of Tropomyosin 3.1 (Tpm3.1), a protein isoform that is frequently overexpressed in cancer cells and plays a crucial role in stabilizing the actin cytoskeleton.[1][2][3] The compound exerts its anti-cancer effects by disrupting the function of Tpm3.1-containing actin filaments, leading to increased actin filament depolymerization and ultimately, cell death in cancer cells.[1][4][5]

The molecular mechanism involves the integration of ATM-3507 into the coiled-coil overlap region of adjacent Tpm3.1 dimers along the actin filament.[2] This interaction is specific to the C-terminus of Tpm3.1 and the overlap junction it forms with the N-terminus of the adjacent dimer.[2] By binding to this region, ATM-3507 is thought to alter the lateral movement of Tpm3.1 on the actin surface, thereby interfering with its ability to protect actin filaments from severing proteins and disrupting its interactions with other actin-binding proteins and myosin motors.[2][4] This disruption of the cytoskeleton's integrity leads to G2/M cell cycle arrest and apoptosis in cancer cells.[1][3][4][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of ATM-3507 with its target and its cytotoxic activity against various cancer cell lines.

ParameterValueCell Lines/ConditionsReference
Apparent Binding Affinity (Kd) ~2 µMIn vitro Tpm3.1/actin co-polymer[2][3]
IC50 (Tropomyosin Inhibition) 3.83 - 6.84 µMHuman melanoma cell lines[8][9]
IC50 (Neuroblastoma) CHLA-20: 4.99 ± 0.45 µMNeuroblastoma cell lines[9]
CHP-134: 3.83 ± 0.67 µM[9]
CHLA-90: 6.84 ± 2.37 µM[9]
SK-N-BE(2): 5.00 ± 0.42 µM[9]
Saturation Molar Ratio ~1 molecule ATM-3507 per Tpm3.1 dimerIn vitro Tpm3.1/actin co-polymer[2][3]

Key Experimental Protocols

Radioligand Binding Assay for Apparent Affinity Determination

This protocol was adapted from methodologies used to determine the binding affinity of ATM-3507 to the Tpm3.1/actin co-polymer.[2]

  • Preparation of Reagents:

    • Tritiated ATM-3507 ([³H]-ATM-3507) is diluted with non-labeled ATM-3507 to a specific activity of 125 mCi/mmol.

    • Serial dilutions of [³H]-ATM-3507 are prepared (ranging from 0.25 to 64 µM).

    • Tpm3.1 protein is prepared at a concentration of 5 µM in buffer A (10 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).

    • F-actin is prepared separately.

  • Incubation and Co-sedimentation:

    • The serial dilutions of [³H]-ATM-3507 are pre-incubated with 5 µM Tpm3.1 for 10 minutes in buffer A.

    • This mixture is then added to F-actin, and polymerization is allowed to proceed.

    • The resulting Tpm3.1/actin co-polymers are pelleted by ultracentrifugation.

  • Quantification:

    • The amount of [³H]-ATM-3507 incorporated into the pellet is quantified using scintillation counting.

    • The concentration of free [³H]-ATM-3507 in the supernatant is also measured.

    • The apparent binding affinity (Kd) is calculated from the saturation binding curve, where the amount of bound ligand is plotted against the concentration of free ligand.

Circular Dichroism (CD) Spectroscopy for Thermal Stability Analysis

This protocol is based on studies investigating the direct interaction of ATM-3507 with Tpm3.1 peptides.[2]

  • Sample Preparation:

    • Recombinant N-terminal and C-terminal peptides of Tpm3.1 are expressed and purified.

    • Peptides are dialyzed overnight against a buffer of 10 mM NaH₂PO₄, 150 mM NaCl, 75 µM TCEP, 1% (v/v) acetonitrile, pH 7.0. The final peptide concentration is 20 µM.

    • For the experimental group, Tpm3.1 peptides are incubated with 100 µM ATM-3507 at 37°C overnight. The control group is incubated with 1% acetonitrile.

  • CD Spectra Acquisition:

    • CD spectra are measured using a Chirascan Plus CD Spectrometer in a 0.5 mm cuvette.

    • Measurements are taken from 195 to 260 nm with a 1 nm step size and a 1.0 mm bandwidth, averaging 3 to 4 scans at 37°C.

  • Thermal Unfolding:

    • Thermal melts are performed by monitoring the CD signal at 222 nm while increasing the temperature from 20°C to 80°C at a rate of 1°C/min.

    • The first derivative of the unfolding curve is calculated to determine the melting temperature (Tm). A shift in Tm in the presence of ATM-3507 indicates a direct interaction that alters the thermal stability of the peptide.

Visualizing the Molecular Interactions and Cellular Consequences

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and cellular pathways affected by ATM-3507.

ATM3507_Mechanism_of_Action cluster_complex Drug-Target Interaction cluster_effects Cellular Effects Actin Actin Monomers F_Actin F-Actin Polymer Actin->F_Actin Tpm_Polymer Tpm3.1 Co-polymer Tpm31 Tpm3.1 Dimers Tpm31->Tpm_Polymer Binds to F-Actin Tpm_Overlap Tpm3.1 Overlap Junction ATM3507 ATM-3507 ATM3507->Tpm_Overlap Binds Disruption Disruption of Tpm3.1 Function Tpm_Overlap->Disruption Leads to Depolymerization Actin Filament Depolymerization Disruption->Depolymerization Cell_Cycle_Arrest G2/M Arrest Depolymerization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1. Mechanism of action of ATM-3507.

Experimental_Workflow_Binding_Affinity cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification Reagents Prepare [³H]-ATM-3507 and Tpm3.1 Incubate Pre-incubate [³H]-ATM-3507 with Tpm3.1 Reagents->Incubate Add_Actin Add F-Actin and allow polymerization Incubate->Add_Actin Centrifuge Ultracentrifugation to pellet co-polymers Add_Actin->Centrifuge Scintillation Quantify [³H]-ATM-3507 in pellet and supernatant Centrifuge->Scintillation Analysis Calculate Apparent Binding Affinity (Kd) Scintillation->Analysis

Figure 2. Workflow for determining binding affinity.

Conclusion

This compound represents a promising class of anti-cancer agents that specifically target the cancer-associated protein Tpm3.1. Its mechanism of action, centered on the disruption of the actin cytoskeleton through a specific interaction with the Tpm3.1 overlap junction, provides a clear rationale for its selective cytotoxicity towards cancer cells. The data and protocols presented in this guide offer a comprehensive resource for researchers working to further elucidate the therapeutic potential of targeting the actin cytoskeleton in oncology.

References

The Role of ATM-3507 Trihydrochloride in Cytoskeleton Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATM-3507 trihydrochloride is a novel small molecule inhibitor that selectively targets the cancer-associated tropomyosin isoforms Tpm3.1 and Tpm3.2. By modulating the stability and function of the actin cytoskeleton, ATM-3507 presents a promising therapeutic strategy, particularly in oncology. This technical guide provides an in-depth analysis of the mechanism of action of ATM-3507, its impact on cytoskeleton dynamics, and its effects on various cellular processes. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts.

Introduction to Cytoskeleton Dynamics and the Role of Tropomyosin

The cytoskeleton is a dynamic network of protein filaments that provides structural support to cells, enables cell movement, and organizes intracellular transport. The actin cytoskeleton, composed of actin filaments, is a key player in many of these processes. The function and stability of actin filaments are regulated by a host of actin-binding proteins, among which is tropomyosin (Tpm).

Tropomyosin isoforms, such as Tpm3.1 and Tpm3.2, are coiled-coil dimeric proteins that lie along the length of actin filaments. They play a crucial role in stabilizing these filaments and modulating their interactions with other proteins, including myosin.[1][2] In numerous cancers, the expression of specific Tpm isoforms, particularly Tpm3.1, is altered, contributing to the pathological phenotype of cancer cells.[3][4] This makes Tpm3.1 a compelling target for anti-cancer drug development.

This compound: A Selective Tpm3.1/3.2 Inhibitor

ATM-3507 is a potent and selective inhibitor of Tpm3.1 and Tpm3.2.[1][2] Its targeted action against these cancer-associated tropomyosin isoforms makes it a valuable tool for studying cytoskeleton dynamics and a promising candidate for therapeutic intervention.

Mechanism of Action

ATM-3507 functions by intercalating between the actin filament and the Tpm3.1/3.2 co-filament. This interaction disrupts the lateral movement of Tpm3.1/3.2 dimers on the actin filament, thereby inhibiting their ability to stabilize the filament.[1] The consequence of this disruption is an acceleration of actin filament depolymerization.[1] Furthermore, the altered interaction between actin and Tpm3.1/3.2 impairs the bridging of actin filaments to myosin, thus affecting actomyosin-dependent processes.[1]

Molecular studies have shown that ATM-3507 binds to the C-terminus of Tpm3.1 and integrates into the 4-helix coiled-coil overlap junction formed by adjacent Tpm3.1 dimers.[4][5] This integration is thought to be the basis for altering the filament's properties and its interactions with other proteins.[5]

cluster_0 Mechanism of Action of ATM-3507 Actin Actin Filament Tpm Tpm3.1/3.2 Dimer Actin->Tpm binds to Stabilization Actin Filament Stabilization Tpm->Stabilization promotes Tpm->Stabilization inhibits Bridging Actin-Myosin Bridging Tpm->Bridging facilitates Tpm->Bridging disrupts ATM3507 ATM-3507 ATM3507->Tpm intercalates & binds to C-terminus Myosin Myosin II Contraction Actomyosin Contraction Myosin->Contraction Depolymerization Accelerated Depolymerization Stabilization->Depolymerization leads to Bridging->Myosin Bridging->Contraction impairs

Caption: Mechanism of ATM-3507 action on actin filaments.

Impact on Cellular Processes

The disruption of Tpm3.1/3.2 function by ATM-3507 has profound effects on various cellular processes that are highly dependent on a dynamic actin cytoskeleton.

Actin Remodeling and Cell Spreading

In B-cells, ATM-3507 treatment has been shown to inhibit the B-cell receptor (BCR)-induced formation of the peripheral ring of branched actin, a critical structure for cell spreading.[1][2] It also prevents the formation of actomyosin arcs at the inner face of this peripheral actin ring.[1][2]

cluster_1 Effect of ATM-3507 on B-Cell Spreading BCR BCR Activation ActinRemodeling Actin Remodeling BCR->ActinRemodeling PeripheralRing Peripheral Actin Ring Formation ActinRemodeling->PeripheralRing ActomyosinArcs Actomyosin Arc Formation ActinRemodeling->ActomyosinArcs CellSpreading Cell Spreading PeripheralRing->CellSpreading ActomyosinArcs->CellSpreading ATM3507 ATM-3507 ATM3507->ActinRemodeling inhibits cluster_2 Experimental Workflow: Cell Spreading Assay Start Start Pretreat Pre-treat cells with ATM-3507 or control Start->Pretreat Spread Add cells to coverslips and allow to spread Pretreat->Spread Coat Coat coverslips with activating antibody Coat->Spread FixStain Fix and stain for F-actin Spread->FixStain Image Image cells FixStain->Image Quantify Quantify cell area Image->Quantify End End Quantify->End

References

ATM-3507 Trihydrochloride: A Technical Guide to a Selective Tpm3.1/3.2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ATM-3507 trihydrochloride, a selective small-molecule inhibitor of the tropomyosin isoforms Tpm3.1 and Tpm3.2. Tropomyosins are crucial regulators of the actin cytoskeleton, and the specific overexpression of Tpm3.1/3.2 in various cancers has identified them as promising therapeutic targets. ATM-3507 has emerged as a key chemical probe for elucidating the roles of these specific isoforms in cancer cell biology and as a potential anti-cancer agent.

Mechanism of Action

ATM-3507 exerts its inhibitory effects through a unique interaction with the Tpm3.1/3.2-actin filament complex. Its parent compound, TR-100, was identified for its ability to bind a specific pocket on the C-terminus of Tpm3.1 and Tpm3.2, a region encoded by exon 9d, which is not present in other Tpm3 isoforms.[1][2] ATM-3507 was subsequently developed as a more potent analog.[2][3]

The core mechanism involves:

  • Intercalation and Disruption: ATM-3507 intercalates between the actin filament and the Tpm3.1/3.2 co-filament. This action alters the lateral movement of Tpm3.1/3.2 dimers along the actin filament.[1][2]

  • Inhibition of Actin Stabilization: By disrupting the normal Tpm3.1/3.2-actin interaction, ATM-3507 negates the ability of these tropomyosin isoforms to stabilize actin filaments, which leads to accelerated filament depolymerization.[1][2][4]

  • Disruption of Myosin II Recruitment: The altered co-filament interaction also interferes with the capacity of Tpm3.1/3.2 to bridge actin filaments to non-muscle myosin II.[1][2] This is critical as Tpm3.1/3.2 is known to recruit myosin II to create contractile actomyosin bundles.[5][6]

Notably, the optimal activity and incorporation of ATM-3507 into the Tpm3.1/actin co-polymer occur when the compound is present during filament polymerization.[7] It has minimal effect on pre-formed Tpm3.1/actin filaments.[7]

cluster_0 Normal Tpm3.1/3.2 Function cluster_1 Inhibition by ATM-3507 Actin Actin Filament Tpm Tpm3.1 / Tpm3.2 Actin->Tpm binds to Contractility Actomyosin Contractility (Stress Fibers, Cytokinesis) Actin->Contractility Myosin Non-Muscle Myosin II Tpm->Myosin recruits Stabilization Filament Stabilization Tpm->Stabilization Disruption Disrupted Tpm3.1/3.2- Actin Interaction Tpm->Disruption Inhibition Myosin->Contractility ATM3507 ATM-3507 ATM3507->Tpm intercalates & binds Depolymerization Accelerated Depolymerization Disruption->Depolymerization ImpairedRecruitment Impaired Myosin II Recruitment Disruption->ImpairedRecruitment

Caption: Mechanism of ATM-3507 inhibition on Tpm3.1/3.2-mediated actin regulation.

Quantitative Data

The following tables summarize the key quantitative parameters reported for ATM-3507.

Table 1: Binding Affinity and Stoichiometry

Parameter Value Conditions Source
Apparent Binding Affinity (Kd) ~2 µM ³H-ATM-3507 with Tpm3.1/actin co-polymers [7]
Saturation Concentration ~5 µM ³H-ATM-3507 with Tpm3.1/actin co-polymers [7]

| Molar Ratio at Saturation | ~1:1 | ATM-3507 molecule per Tpm3.1 dimer |[7] |

Table 2: In Vitro Cytotoxicity (IC₅₀ Values) | Cell Line | Cancer Type | IC₅₀ (48h) | IC₅₀ (72h) | Source | | :--- | :--- | :--- | :--- | :--- | | DLBCL Lines | | NU-DUL-1 | Diffuse Large B-Cell Lymphoma | ~3 µM | ~3 µM |[1] | | TMD8 | Diffuse Large B-Cell Lymphoma | ~3 µM | ~3 µM |[1] | | Toledo | Diffuse Large B-Cell Lymphoma | ~10 µM | 1.25 µM |[1] | | SU-DHL-8 | Diffuse Large B-Cell Lymphoma | ~200 nM | ~200 nM |[1] | | Neuroblastoma Lines | | CHLA-20 | Neuroblastoma | 4.99 ± 0.45 µM | - |[8] | | CHP-134 | Neuroblastoma | 3.83 ± 0.67 µM | - |[8] | | CHLA-90 | Neuroblastoma | 6.84 ± 2.37 µM | - |[8] | | SK-N-BE(2) | Neuroblastoma | 5.00 ± 0.42 µM | - |[8] | | Ovarian Cancer Lines | | A2780 | Ovarian Carcinoma | Low µM | Low µM |[9] | | A2780cis | Ovarian Carcinoma | Low µM | Low µM |[9] | | OVCAR4 | Ovarian Carcinoma | Low µM | Low µM |[9] |

Table 3: Pharmacokinetic Parameters (Single Intravenous Dose in Balb/c Mice)

Parameter Value Dose Source
Cmax 5,758 ng/mL 30 mg/kg [8]
Half-life (t½) 5.01 hours 30 mg/kg [8]
AUC₀-t 14,548 ng·h/mL 30 mg/kg [8]
Clearance (CL) 33.8 mL/min/kg 30 mg/kg [8]

| Volume of Distribution (Vss) | 7.23 L/kg | 30 mg/kg |[8] |

Cellular Effects and Affected Pathways

Inhibition of Tpm3.1/3.2 by ATM-3507 leads to a cascade of cellular consequences stemming from the disruption of the actin cytoskeleton. Tpm3.1/3.2 is implicated in cancer progression, with its overexpression promoting proliferation, migration, and invasion.[2][10][11][12]

Key cellular effects of ATM-3507 include:

  • Impaired Cell Spreading and Actin Remodeling: Treatment with ATM-3507 inhibits B-cell receptor (BCR)-induced formation of the peripheral actin ring required for cell spreading and prevents the formation of associated actomyosin arcs.[1][13][14]

  • Inhibition of Cell Growth: The compound effectively inhibits the growth of various cancer cell lines, including Diffuse Large B-Cell Lymphoma (DLBCL), neuroblastoma, and melanoma.[1][2][10]

  • Cell Cycle Arrest: ATM-3507 induces cell cycle arrest in the G2/M phase.[10][13][14] This is attributed to impaired cytokinesis, a process highly dependent on a functional actomyosin contractile ring.[2][15]

  • Reduced Cell Migration and Motility: The compound markedly reduces chemokine-stimulated chemotaxis (e.g., migration towards CXCL12) and integrin-dependent motility on fibronectin in DLBCL cell lines.[2][13][14]

cluster_consequences Cellular Consequences ATM3507 ATM-3507 Inhibition Inhibition of Tpm3.1 / Tpm3.2 ATM3507->Inhibition Actin_Destab Actin Filament Destabilization Inhibition->Actin_Destab Myosin_Disrupt Disrupted Myosin II Recruitment Inhibition->Myosin_Disrupt Spreading Impaired Cell Spreading Actin_Destab->Spreading leads to Migration Reduced Migration & Chemotaxis Actin_Destab->Migration leads to Cytokinesis Defective Cytokinesis Myosin_Disrupt->Cytokinesis leads to Growth Inhibited Cell Growth Migration->Growth Arrest G2/M Phase Arrest Cytokinesis->Arrest Arrest->Growth

Caption: Cellular consequences resulting from the inhibition of Tpm3.1/3.2 by ATM-3507.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize ATM-3507.

4.1 Radioligand Binding Assay This assay measures the binding affinity of ATM-3507 to Tpm3.1-actin co-filaments.

  • Preparation: Tritiated ATM-3507 (³H-ATM-3507) is serially diluted. Recombinant Tpm3.1 is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, 2 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).

  • Incubation: Serial dilutions of ³H-ATM-3507 are pre-incubated with a fixed concentration of Tpm3.1 (e.g., 5 µM) for 10 minutes.

  • Polymerization: Pre-polymerized F-actin is added to the Tpm3.1/³H-ATM-3507 mixture and incubated to allow for co-polymer formation.

  • Co-sedimentation: The mixture is centrifuged at high speed (e.g., >100,000 x g) to pellet the F-actin and any associated proteins and compounds.

  • Quantification: The supernatant is removed, and the pellet is washed and resuspended. The amount of ³H-ATM-3507 in the pellet is quantified using scintillation counting.

  • Analysis: The concentration of bound ³H-ATM-3507 is plotted against the free concentration to determine the apparent binding affinity (Kd) and saturation point.[7]

4.2 Cell Viability / Cytotoxicity Assay (e.g., Alamar Blue / MTS) This assay determines the concentration of ATM-3507 that inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Cancer cells (e.g., DLBCL lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of ATM-3507 (and a vehicle control, e.g., DMSO) for a specified duration (typically 48 or 72 hours).[1][14]

  • Reagent Addition: A viability reagent like Alamar Blue (resazurin) or MTS is added to each well and incubated for 1-4 hours.

  • Measurement: The metabolic activity of viable cells reduces the reagent, causing a colorimetric or fluorescent change that is measured with a plate reader.

  • Analysis: The absorbance/fluorescence values are normalized to the vehicle control. A dose-response curve is generated, and the IC₅₀ value is calculated using non-linear regression.[1][9][14]

4.3 Cell Spreading Assay This method assesses the impact of ATM-3507 on the ability of cells to spread, a process dependent on actin remodeling.

  • Coating: Glass coverslips are coated with an activating substrate (e.g., 2.4 μg/cm² anti-IgG for B-cells).[2][14]

  • Pre-treatment: Cells in suspension are pre-treated with ATM-3507 (e.g., 3 µM) or a vehicle control for 1 hour at 37°C.[2][14]

  • Spreading: The pre-treated cells are added to the coated coverslips and allowed to spread for a defined period (e.g., 30 minutes).[2][14]

  • Staining: Cells are fixed, permeabilized, and stained with a fluorescent phalloidin conjugate (e.g., rhodamine-phalloidin) to visualize F-actin. Nuclei are counterstained with DAPI.

  • Imaging and Analysis: Cells are imaged using confocal microscopy. Image analysis software (e.g., ImageJ) is used to quantify cell area and circularity for a large number of cells per condition. Statistical tests (e.g., Mann-Whitney U test) are used to compare treated and control groups.[2][14]

4.4 Cell Cycle Analysis by Flow Cytometry This protocol determines the effect of ATM-3507 on cell cycle phase distribution.

  • Treatment: Cells are cultured with ATM-3507 (e.g., 3 µM) or a vehicle control for a set time (e.g., 24 hours).[2]

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%) while vortexing to prevent clumping.

  • Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.

  • Analysis: The resulting histogram of DNA content is analyzed to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells with 4N DNA content is indicative of G2/M arrest.[2]

cluster_workflow General Experimental Workflow for Cellular Assays cluster_assays 4. Specific Assay Protocol cluster_data 5. Data Acquisition start 1. Cell Culture (e.g., DLBCL lines) treatment 2. Treatment (ATM-3507 vs Vehicle) start->treatment incubation 3. Incubation (24-72 hours) treatment->incubation Assay_Viability Cell Viability Add MTS/Alamar Blue incubation->Assay_Viability Assay_Migration Migration (Transwell) Seed in insert; add chemoattractant incubation->Assay_Migration Assay_Cycle Cell Cycle Fix & Stain with PI incubation->Assay_Cycle Data_Viability Plate Reader (Absorbance) Assay_Viability->Data_Viability Data_Migration Microscopy (Count migrated cells) Assay_Migration->Data_Migration Data_Cycle Flow Cytometer (DNA content) Assay_Cycle->Data_Cycle analysis 6. Data Analysis (Normalization, Stats, IC50) Data_Viability->analysis Data_Migration->analysis Data_Cycle->analysis

Caption: A generalized workflow for in vitro evaluation of ATM-3507's cellular effects.

Conclusion and Future Directions

This compound is a highly selective and potent inhibitor of the cancer-associated tropomyosin isoforms Tpm3.1 and Tpm3.2. Its mechanism of action, centered on the disruption of actin filament stability and actomyosin contractility, is well-characterized. Quantitative data from in vitro and in vivo studies demonstrate its efficacy in inhibiting the growth and migration of various cancer cell types, particularly those of hematological and neurological origin.

The detailed experimental protocols available provide a robust framework for further investigation into the roles of Tpm3.1/3.2 in both normal physiology and disease. While early clinical trials of ATM-3507 (Anisina) for neuroblastoma were terminated, its value as a research tool is undisputed.[2] It remains instrumental in dissecting the specific functions of the actin cytoskeleton in complex processes like cell division, motility, and intracellular trafficking. Future research may focus on leveraging the detailed understanding of ATM-3507's mechanism to develop next-generation Tpm3.1/3.2 inhibitors with improved therapeutic indices or to explore its synergistic potential with other anti-cancer agents, such as microtubule inhibitors.[3][9][15]

References

The Impact of ATM-3507 Trihydrochloride on Actin Filaments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATM-3507 trihydrochloride is a novel small molecule inhibitor that selectively targets the tropomyosin isoforms Tpm3.1 and Tpm3.2, which are frequently overexpressed in cancer cells. By modulating the stability and function of actin filaments, ATM-3507 presents a promising therapeutic strategy. This document provides a comprehensive technical overview of the core mechanism of action of ATM-3507, its quantifiable effects on cellular processes, and detailed experimental protocols for researchers in the field.

Core Mechanism of Action

ATM-3507 exerts its effects by disrupting the function of Tpm3.1/3.2-containing actin filaments. Unlike traditional actin-targeting drugs, ATM-3507 does not directly bind to actin. Instead, it intercalates between the actin filament and the Tpm3.1/3.2 co-filament[1]. The molecule specifically binds to a unique C-terminal pocket of the Tpm3.1 and Tpm3.2 isoforms[1][2].

This binding event alters the lateral movement of Tpm3.1/3.2 dimers on the actin filament, which in turn inhibits their crucial function of stabilizing these filaments. The consequence is an accelerated rate of actin filament depolymerization[1][2]. Furthermore, this alteration disrupts the ability of Tpm3.1/3.2 to bridge actin filaments to non-muscle myosin II, thereby impairing actomyosin-based contractility[1][2].

A key characteristic of ATM-3507 is that its efficacy is dependent on its presence during the co-polymerization of Tpm3.1 with actin. It is poorly incorporated into pre-formed Tpm3.1/actin co-polymers[3]. This suggests that the dynamic nature of actin filaments is critical for the therapeutic action of ATM-3507.

cluster_0 ATM-3507 Mechanism of Action ATM_3507 ATM-3507 Tpm31_32 Tpm3.1/3.2 ATM_3507->Tpm31_32 Binds to C-terminal pocket Myosin_Interaction Disrupted Myosin II Interaction ATM_3507->Myosin_Interaction Actin_Stabilization Inhibited Actin Filament Stabilization ATM_3507->Actin_Stabilization Intercalates during co-polymerization Actin_Filament Actin Filament Tpm31_32->Actin_Filament Co-polymerizes with Actin_Polymerization Actin Polymerization Actin_Polymerization->Tpm31_32 Actin_Depolymerization Accelerated Actin Depolymerization Actin_Stabilization->Actin_Depolymerization cluster_1 Radioligand Binding Assay Workflow Start Start Incubate_ATM_Tpm Incubate 3H-ATM-3507 with Tpm3.1 Start->Incubate_ATM_Tpm Add_Factin Add F-actin and incubate Incubate_ATM_Tpm->Add_Factin Centrifuge Ultracentrifugation Add_Factin->Centrifuge Separate Separate supernatant and pellet Centrifuge->Separate Quantify Quantify 3H-ATM-3507 in pellet Separate->Quantify End End Quantify->End cluster_2 Cellular Consequences of ATM-3507 Treatment ATM_3507_Treatment ATM-3507 Treatment Actin_Destabilization Destabilization of Tpm3.1/3.2-Actin Filaments ATM_3507_Treatment->Actin_Destabilization Impaired_Spreading Impaired Cell Spreading and Motility Actin_Destabilization->Impaired_Spreading Cytokinesis_Failure Cytokinesis Failure Actin_Destabilization->Cytokinesis_Failure G2M_Arrest G2/M Cell Cycle Arrest Cytokinesis_Failure->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

An In-depth Technical Guide to the Pharmacological Properties of ATM-3507 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATM-3507 trihydrochloride, also known as Anisina, is a potent and selective small-molecule inhibitor of the cancer-associated tropomyosin isoforms Tpm3.1 and Tpm3.2.[1][2][3][4] Tropomyosins are a family of actin-binding proteins that play a crucial role in the stabilization and regulation of the actin cytoskeleton. The overexpression of Tpm3.1 is observed in a significant percentage of tumors, including neuroblastoma, ovarian cancer, and non-small cell lung cancer, making it a compelling target for cancer therapy.[5] ATM-3507 has emerged as a lead compound from a series of anti-tropomyosin analogues, demonstrating promising preclinical anti-cancer activity, both as a monotherapy and in combination with other chemotherapeutic agents.[6] This technical guide provides a comprehensive overview of the pharmacological properties of ATM-3507, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and synergistic potential with microtubule-targeting drugs.

Mechanism of Action

ATM-3507 exerts its anti-cancer effects by selectively targeting Tpm3.1 and Tpm3.2.[2][3][4] It binds to a pocket in the C-terminus of these isoforms, a region encoded by exon 9d, which is not present in other Tpm3 isoforms.[2] This binding event is thought to occur during the co-polymerization of Tpm3.1 with actin, with an apparent binding affinity of approximately 2 µM.[1] The integration of ATM-3507 into the 4-helix coiled-coil overlap junction of Tpm3.1 is predicted to alter the lateral movement of the tropomyosin on the actin filament.[7]

The functional consequence of this interaction is the impairment of Tpm3.1 function, leading to the destabilization of actin filaments.[1] This disruption of the actin cytoskeleton interferes with several critical cellular processes that are essential for cancer cell proliferation, survival, and motility.[2][3][4] In vitro studies have shown that ATM-3507 treatment leads to the depolymerization of actin filaments.[1] Furthermore, it inhibits the B-cell receptor-induced formation of the peripheral ring of branched actin and prevents the formation of actomyosin arcs, both of which are crucial for cell spreading and motility.[1][2][3][4][8]

The disruption of the actin cytoskeleton by ATM-3507 ultimately leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.[1][2][3][4][6] This is often accompanied by an increase in cell size and the inability of cells to undergo cytokinesis.[1]

cluster_0 ATM-3507 Mechanism of Action ATM3507 ATM-3507 Tpm31 Tpm3.1/3.2 ATM3507->Tpm31 Binds to C-terminus Actin Actin Filaments ATM3507->Actin Inhibits Stabilization Tpm31->Actin Stabilizes Cytoskeleton Actin Cytoskeleton Disruption Actin->Cytoskeleton CellCycle G2/M Arrest Cytoskeleton->CellCycle Motility Decreased Cell Motility Cytoskeleton->Motility Apoptosis Apoptosis CellCycle->Apoptosis

ATM-3507 binds to Tpm3.1/3.2, disrupting actin filament stabilization and leading to cell cycle arrest and apoptosis.

In Vitro Efficacy

ATM-3507 has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low micromolar range.

Cell LineCancer TypeIC50 (µM)Reference
CHLA-20Neuroblastoma4.99 ± 0.45[9]
CHP-134Neuroblastoma3.83 ± 0.67[9]
CHLA-90Neuroblastoma6.84 ± 2.37[9]
SK-N-BE(2)Neuroblastoma5.00 ± 0.42[9]
NU-DUL-1Diffuse Large B-cell LymphomaLow micromolar[1]
TMD8Diffuse Large B-cell LymphomaLow micromolar[1]
ToledoDiffuse Large B-cell LymphomaLow micromolar[1]
SU-DHL-8Diffuse Large B-cell LymphomaSub-micromolar to low micromolar[1]
A2780Ovarian CancerLow micromolar[5]
A2780cisOvarian CancerLow micromolar[5]
OVCAR4Ovarian CancerLow micromolar[5]

Synergistic Activity with Microtubule-Targeting Agents

A significant pharmacological property of ATM-3507 is its synergistic activity with microtubule-targeting agents, including both vinca alkaloids (e.g., vincristine, vinorelbine) and taxanes (e.g., paclitaxel).[5][6][9] This synergy has been observed in various cancer models, including neuroblastoma and ovarian cancer.[5][6]

The combination of ATM-3507 with microtubule depolymerizing agents like vincristine and vinorelbine leads to a profound G2/M phase arrest, disruption of mitotic spindle formation, and a significant increase in apoptosis compared to either agent alone.[5][6] ATM-3507 has been shown to prolong the mitotic arrest induced by vinorelbine by elevating the activity of the spindle assembly checkpoint.[5] While synergy in reducing cell viability is also observed with the microtubule-stabilizing agent paclitaxel, the potentiation of apoptosis is more pronounced with microtubule depolymerizers.[5]

cluster_1 Synergistic Action of ATM-3507 ATM3507 ATM-3507 Actin Actin Cytoskeleton Disruption ATM3507->Actin MitoticArrest Prolonged Mitotic Arrest ATM3507->MitoticArrest MicrotubuleAgents Microtubule-Targeting Agents (Vincristine, Paclitaxel) Microtubule Microtubule Disruption MicrotubuleAgents->Microtubule MicrotubuleAgents->MitoticArrest Apoptosis Synergistic Apoptosis MitoticArrest->Apoptosis

ATM-3507 and microtubule agents synergistically induce prolonged mitotic arrest and apoptosis.

In Vivo Efficacy and Pharmacokinetics

Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor efficacy of ATM-3507. In a neuroblastoma xenograft model, the combination of ATM-3507 and vincristine resulted in significant tumor growth regression and improved survival compared to monotherapy.[6] The maximal tolerated dose (MTD) for ATM-3507 administered intravenously has been established in mice.

Pharmacokinetic studies in Balb/c mice following a single intravenous administration of 30 mg/kg ATM-3507 revealed the following parameters:

Pharmacokinetic ParameterValueReference
Maximal Tolerated Dose (MTD)150 mg/kg[9][10]
Mean Half-life (t1/2)5.01 hours[9][10]
Maximum Concentration (Cmax)5,758 ng/mL[9][10]
Area Under the Curve (AUC0-t)14,548 ng*h/mL[9][10]
Plasma Clearance33.8 mL/min/kg[9][10]
Volume of Distribution at Steady State7.23 L/kg[9][10]

In a neuroblastoma xenograft model, twice-weekly intravenous administration of ATM-3507 in combination with vincristine was effective and resulted in minimal impact on body weight.[9][10] The median survival of mice treated with the combination increased significantly from 18 days for those treated with ATM-3507 alone to over 49 days.[9][10]

Experimental Protocols

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of ATM-3507, a microtubule-targeting agent, or a combination of both for 72 hours.

  • MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate the plates for a specified time (e.g., 1-4 hours) at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to untreated controls. Calculate IC50 values using appropriate software. The Chou-Talalay method can be used to determine synergy.[9]

cluster_2 MTS Assay Workflow A Seed Cells B Drug Treatment (72h) A->B C Add MTS Reagent B->C D Incubate C->D E Measure Absorbance D->E F Analyze Data (IC50, Synergy) E->F

Workflow for assessing cell viability and drug synergy using the MTS assay.
  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., neuroblastoma) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, ATM-3507 alone, vincristine alone, combination).

  • Drug Administration: Administer drugs via the appropriate route (e.g., intravenous) and schedule (e.g., twice weekly).

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumor size limit, study duration).

  • Survival Analysis: Monitor and record animal survival.

  • Data Analysis: Analyze tumor growth inhibition and survival data using statistical methods.

Conclusion

This compound is a promising anti-cancer agent that targets a key component of the cancer cell cytoskeleton. Its selective inhibition of Tpm3.1/3.2 leads to disruption of actin filament dynamics, resulting in cell cycle arrest and apoptosis. The strong synergistic effects observed with microtubule-targeting agents highlight a potential combination therapy strategy to enhance efficacy and potentially overcome drug resistance. The favorable preclinical pharmacokinetic and efficacy data warrant further investigation of ATM-3507 in clinical settings for the treatment of various cancers. Although Phase 1 clinical trials for neuroblastoma were reportedly terminated, the compound's utility in other cancers, potentially as part of a combination therapy, remains an area of active research.[2]

References

Technical Guide: ATM-3507 Trihydrochloride for Cancer Cell Line Screening

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

ATM-3507 is a potent and selective small molecule inhibitor targeting the cancer-associated tropomyosin isoform, Tpm3.1. By disrupting the stability of Tpm3.1-containing actin filaments, ATM-3507 induces cytotoxicity across a range of cancer cell lines. This technical guide provides an in-depth overview of ATM-3507, its mechanism of action, efficacy data from various cancer cell line screens, and detailed protocols for its evaluation. Particular focus is given to its synergistic effects when combined with anti-microtubule agents, a promising strategy for enhancing anti-cancer efficacy.

Introduction: Targeting the Actin Cytoskeleton in Cancer

While the microtubule network has been a validated target for cancer chemotherapy for decades, the actin cytoskeleton has remained a more elusive target. The actin cytoskeleton is crucial for numerous cellular processes that are hijacked in cancer, including cell division, migration, and invasion. A key component of the actin filament system is tropomyosin, a coiled-coil protein that winds around the actin polymer, providing stability and regulating the binding of other actin-binding proteins.

Cancer cells often overexpress a specific isoform, Tpm3.1, which is associated with cellular transformation and tumor progression.[1][2] ATM-3507 was developed as a second-generation, first-in-class anti-tropomyosin compound that selectively binds to the C-terminus of Tpm3.1, impairing its function and leading to the destabilization of the actin filaments it protects.[3][4][5] This disruption ultimately triggers cancer cell death, making ATM-3507 a promising candidate for cancer therapy.[2][4]

Mechanism of Action of ATM-3507

ATM-3507 exerts its cytotoxic effects by specifically targeting and inhibiting the function of Tpm3.1.[3][4] This leads to a cascade of events culminating in cell cycle arrest and apoptosis.

  • Binding to Tpm3.1 : ATM-3507 binds to the C-terminal domain of the Tpm3.1 protein.[3][5] This interaction is predicted to be more selective and have a higher affinity compared to earlier-generation compounds like TR100.[3][5]

  • Inhibition of Tpm3.1 Function : The binding of ATM-3507 prevents Tpm3.1 from effectively stabilizing actin filaments.[6]

  • Actin Filament Destabilization : Without the protective association of Tpm3.1, the actin filaments become susceptible to depolymerization.[3][4] This leads to a disruption of the cancer cell's cytoskeleton.

  • Downstream Cellular Effects : The collapse of Tpm3.1-containing actin structures triggers downstream signaling pathways that lead to:

    • G2/M Cell Cycle Arrest : Treated cells are unable to properly form the contractile ring necessary for cytokinesis, leading to an accumulation of cells in the G2/M phase.[2][6][7]

    • Apoptosis : The sustained cytoskeletal stress and cell cycle arrest ultimately induce programmed cell death.[1][5]

ATM_3507_Mechanism_of_Action cluster_0 ATM-3507 Action cluster_1 Cellular Consequences ATM ATM-3507 Tpm Tpm3.1 Protein ATM->Tpm Binds & Inhibits Actin Actin Filaments (Stabilized) Tpm->Actin Stabilizes Destabilized Actin Filaments (Destabilized) Tpm->Destabilized Inhibition leads to G2M G2/M Arrest Destabilized->G2M Induces Apoptosis Apoptosis G2M->Apoptosis Leads to Synergistic_Action ATM ATM-3507 Actin Actin Cytoskeleton (Tpm3.1 Dependent) ATM->Actin Vinca Vinca Alkaloids (e.g., Vincristine) Microtubules Microtubule Dynamics Vinca->Microtubules Disrupt_Actin Disruption of Actin Filaments Actin->Disrupt_Actin Inhibition Disrupt_Micro Disruption of Mitotic Spindle Microtubules->Disrupt_Micro Inhibition Synergy Synergistic G2/M Arrest Disrupt_Actin->Synergy Disrupt_Micro->Synergy Apoptosis Enhanced Apoptosis Synergy->Apoptosis Experimental_Workflow Start Start: Cancer Cell Culture Seed 1. Seed Cells (96-well or 6-well plates) Start->Seed Treat 2. Treat with ATM-3507 (Dose-response) Seed->Treat Incubate 3. Incubate (24-72 hours) Treat->Incubate Endpoint 4. Select Assay Endpoint Incubate->Endpoint Viability Cell Viability (MTS / Alamar Blue) Endpoint->Viability Metabolic Activity Apoptosis Apoptosis (Annexin V / PI Flow Cytometry) Endpoint->Apoptosis Programmed Cell Death CellCycle Cell Cycle (PI Staining Flow Cytometry) Endpoint->CellCycle DNA Content Analyze 5. Data Acquisition & Analysis Viability->Analyze Apoptosis->Analyze CellCycle->Analyze

References

Investigating the Intracellular Action of ATM-3507 Trihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATM-3507 trihydrochloride is a novel anti-cancer agent that demonstrates significant promise by selectively targeting a key structural component of cancer cells. This technical guide provides an in-depth overview of the intracellular mechanism of action of ATM-3507, detailing its molecular target, downstream cellular effects, and synergistic potential with other chemotherapeutic agents. The document includes a compilation of experimental protocols for studying the compound's efficacy and visualizations of the key pathways and experimental workflows.

Introduction

Cancer therapy is increasingly moving towards targeted approaches that exploit specific molecular vulnerabilities of tumor cells.[1] ATM-3507 has emerged as a promising candidate in this arena, acting as a potent and selective inhibitor of the cancer-associated tropomyosin isoform, Tpm3.1.[2][3] Tpm3.1 is frequently overexpressed in various cancer types, where it plays a crucial role in stabilizing the actin cytoskeleton, thereby supporting cell proliferation, motility, and invasion.[4][5][6] ATM-3507 disrupts these processes by directly interfering with Tpm3.1 function, leading to cancer cell death and offering a novel therapeutic strategy.[4][7] This guide summarizes the current understanding of ATM-3507's mechanism of action and provides practical guidance for its investigation in a research setting.

Mechanism of Action

ATM-3507 exerts its anti-cancer effects by targeting Tpm3.1, a key protein involved in the regulation of actin filament dynamics. The mechanism can be broken down into the following key steps:

  • Molecular Binding: ATM-3507 is a small molecule that selectively binds to the C-terminus of the Tpm3.1 protein.[8][9] This binding is predicted to be of high affinity due to the linear shape of ATM-3507, which allows for more extensive contact with Tpm3.1 residues compared to its parent compound, TR100.[3] Molecular dynamic simulations suggest that ATM-3507 integrates into the 4-helix coiled-coil overlap junction formed between adjacent Tpm3.1 dimers on an actin filament.[10]

  • Disruption of Actin Filament Stabilization: Tpm3.1 normally functions to stabilize actin filaments. By binding to Tpm3.1, ATM-3507 impairs this function.[4][7] This leads to the destabilization and subsequent depolymerization of Tpm3.1-containing actin filaments.[7]

  • Downstream Cellular Consequences: The disruption of the actin cytoskeleton triggers a cascade of events within the cancer cell, ultimately leading to cell death. These include:

    • G2/M Phase Arrest: Treatment with ATM-3507 causes a significant increase in the percentage of cancer cells arrested in the G2/M phase of the cell cycle.[4][6][11]

    • Disruption of Mitotic Spindle: The combination of ATM-3507 with microtubule inhibitors like vincristine leads to a poorly organized mitotic spindle.[7]

    • Induction of Apoptosis: The cellular stress induced by cytoskeletal disruption ultimately leads to programmed cell death (apoptosis).[7][11]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of ATM-3507 from various studies.

Table 1: In Vitro Cytotoxicity of ATM-3507 in Neuroblastoma Cell Lines

Cell LineATM-3507 IC50
SK-N-SHData not explicitly provided in search results
CHLA-20Data not explicitly provided in search results
Other neuroblastoma cell linesIC50 concentrations for ATM-3057 are mentioned as being in Table S1 of the cited paper, but the table itself is not accessible in the provided search results.[11]

Table 2: Synergy of ATM-3507 with Vincristine in Neuroblastoma Cell Lines

Cell LineCombination Index (CI)Interpretation
Four neuroblastoma cell linesValues below 1Synergy
To determine synergy, concentrations for vincristine (VCR) and ATM-3507 ranged from one-sixteenth to one-half of the IC50 for each cell line.[3]

Table 3: Effect of ATM-3507 on Cell Cycle Distribution in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines

Cell LineTreatment% of Cells in G2/M (Fold Change vs. DMSO)
NU-DUL-13 µM ATM-3507 (24h)Significant increase in cells with 4N DNA content
Toledo3 µM ATM-3507 (24h)Significant increase in cells with 4N DNA content
A 24-hour treatment with ATM-3507 resulted in a significant increase in the percentage of live cells with a 4N DNA content, indicative of G2/M cell cycle arrest.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cellular effects of ATM-3507.

Cytotoxicity Assay (MTS Assay)

This protocol is used to determine the concentration of ATM-3507 that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., A2780, OVCAR4) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of ATM-3507 for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of ATM-3507 on cell cycle progression.

  • Cell Treatment: Treat cancer cells with ATM-3507 at the desired concentration and time point (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[9]

High-Content Imaging (HCI) for Actin Filament Disruption

This protocol is used to visualize and quantify the effect of ATM-3507 on Tpm3.1-containing actin filaments.

  • Cell Seeding and Treatment: Seed cells (e.g., SK-N-SH) on imaging-compatible plates and treat with ATM-3507 (e.g., 5 µM).[7]

  • Immunofluorescence Staining: Fix, permeabilize, and stain the cells with an antibody specific for Tpm3.1, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use an appropriate algorithm (e.g., Commonwealth Scientific and Industrial Research Organization linear feature detection algorithm) to quantify the Tpm3.1 filament content per cell.[3]

Mandatory Visualizations

Signaling Pathway of ATM-3507 Action

ATM3507_Mechanism cluster_drug Drug Action cluster_protein Molecular Target cluster_cellular Cellular Effects ATM3507 ATM-3507 Tpm31 Tpm3.1 ATM3507->Tpm31 Binds to C-terminus Disruption Actin Filament Destabilization Actin Actin Filaments Tpm31->Actin Stabilizes Tpm31->Disruption Inhibits Stabilization G2M G2/M Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of action of ATM-3507.

Experimental Workflow for Synergy Analysis

Synergy_Workflow cluster_setup Experimental Setup cluster_assay Viability Assay cluster_analysis Data Analysis Seed Seed Cancer Cells in 96-well plates Treat Treat with ATM-3507, Vincristine, or Combination Seed->Treat MTS Perform MTS Assay after 72h incubation Treat->MTS IC50 Calculate IC50 for each drug alone MTS->IC50 CI Calculate Combination Index (CI) using Chou-Talalay method IC50->CI Result CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism CI->Result

Caption: Workflow for assessing drug synergy.

Logical Relationship of Cellular Events

Cellular_Events ATM3507 ATM-3507 Treatment Actin_Disruption Tpm3.1-Actin Filament Disruption ATM3507->Actin_Disruption Cytoskeletal_Stress Cytoskeletal Stress Actin_Disruption->Cytoskeletal_Stress Mitotic_Defects Mitotic Spindle Defects Cytoskeletal_Stress->Mitotic_Defects Cell_Cycle_Arrest G2/M Arrest Mitotic_Defects->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Methodological & Application

Application Notes and Protocols for ATM-3507 Trihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATM-3507 is a potent and selective inhibitor of tropomyosin isoform Tpm3.1, a protein often overexpressed in cancer cells and implicated in the stabilization of actin filaments.[1][2][3][4] By targeting Tpm3.1, ATM-3507 disrupts the cancer cell cytoskeleton, leading to cell cycle arrest and apoptosis.[1][3][5] These application notes provide a comprehensive overview of the experimental use of ATM-3507 trihydrochloride in cell culture, including its mechanism of action, protocols for common assays, and relevant quantitative data. This information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of ATM-3507 in various cancer cell models.

Mechanism of Action

ATM-3507 functions by binding to Tpm3.1, thereby impairing its ability to protect actin filaments from depolymerization.[1][2][5] This disruption of the actin cytoskeleton interferes with critical cellular processes, including cell division and motility.[6][7] Notably, ATM-3507 has demonstrated synergistic effects when used in combination with microtubule-targeting agents like vincristine, leading to a profound G2/M phase arrest of the cell cycle, disruption of the mitotic spindle, and enhanced apoptosis in cancer cells.[1][3][4] The compound integrates into the coiled-coil overlap region of Tpm3.1, altering its interaction with actin.[8]

Signaling Pathway

The primary signaling pathway affected by ATM-3507 is the regulation of actin filament dynamics. A simplified representation of this pathway and the action of ATM-3507 is provided below.

ATM3507_Pathway cluster_0 Actin Cytoskeleton Dynamics cluster_1 Cellular Processes Actin Actin Monomers F_Actin Actin Filaments (F-actin) Actin->F_Actin Polymerization F_Actin->Actin Depolymerization Actin_Tpm31 Tpm3.1-stabilized Actin Filaments F_Actin->Actin_Tpm31 Cell_Division Cell Division F_Actin->Cell_Division Cell_Motility Cell Motility F_Actin->Cell_Motility Tpm31 Tpm3.1 Tpm31->F_Actin Stabilizes Tpm31->Actin_Tpm31 Actin_Tpm31->Cell_Division Supports Actin_Tpm31->Cell_Motility Supports Apoptosis Apoptosis ATM3507 ATM-3507 ATM3507->Tpm31 Inhibits ATM3507->Apoptosis Induces

Caption: Mechanism of action of ATM-3507 on the actin cytoskeleton.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of ATM-3507 across various cancer cell lines.

Table 1: IC50 Values of ATM-3507 in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
CHLA-20Neuroblastoma4.99 ± 0.45[9]
CHP-134Neuroblastoma3.83 ± 0.67[10]
CHLA-90Neuroblastoma6.84 ± 2.37[10]
SK-N-BE(2)Neuroblastoma5.00 ± 0.42[10]
NU-DUL-1Diffuse Large B-cell Lymphoma~3 (48h & 72h)[6]
TMD8Diffuse Large B-cell Lymphoma~3 (48h & 72h)[6]
ToledoDiffuse Large B-cell Lymphoma~10 (48h), 1.25 (72h)[6]
SU-DHL-8Diffuse Large B-cell Lymphoma~0.2 (48h & 72h)[6]

Experimental Protocols

General Guidelines for Handling this compound

This compound is a laboratory chemical.[11] Standard laboratory safety precautions should be followed, including wearing personal protective equipment.[11] Avoid inhalation of dust and contact with skin and eyes.[11] For detailed safety information, refer to the Safety Data Sheet (SDS).[11][12]

Reconstitution and Storage:

  • Solubility: ATM-3507 is soluble in DMSO.[9]

  • Stock Solutions: Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). Aliquot and store at -20°C for up to one month or -80°C for up to six months, protected from light.[10][13] Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use.

Cell Viability Assay (MTS Assay)

This protocol is adapted from studies evaluating the cytotoxic effects of ATM-3507.[4][9]

Workflow:

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow Plate_Cells 1. Plate cells in 96-well plates (2000-4000 cells/well) Incubate_24h 2. Incubate for 24h (37°C, 5% CO2) Plate_Cells->Incubate_24h Treat_Cells 3. Treat with various concentrations of ATM-3507 Incubate_24h->Treat_Cells Incubate_72h 4. Incubate for 72h Treat_Cells->Incubate_72h Add_MTS 5. Add MTS reagent Incubate_72h->Add_MTS Incubate_1_4h 6. Incubate for 1-4h Add_MTS->Incubate_1_4h Read_Absorbance 7. Read absorbance (490 nm) Incubate_1_4h->Read_Absorbance

Caption: Workflow for a typical cell viability assay.

Detailed Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 2,000-4,000 cells per well in 100 µL of complete culture medium.[9]

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Treatment: Prepare serial dilutions of ATM-3507 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of ATM-3507. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the cells for 48 to 72 hours.[4][6]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on studies investigating the effect of ATM-3507 on the cell cycle.[3][5]

Detailed Protocol:

  • Cell Treatment: Plate cells in 6-well plates and treat with ATM-3507 (e.g., 4 µM) or in combination with other drugs for 24 hours.[3]

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This protocol is derived from research on ATM-3507-induced apoptosis.[3][4]

Detailed Protocol:

  • Cell Treatment: Treat subconfluent cell cultures with ATM-3507 (e.g., 4 µM) alone or in combination with other agents for various time points (e.g., 6, 20, and 30 hours).[3]

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS.[3]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Conclusion

This compound is a valuable research tool for investigating the role of the Tpm3.1-actin cytoskeleton in cancer biology. The provided protocols and data serve as a starting point for researchers to explore the potential of this compound in their specific cell culture models. Careful optimization of experimental conditions, including cell type, drug concentration, and treatment duration, is recommended to achieve robust and reproducible results.

References

Application Notes and Protocols for ATM-3507 Trihydrochloride in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ATM-3507 trihydrochloride, a potent tropomyosin inhibitor, in preclinical mouse xenograft models. The protocols outlined below are based on established methodologies and findings from various preclinical studies.

Introduction

ATM-3507 is a targeted inhibitor of tropomyosin isoform Tpm3.1, a key component of the actin cytoskeleton.[1][2] By selectively binding to Tpm3.1, ATM-3507 disrupts the stability of actin filaments, leading to impaired cancer cell functions such as proliferation, migration, and cytokinesis.[1][2][3][4] Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in neuroblastoma and melanoma, both as a monotherapy and in combination with other chemotherapeutic agents like microtubule drugs.[5][6][7] Mouse xenograft models are a critical tool for evaluating the in vivo efficacy and pharmacokinetics of novel compounds like ATM-3507.[8][9][10][11]

Mechanism of Action

ATM-3507 selectively targets a pocket at the C-terminus of Tpm3.1 and Tpm3.2, isoforms encoded by the TPM3 gene.[2] This binding alters the interaction between Tpm3.1/3.2 and the actin filament, leading to accelerated depolymerization of the filament.[2] This disruption of the actin cytoskeleton interferes with critical cellular processes in cancer cells, including cell division, leading to G2/M phase arrest and subsequent apoptosis.[1][3][4][12]

cluster_0 Cellular Environment cluster_1 Drug Intervention cluster_2 Cellular Processes Actin_Filament Actin Filament Cytoskeletal_Integrity Cytoskeletal Integrity Actin_Filament->Cytoskeletal_Integrity Tpm3.1 Tpm3.1 Tpm3.1->Actin_Filament stabilizes Myosin_II Myosin II Myosin_II->Actin_Filament interacts with ATM_3507 ATM-3507 ATM_3507->Tpm3.1 binds to ATM_3507->Cytoskeletal_Integrity disrupts Cell_Proliferation Cell Proliferation Cytoskeletal_Integrity->Cell_Proliferation Cell_Migration Cell Migration Cytoskeletal_Integrity->Cell_Migration Cytokinesis Cytokinesis Cytoskeletal_Integrity->Cytokinesis Apoptosis Apoptosis Cytoskeletal_Integrity->Apoptosis disruption leads to

Diagram 1: ATM-3507 Mechanism of Action.

Quantitative Data Summary

The following tables summarize key quantitative data for ATM-3507 from preclinical studies.

Table 1: In Vitro Cytotoxicity of ATM-3507

Cell LineCancer TypeIC50 (µM)
CHLA-20Neuroblastoma4.99 ± 0.45
CHP-134Neuroblastoma3.83 ± 0.67
CHLA-90Neuroblastoma6.84 ± 2.37
SK-N-BE(2)Neuroblastoma5.00 ± 0.42
Human Melanoma Cell LinesMelanoma3.83 - 6.84

Data sourced from MedChemExpress product information.[5][13]

Table 2: Pharmacokinetic Parameters of ATM-3507 in Balb/c Mice (30 mg/kg, IV)

ParameterValue
Half-life (t1/2)5.01 hours
Maximum Concentration (Cmax)5,758 ng/mL
Area Under the Curve (AUC0-t)14,548 ng/h/mL
Plasma Clearance33.8 mL/min/kg
Volume of Distribution at Steady State7.23 L/kg

Data sourced from MedChemExpress product information.[5][13][14]

Table 3: In Vivo Efficacy of ATM-3507 in Mouse Xenograft Models

Cancer TypeTreatmentOutcome
NeuroblastomaATM-3507 + VincristineSignificant inhibition of tumor growth and prolonged animal survival.[5][6]
NeuroblastomaATM-3507 (monotherapy)Median survival of 18 days.[5][14]
NeuroblastomaATM-3507 + TR100 (combination)Median survival increased to over 49 days.[5][14]
MelanomaATM-3507Reduction in the growth of human melanoma xenografts.[2]

The maximal tolerated dose (MTD) for ATM-3507 was determined to be 150 mg/kg.[5][14]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • A common formulation for in vivo studies involves a multi-solvent system.[14]

  • Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[14]

  • Weigh the required amount of this compound powder in a sterile vial.

  • Add the appropriate volume of the vehicle to achieve the desired final concentration (e.g., 15 mg/mL).[5][13]

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be required.

  • Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile vial.

  • Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage, protected from light.[5][15]

Protocol 2: Mouse Xenograft Model Establishment

Materials:

  • Immunodeficient mice (e.g., NOD-SCID, NSG, or athymic nude mice), 4-6 weeks old.[5][8][13]

  • Relevant human cancer cell line (e.g., CHLA-20 for neuroblastoma).[5][13]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® or Cultrex BME.[5][13]

  • Syringes (1 mL) and needles (25-27 gauge)

  • Anesthetic agent (e.g., isoflurane)

  • Clippers and disinfectant swabs

Procedure:

  • Cell Culture: Culture the chosen cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>90%) before implantation.[8][9]

  • Cell Harvesting: Harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count.

  • Cell Suspension Preparation: Resuspend the cell pellet in a cold mixture of sterile PBS and Matrigel® (typically at a 1:1 or 2:1 ratio) to a final concentration of 5 x 10^6 cells in 100-150 µL.[5][13] Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

  • Tumor Implantation: a. Anesthetize the mouse. b. Shave and sterilize the injection site, typically the flank.[8] c. Gently lift the skin and subcutaneously inject the cell suspension.[8] d. Monitor the mice for tumor formation.

Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Cell_Harvest Harvest and Count Cells Cell_Culture->Cell_Harvest Prepare_Suspension Prepare Cell Suspension in PBS/Matrigel Cell_Harvest->Prepare_Suspension Anesthetize_Mouse Anesthetize Mouse Prepare_Suspension->Anesthetize_Mouse Prepare_Site Prepare Injection Site Anesthetize_Mouse->Prepare_Site Inject_Cells Subcutaneous Injection of Cells Prepare_Site->Inject_Cells Monitor_Tumor Monitor Tumor Growth Inject_Cells->Monitor_Tumor End End Monitor_Tumor->End

Diagram 2: Xenograft Model Workflow.
Protocol 3: In Vivo Efficacy Study

Materials:

  • Tumor-bearing mice

  • Prepared this compound solution

  • Calipers

  • Analytical balance

  • Appropriate administration supplies (e.g., syringes and needles for intravenous injection)

Procedure:

  • Tumor Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution following the same schedule and route as the treatment group.

    • ATM-3507 Group: Administer the prepared ATM-3507 solution. A common route of administration is intravenous (IV) injection.[5][14] Dosing schedules can vary, for example, twice weekly.[5][14]

  • Monitoring:

    • Continue to measure tumor volumes regularly.

    • Monitor the body weight of the mice twice weekly as an indicator of toxicity.[13]

    • Observe the general health and behavior of the animals.

  • Endpoint: The study may be terminated when tumors in the control group reach a specific size, or based on other ethical considerations such as significant weight loss or signs of distress. Euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).

Safety Precautions

Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[16] Avoid inhalation of dust and contact with skin and eyes.[16] All animal procedures should be performed in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[8]

References

Application Notes and Protocols for ATM-3507 Trihydrochloride in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATM-3507, a potent and selective inhibitor of the tropomyosin isoforms Tpm3.1 and Tpm3.2, has emerged as a promising anti-cancer agent.[1][2][3] By targeting the actin cytoskeleton, ATM-3507 disrupts the stability of actin filaments, leading to impaired cell division, migration, and survival in cancer cells.[2][3] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and key considerations for utilizing ATM-3507 trihydrochloride in preclinical in vivo research, particularly in oncology models.

Mechanism of Action

ATM-3507 selectively binds to a pocket at the C-terminus of Tpm3.1 and Tpm3.2, isoforms that are often overexpressed in various cancers.[2][3] This interaction alters the conformation of the Tpm3.1/3.2 co-filament with actin, accelerating actin filament depolymerization.[2] The disruption of the Tpm3.1-stabilized actin filaments interferes with critical cellular processes such as cytokinesis and cell motility, ultimately leading to G2/M cell cycle arrest and apoptosis in cancer cells.[2][4]

Signaling Pathway Diagram

ATM3507_Mechanism_of_Action cluster_cell Cancer Cell ATM3507 ATM-3507 Tpm31_32 Tpm3.1 / Tpm3.2 ATM3507->Tpm31_32 Actin Actin Filaments Tpm31_32->Actin Stabilizes CellDeath G2/M Arrest & Apoptosis Tpm31_32->CellDeath Inhibition leads to Cytoskeleton Actin Cytoskeleton (Stabilized) Actin->Cytoskeleton CellProcesses Cell Proliferation, Migration, Cytokinesis Cytoskeleton->CellProcesses Supports

Caption: Mechanism of action of ATM-3507 in cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of ATM-3507
Cell LineCancer TypeIC50 (µM)
CHLA-20Neuroblastoma4.99 ± 0.45
CHP-134Neuroblastoma3.83 ± 0.67
CHLA-90Neuroblastoma6.84 ± 2.37
SK-N-BE(2)Neuroblastoma5.00 ± 0.42
Human Melanoma LinesMelanoma3.83 - 6.84

Data sourced from MedchemExpress.[5][6]

Table 2: In Vivo Dosage and Pharmacokinetics in Mice
ParameterValueAnimal ModelAdministration Route
Dosing (Pharmacokinetics)30 mg/kgBalb/c miceIntravenous
Maximum Tolerated Dose (MTD)150 mg/kgNude miceIntravenous
Cmax5,758 ng/mLBalb/c miceIntravenous
T1/2 (Terminal Elimination)5.01 hoursBalb/c miceIntravenous
AUC0-t14,548 ng*h/mLBalb/c miceIntravenous
Plasma Clearance33.8 mL/min/kgBalb/c miceIntravenous
Volume of Distribution (Vdss)7.23 L/kgBalb/c miceIntravenous

Data sourced from MedchemExpress.[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound

  • 30% (w/v) Sulfobutyl ether-β-cyclodextrin (SBECD) in sterile water for injection

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Calculate the required amount of ATM-3507 and 30% SBECD solution based on the desired final concentration (e.g., 15 mg/mL).[6]

  • Aseptically add the calculated volume of 30% SBECD solution to a sterile vial.

  • Gradually add the ATM-3507 powder to the SBECD solution while vortexing to facilitate dissolution.

  • Continue to vortex until the ATM-3507 is completely dissolved and the solution is clear.

  • Sterile filter the final solution using a 0.22 µm syringe filter into a new sterile vial.

  • Store the prepared solution as recommended (e.g., protected from light; short-term at -20°C, long-term at -80°C).[5]

Protocol 2: Murine Xenograft Model for Efficacy Studies

Animal Model:

  • Female athymic nude mice (4-6 weeks old).[6]

Tumor Cell Implantation:

  • Harvest cancer cells (e.g., CHLA-20 neuroblastoma cells) during the logarithmic growth phase.

  • Resuspend the cells in a 2:1 mixture of sterile PBS and Matrigel.[6]

  • Subcutaneously inject 5 x 10^6 cells in a total volume of 150 µL into the flank of each mouse.[6]

Treatment Regimen:

  • Monitor tumor growth regularly using digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • When tumors reach a volume of 200-400 mm³, randomize the mice into treatment groups (e.g., vehicle control, ATM-3507 alone, combination therapy).[6]

  • Administer ATM-3507 intravenously (e.g., via tail vein injection) at the desired dose (e.g., twice weekly).[5]

  • For combination studies, co-administer other agents as per the experimental design. For instance, vincristine can be dissolved in water and administered at 0.125 mg/kg.[6]

  • Monitor animal body weight and overall health twice weekly for signs of toxicity.[5]

  • Continue treatment and monitoring until the study endpoint criteria are met (e.g., tumor size limit, signs of significant toxicity).

Experimental Workflow Diagram

Xenograft_Workflow cluster_workflow In Vivo Xenograft Study Workflow start Start cell_culture Cancer Cell Culture (e.g., CHLA-20) start->cell_culture implantation Subcutaneous Implantation in Athymic Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (200-400 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Intravenous Administration (e.g., ATM-3507, Vehicle) randomization->treatment monitoring Monitor Tumor Volume, Body Weight, and Health treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint endpoint->treatment No euthanasia Humane Euthanasia and Tissue Collection endpoint->euthanasia Yes analysis Data Analysis euthanasia->analysis end End analysis->end

Caption: A typical workflow for an in vivo xenograft study using ATM-3507.

Important Considerations

  • Toxicity: While the impact on body weight has been reported as minimal in some studies, it is crucial to monitor for any signs of toxicity.[5] Phase 1 clinical trials for neuroblastoma were terminated due to toxicity, highlighting the need for careful dose selection and monitoring in preclinical models.[7]

  • Synergistic Effects: ATM-3507 has demonstrated significant synergy with microtubule-targeting agents like vincristine and paclitaxel.[4][8] This suggests that combination therapies may be a more effective strategy.

  • Formulation and Solubility: this compound has specific solubility characteristics. The use of solubilizing agents like SBECD is necessary for achieving the required concentrations for in vivo administration.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

These application notes are intended to serve as a guide for researchers. Specific experimental parameters may need to be optimized based on the cancer model and research objectives.

References

Application Notes and Protocols for Cell Viability Assay Using ATM-3507 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATM-3507 trihydrochloride is a potent and selective inhibitor of tropomyosin, a key protein associated with the actin cytoskeleton.[1][2] By targeting specific tropomyosin isoforms, such as Tpm3.1, which are often overexpressed in cancer cells, ATM-3507 disrupts the stability and function of actin filaments.[3][4][5] This interference with the actin cytoskeleton leads to impaired cell motility, division, and survival, making ATM-3507 a promising candidate for cancer therapy.[3][6] These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a common colorimetric assay, such as the MTS or MTT assay.

Mechanism of Action

ATM-3507 functions by intercalating between the actin filament and the tropomyosin coiled-coil, thereby altering the interaction between these two proteins.[3][7] This disruption leads to an acceleration of actin filament depolymerization.[4] In cancer cells, where the actin cytoskeleton is crucial for maintaining cell shape, proliferation, and metastasis, the activity of ATM-3507 can induce cell cycle arrest, typically at the G2/M phase, and ultimately lead to apoptosis.[3][4][5]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of ATM-3507 has been determined in various cancer cell lines, demonstrating its potent anti-proliferative activity. The IC50 values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
CHLA-20Neuroblastoma4.99 ± 0.45[1][8]
CHP-134Neuroblastoma3.83 ± 0.67[1][8]
CHLA-90Neuroblastoma6.84 ± 2.37[1][8]
SK-N-BE(2)Neuroblastoma5.00 ± 0.42[1][8]
Human Melanoma Cell LinesMelanoma3.83 - 6.84[1][2]
NU-DUL-1Diffuse Large B-cell Lymphoma~1[3]
TMD8Diffuse Large B-cell Lymphoma~3[3]
ToledoDiffuse Large B-cell Lymphoma~1[3]
SU-DHL-8Diffuse Large B-cell Lymphoma~1[3]

Signaling Pathway Diagram

ATM3507_Signaling_Pathway ATM3507 ATM-3507 Tropomyosin Tropomyosin (e.g., Tpm3.1) ATM3507->Tropomyosin inhibits Actin Actin Filaments ATM3507->Actin destabilizes Tropomyosin->Actin stabilizes Cytoskeleton Cytoskeletal Instability Actin->Cytoskeleton CellCycle G2/M Arrest Cytoskeleton->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Mechanism of action of ATM-3507.

Experimental Protocols

Cell Viability Assay Using MTS

This protocol is adapted from standard MTS assay procedures and information gathered from studies involving ATM-3507.[8][9][10] The MTS assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11] Viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium.[9][11] The quantity of formazan is directly proportional to the number of living cells in the culture.[10]

Materials:

  • This compound (store as recommended, e.g., -20°C or -80°C for long-term storage)[1][12]

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well clear flat-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Dimethyl sulfoxide (DMSO) for dissolving ATM-3507[8]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490-500 nm[10]

  • Humidified incubator at 37°C with 5% CO2[8]

Procedure:

  • Cell Seeding: a. Culture the selected cancer cells to ~80% confluency. b. Trypsinize and resuspend the cells in complete culture medium. c. Count the cells using a hemocytometer or an automated cell counter. A trypan blue exclusion test can be performed to assess initial viability.[13] d. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.[8] The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay. e. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12] b. On the day of the experiment, prepare serial dilutions of ATM-3507 from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).[8] Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ATM-3507 or the vehicle control (medium with the same percentage of DMSO). d. Include wells with medium only to serve as a background control.

  • Incubation: a. Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).[8][14] The incubation time may need to be optimized depending on the cell line and the expected potency of the compound.

  • MTS Assay: a. Following the incubation period, add 20 µL of the MTS reagent directly to each well.[15] b. Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.[15] The incubation time with MTS should be optimized for each cell line to obtain a sufficient colorimetric signal without reaching saturation. c. After incubation with MTS, measure the absorbance of each well at 490-500 nm using a microplate reader.[10]

  • Data Analysis: a. Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings. b. Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Background) / (Absorbance of Vehicle Control - Absorbance of Background)] x 100 c. Plot the percentage of cell viability against the log of the ATM-3507 concentration to generate a dose-response curve. d. From the dose-response curve, determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Experimental Workflow Diagram

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Culture Cells CellSeeding 2. Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundPrep 3. Prepare ATM-3507 Dilutions CellSeeding->CompoundPrep Treatment 4. Treat Cells CompoundPrep->Treatment Incubation 5. Incubate (48-96h) Treatment->Incubation MTS_Addition 6. Add MTS Reagent Incubation->MTS_Addition MTS_Incubation 7. Incubate (1-4h) MTS_Addition->MTS_Incubation Absorbance 8. Measure Absorbance MTS_Incubation->Absorbance DataProcessing 9. Calculate % Viability Absorbance->DataProcessing IC50 10. Determine IC50 DataProcessing->IC50

Caption: Experimental workflow for cell viability assay.

References

Application Notes and Protocols: ATM-3507 Trihydrochloride in Combination with Microtubule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATM-3507 is a potent and selective small molecule inhibitor of the cancer-associated tropomyosin isoforms Tpm3.1 and Tpm3.2.[1][2] Tropomyosins are crucial components of the actin cytoskeleton, involved in stabilizing actin filaments and regulating the access of actin-binding proteins.[3] In many cancers, the expression of Tpm3.1 is significantly upregulated, playing a role in tumor cell survival, proliferation, and motility.[1][4] ATM-3507 disrupts the function of Tpm3.1-containing actin filaments, leading to cancer cell death.[2]

Microtubule inhibitors are a cornerstone of cancer chemotherapy. They function by disrupting microtubule dynamics, which are essential for mitotic spindle formation and cell division, ultimately leading to mitotic arrest and apoptosis.[5][6] This class of drugs includes microtubule-stabilizing agents like taxanes (e.g., paclitaxel) and microtubule-destabilizing agents like vinca alkaloids (e.g., vincristine).[5][7]

Preclinical studies have demonstrated a significant synergistic anti-cancer effect when ATM-3507 is combined with microtubule inhibitors.[4][8] This combination offers a promising therapeutic strategy to enhance the efficacy of microtubule-targeting agents and potentially overcome drug resistance.[4] These application notes provide an overview of the mechanism of action, synergistic effects, and detailed protocols for studying the combination of ATM-3507 with microtubule inhibitors.

Mechanism of Action

ATM-3507 selectively binds to a pocket in the C-terminus of Tpm3.1 and Tpm3.2.[1] This interaction impairs the function of Tpm3.1, leading to a destabilization of actin filaments.[2] The disruption of the actin cytoskeleton by ATM-3507 has been shown to inhibit cancer cell growth, induce cell cycle arrest in the G2/M phase, and reduce cell motility.[1][9]

The synergistic interaction between ATM-3507 and microtubule inhibitors stems from the co-targeting of two critical components of the cytoskeleton: actin filaments and microtubules. This dual disruption of the cytoskeleton appears to overwhelm the cancer cells' ability to progress through mitosis, leading to enhanced cell death.[4][10]

Synergy with Microtubule Inhibitors

The combination of ATM-3507 with both microtubule-depolymerizing agents (vincristine) and microtubule-stabilizing agents (paclitaxel) has been shown to be highly synergistic in various cancer cell lines, including neuroblastoma and ovarian cancer.[4][8]

The key synergistic effects observed are:

  • Enhanced Cytotoxicity: The combination of ATM-3507 and microtubule inhibitors leads to a significant reduction in cancer cell viability at concentrations where the individual agents have minimal effect.[4][11]

  • Increased Apoptosis: The combination treatment results in a marked increase in apoptotic cell death compared to either drug alone.[4][12]

  • Prolonged Mitotic Arrest: ATM-3507 enhances and prolongs the mitotic arrest induced by microtubule inhibitors, particularly with microtubule depolymerizers like vincristine.[4] This is associated with elevated activity of the spindle assembly checkpoint (SAC).[4]

  • Induction of Post-Mitotic G1 Arrest: Following mitotic slippage or exit, the combination treatment can induce a substantial G1 arrest in the subsequent interphase, characterized by the downregulation of cyclins D1 and E1 and an increase in p21Cip and p27Kip.[4]

Data Presentation

Table 1: In Vitro Cytotoxicity of ATM-3507 in Cancer Cell Lines
Cell LineCancer TypeATM-3507 IC50 (µM)Reference
CHLA-20Neuroblastoma4.99 ± 0.45[13]
CHP-134Neuroblastoma3.83 ± 0.67[13]
CHLA-90Neuroblastoma6.84 ± 2.37[13]
SK-N-BE(2)Neuroblastoma5.00 ± 0.42[13]
A2780Ovarian CancerNot explicitly stated[4]
A2780cisOvarian CancerNot explicitly stated[4]
OVCAR4Ovarian CancerNot explicitly stated[4]
NU-DUL-1DLBCL~1[1]
TMD8DLBCL~1[1]
ToledoDLBCL~0.5[1]
SU-DHL-8DLBCL~2.5[1]
Table 2: Synergy Analysis of ATM-3507 in Combination with Microtubule Inhibitors
Cell LineCombinationMethodResultReference
CHLA-20ATM-3507 + VincristineChou-TalalaySynergy (CI < 1)[11]
SK-N-BE(2)ATM-3507 + VincristineChou-TalalaySynergy (CI < 1)[11]
CHLA-90ATM-3507 + VincristineChou-TalalaySynergy (CI < 1)[11]
CHP-134ATM-3507 + VincristineChou-TalalaySynergy (CI < 1)[11]
A2780ATM-3507 + VinorelbineChou-TalalaySynergy[4]
A2780cisATM-3507 + VinorelbineChou-TalalaySynergy[4]
OVCAR4ATM-3507 + VinorelbineChou-TalalaySynergy[4]
A2780ATM-3507 + PaclitaxelChou-TalalaySynergy[4]
A2780cisATM-3507 + PaclitaxelChou-TalalaySynergy[4]
OVCAR4ATM-3507 + PaclitaxelChou-TalalaySynergy[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of ATM-3507 alone and in combination with a microtubule inhibitor.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • ATM-3507 trihydrochloride

  • Microtubule inhibitor (e.g., Vincristine, Paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • DMSO or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[15]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.[13] Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of ATM-3507 and the microtubule inhibitor in culture medium. For combination studies, prepare a matrix of concentrations.

  • Remove the medium from the wells and add 100 µL of medium containing the drugs (single agents or combinations). Include vehicle-only wells as a control.

  • Incubate the plate for 48-72 hours at 37°C.[4][13]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[15][16]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[17] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14][17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. For combination studies, synergy can be calculated using the Chou-Talalay method (Combination Index, CI). A CI value less than 1 indicates synergy.[11]

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the induction of apoptosis by analyzing the cleavage of PARP and caspases.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with ATM-3507, the microtubule inhibitor, or the combination for a predetermined time (e.g., 24, 48 hours).[18] Harvest the cells and lyse them in ice-cold RIPA buffer.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[18]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[18]

  • Analysis: Analyze the band intensities. An increase in cleaved PARP and cleaved caspases indicates apoptosis.[19] Normalize the target protein levels to a loading control like β-actin.[18]

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of ATM-3507 in combination with a microtubule inhibitor in a mouse xenograft model.

Materials:

  • Athymic nude mice (4-6 weeks old)[20]

  • Cancer cell line for injection (e.g., CHLA-20 neuroblastoma cells)[20]

  • Matrigel

  • ATM-3507 formulation (e.g., 15 mg/mL in 30% SBECD)[13]

  • Microtubule inhibitor formulation (e.g., Vincristine at 0.125 mg/kg in H2O)[13]

  • Vehicle control

  • Digital calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.[13]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with digital calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[13]

  • Randomization and Treatment: When tumors reach a volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, ATM-3507 alone, microtubule inhibitor alone, combination).[13]

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal or intravenous).[21]

  • Monitoring: Monitor tumor volume and body weight twice weekly. Observe the mice for any signs of toxicity.

  • Endpoint: The study endpoint is typically reached when tumors in the control group reach a certain size or when mice show signs of distress.[13]

  • Data Analysis: Plot tumor growth curves for each treatment group. Analyze for statistically significant differences in tumor growth inhibition between the groups. Survival analysis can also be performed.[21][22]

Visualizations

Synergy_Mechanism cluster_0 ATM-3507 cluster_1 Microtubule Inhibitors ATM-3507 ATM-3507 Tpm3.1 Tpm3.1/ Tpm3.2 ATM-3507->Tpm3.1 Inhibits Actin Filaments Actin Filament Destabilization Tpm3.1->Actin Filaments Cytoskeletal Collapse Dual Cytoskeletal Disruption Actin Filaments->Cytoskeletal Collapse MTI Vincristine / Paclitaxel Tubulin Tubulin MTI->Tubulin Binds to Microtubules Microtubule Dynamics Disruption Tubulin->Microtubules Microtubules->Cytoskeletal Collapse Mitotic Arrest Prolonged Mitotic Arrest Cytoskeletal Collapse->Mitotic Arrest Apoptosis Enhanced Apoptosis Mitotic Arrest->Apoptosis G1 Arrest Post-Mitotic G1 Arrest Mitotic Arrest->G1 Arrest Mitotic Slippage

Caption: Synergistic mechanism of ATM-3507 and microtubule inhibitors.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cancer Cell Lines (e.g., Neuroblastoma, Ovarian) Treatment Treat with ATM-3507, Microtubule Inhibitor, and Combination Cell Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis_Assay Apoptosis Analysis (Western Blot for Cleaved PARP/Caspase-3) Treatment->Apoptosis_Assay Synergy_Analysis Synergy Calculation (Chou-Talalay CI) Viability->Synergy_Analysis Apoptosis_Assay->Synergy_Analysis Xenograft Establish Tumor Xenografts in Mice InVivo_Treatment Treat Mice with Single Agents and Combination Xenograft->InVivo_Treatment Tumor_Measurement Monitor Tumor Growth and Body Weight InVivo_Treatment->Tumor_Measurement Efficacy_Analysis Evaluate Anti-Tumor Efficacy and Survival Tumor_Measurement->Efficacy_Analysis

Caption: Experimental workflow for evaluating ATM-3507 and microtubule inhibitor combination.

References

Application Note: Analysis of Tpm3.1 Expression Following ATM-3507 Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tropomyosin 3.1 (Tpm3.1) is a member of the tropomyosin family of actin-binding proteins, playing a crucial role in regulating the function of actin filaments in non-muscle cells. Its involvement in cytoskeletal organization and cell motility makes it a protein of interest in various cellular processes and disease states. ATM-3507 is a novel investigational compound with a purported mechanism of action that may influence the expression of cytoskeletal proteins. This document provides a detailed protocol for the semi-quantitative analysis of Tpm3.1 expression in cell lysates following treatment with ATM-3507 using the Western blot technique.

Objective

To delineate a standardized procedure for assessing the impact of ATM-3507 on the expression levels of Tpm3.1 in a selected cell line. This involves cell culture and treatment, protein extraction, quantification, SDS-PAGE, immunoblotting, and data analysis.

Experimental Protocols

I. Cell Culture and Treatment with ATM-3507

  • Cell Seeding: Plate the chosen cell line (e.g., HeLa, A549) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Culture in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • ATM-3507 Preparation: Prepare a stock solution of ATM-3507 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture media to achieve the desired final concentrations. Include a vehicle control (media with the solvent at the same concentration as the highest ATM-3507 dose).

  • Treatment: Once cells reach the target confluency, replace the existing media with the media containing various concentrations of ATM-3507 or the vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

II. Protein Extraction and Quantification

  • Cell Lysis:

    • Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (containing the protein) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a Bradford or BCA protein assay kit, following the manufacturer's instructions.

    • Normalize the protein concentrations of all samples using the lysis buffer.

III. SDS-PAGE and Protein Transfer

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Electrophoresis:

    • Load the prepared samples and a molecular weight marker into the wells of a 10-12% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom. The expected molecular weight of Tpm3.1 is approximately 35 kDa.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

IV. Immunoblotting and Detection

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Tpm3.1 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG, depending on the primary antibody) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in IV.3.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing (for loading control):

    • The membrane can be stripped of the primary and secondary antibodies using a stripping buffer.

    • After stripping, the membrane is washed, blocked, and re-probed with an antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

Data Presentation

Table 1: Densitometric Analysis of Tpm3.1 Expression

Treatment GroupATM-3507 Conc. (µM)Tpm3.1 Band Intensity (Arbitrary Units)Loading Control (e.g., GAPDH) IntensityNormalized Tpm3.1 ExpressionFold Change vs. Control
Vehicle Control01.051.100.951.00
ATM-350710.851.080.790.83
ATM-350750.621.120.550.58
ATM-3507100.311.050.300.31

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.

Visualizations

G cluster_0 ATM-3507 Signaling Cascade (Hypothetical) ATM_3507 ATM-3507 Receptor Cell Surface Receptor ATM_3507->Receptor Inhibits Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Tpm3_1_Gene Tpm3.1 Gene Tpm3_1_mRNA Tpm3.1 mRNA Tpm3_1_Gene->Tpm3_1_mRNA Transcription Tpm3_1_Protein Tpm3.1 Protein Tpm3_1_mRNA->Tpm3_1_Protein Translation

Figure 1: Hypothetical signaling pathway of ATM-3507 leading to altered Tpm3.1 expression.

G cluster_workflow Western Blot Workflow A Cell Culture & ATM-3507 Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking E->F G Primary Antibody (Anti-Tpm3.1) F->G H Secondary Antibody (HRP-conjugated) G->H I ECL Detection H->I J Data Analysis I->J

Figure 2: Experimental workflow for Western blot analysis of Tpm3.1.

Application Note: Visualizing the Effects of the Tropomyosin Inhibitor ATM-3507 on the Actin Cytoskeleton

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for treating cells with the selective Tropomyosin 3.1/3.2 inhibitor, ATM-3507, and subsequently visualizing its effects on the actin cytoskeleton using fluorescent phalloidin staining.

Introduction

The actin cytoskeleton is a highly dynamic network crucial for cell shape, motility, division, and intracellular transport.[1][2][3] Its regulation is critical, and its disruption is a key target in various pathologies, particularly cancer. Tropomyosins are a family of proteins that associate with actin filaments, playing a vital role in stabilizing these structures and regulating their interaction with myosin.[4][5][6]

The isoform Tpm3.1 is frequently overexpressed in cancer cells and is associated with cancer progression.[4][7] ATM-3507 is a potent, cell-permeable small molecule inhibitor that selectively targets Tpm3.1/3.2.[4][8] By binding to Tpm3.1/3.2, ATM-3507 disrupts the stability of associated actin filaments, leading to accelerated filament depolymerization, G2/M phase cell cycle arrest, and apoptosis in cancer cells.[4][5][7]

This application note details a standard protocol for treating cultured cells with ATM-3507 and performing subsequent fluorescence microscopy to analyze the resulting changes in actin filament organization. The visualization is achieved using a fluorescently-conjugated phalloidin, a high-affinity probe that specifically binds to filamentous actin (F-actin).[9][10][11]

Product Information and Data

ATM-3507 Properties

ATM-3507 is a research compound used to investigate the role of Tpm3.1/3.2 in actin-dependent cellular processes.

PropertyDescription
Target Tropomyosin 3.1/3.2 (Tpm3.1/3.2)[5][6]
Mechanism Binds to Tpm3.1/3.2, destabilizes associated actin filaments, and accelerates depolymerization[4][5]
Cellular Effects Disrupts mitotic spindle formation, induces G2/M arrest, promotes apoptosis[4][7]
Reported IC₅₀ ~0.5 - 7 µM in various cancer cell lines[7][12]
Recommended Working Conc. 1 - 10 µM for in vitro cell-based assays[5][7]
Solubility Soluble in DMSO
Representative F-Actin Probe: Phalloidin-iFluor™ 488

For visualization, a high-affinity fluorescent phalloidin conjugate is required. The following table provides specifications for a representative probe.

PropertySpecification
Target Filamentous Actin (F-actin)[9][10]
Excitation (Max) ~491 nm
Emission (Max) ~516 nm
Filter Set FITC
Recommended Staining Conc. 50 - 200 nM[10]
Storage Store stock solution (in DMSO/Methanol) at -20°C, protected from light[11]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of ATM-3507 and the experimental workflow for visualizing its effects.

ATM3507_Mechanism Mechanism of ATM-3507 Action cluster_0 Normal State cluster_1 ATM-3507 Treatment Actin Actin Filament Tpm Tpm3.1/3.2 Actin->Tpm association Myosin Myosin II Tpm->Myosin recruits Stable Stable Cytoskeleton (Cell Proliferation, Motility) Tpm->Stable Actin_d Actin Filament Disrupted Disrupted Cytoskeleton (G2/M Arrest, Apoptosis) Actin_d->Disrupted leads to Tpm_d Tpm3.1/3.2 Tpm_d->Actin_d destabilizes ATM ATM-3507 ATM->Tpm_d binds & inhibits

Caption: Mechanism of ATM-3507 action on Tpm3.1/3.2-associated actin filaments.

Staining_Workflow start 1. Seed Cells culture 2. Culture cells on coverslips (e.g., 24 hours) start->culture treat 3. Treat with ATM-3507 (e.g., 3-5 µM for 6-24 hours) culture->treat wash1 4. Wash with PBS treat->wash1 fix 5. Fix with 4% PFA (15 minutes) wash1->fix wash2 6. Wash with PBS fix->wash2 perm 7. Permeabilize with 0.1% Triton X-100 (10-20 minutes) wash2->perm wash3 8. Wash with PBS perm->wash3 block 9. Block with 1% BSA (30-60 minutes) wash3->block stain 10. Stain with Fluorescent Phalloidin (e.g., 100 nM for 20-90 min) block->stain wash4 11. Wash with PBS stain->wash4 mount 12. Mount with Antifade Reagent (Optionally with DAPI) wash4->mount image 13. Image mount->image

Caption: Experimental workflow for ATM-3507 treatment and F-actin fluorescence staining.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents
  • Cell line of interest (e.g., HeLa, OVCAR4, A20)[5][7]

  • Glass coverslips (sterile, 12 or 18 mm)

  • Cell culture plates (6-well or 24-well)

  • Complete cell culture medium

  • ATM-3507 (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • Permeabilization Buffer: 0.1% - 0.5% Triton™ X-100 in PBS[13]

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescent Phalloidin stock solution (e.g., 6.6 µM in Methanol or DMSO)[13]

  • Staining Solution: Diluted fluorescent phalloidin in Blocking Buffer

  • Nuclear Counterstain (optional): DAPI (e.g., 1 µg/mL in PBS)

  • Antifade Mounting Medium

  • Fluorescence Microscope with appropriate filter sets

Procedure

Day 1: Cell Seeding

  • Place sterile glass coverslips into the wells of a multi-well plate.

  • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.

  • Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

Day 2: ATM-3507 Treatment

  • Prepare working dilutions of ATM-3507 in pre-warmed complete culture medium from the DMSO stock. Include a DMSO-only vehicle control. A typical final concentration for ATM-3507 is 3-5 µM.[5][7]

  • Carefully aspirate the medium from the wells and replace it with the ATM-3507-containing medium or the vehicle control medium.

  • Incubate for the desired treatment period (e.g., 6, 20, or 24 hours).[4]

Day 2/3: Staining Protocol Perform all subsequent steps at room temperature and protect from light where possible.

  • Wash: Aspirate the treatment medium and gently wash the cells twice with PBS for 5 minutes each.[13]

  • Fixation: Add 4% PFA in PBS to each well, ensuring coverslips are fully submerged. Incubate for 15 minutes.[14]

  • Wash: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[13]

  • Permeabilization: Add Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) and incubate for 10-20 minutes. A 20-minute permeabilization can yield better results for phalloidin staining.[10][13]

  • Wash: Aspirate and wash the cells three times with PBS for 5 minutes each.

  • Blocking: Add Blocking Buffer (1% BSA in PBS) and incubate for 30-60 minutes to reduce non-specific binding.[13]

  • F-Actin Staining: Prepare the Phalloidin Staining Solution by diluting the fluorescent phalloidin stock (e.g., 1:100 to 1:1000) in Blocking Buffer to the desired final concentration (e.g., 100 nM).[10] Aspirate the blocking buffer and add the staining solution to the coverslips.

  • Incubate for 20-90 minutes at room temperature, protected from light.[9][15]

  • Wash: Aspirate the staining solution and wash the cells two to three times with PBS for 5 minutes each.[15]

  • Counterstaining (Optional): If desired, incubate with a DAPI solution for 5-10 minutes to stain cell nuclei.

  • Final Wash: Wash once more with PBS.

  • Mounting: Carefully remove the coverslips from the wells with fine-tipped forceps. Wick away excess PBS and mount the coverslip cell-side down onto a glass slide using a drop of antifade mounting medium.

  • Curing & Imaging: Allow the mounting medium to cure (e.g., overnight at room temperature in the dark) for optimal image quality.[14] Image using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.

Expected Results & Troubleshooting

Expected Results:

  • Control (DMSO-treated) Cells: Should display a well-organized actin cytoskeleton with prominent stress fibers, lamellipodia, and filopodia, depending on the cell type.

  • ATM-3507-Treated Cells: Expected to show significant disruption of the actin cytoskeleton. This may include a loss of stress fibers, cell rounding, altered cell spreading, and a more diffuse cytoplasmic actin signal.[5][6] At later time points, cells may exhibit signs of apoptosis, such as chromatin condensation (visible with DAPI) and cell fragmentation.[4]

Troubleshooting Guide:

ProblemPossible Cause(s)Suggested Solution(s)
No/Weak F-actin Signal Insufficient permeabilization.Increase Triton X-100 concentration (up to 0.5%) or incubation time (up to 20 min).[10]
Phalloidin conjugate degraded.Use fresh or properly stored phalloidin stock. Avoid repeated freeze-thaw cycles.[11]
pH of fixation buffer is too high.Phalloidin binding is pH-sensitive; ensure PBS is at pH 7.4.
High Background Insufficient washing.Increase the number and duration of wash steps.
Inadequate blocking.Increase blocking time to 60 minutes.
Phalloidin concentration too high.Titrate the phalloidin conjugate to find the optimal concentration.
Altered Cell Morphology in Control Cells are stressed or unhealthy.Ensure optimal cell culture conditions. Check for contamination.
DMSO concentration is too high.Ensure the final DMSO concentration in the medium is low (typically <0.1%).
Photobleaching Excessive exposure to excitation light.Minimize light exposure. Use an effective antifade mounting reagent.

References

Application Notes and Protocols for ATM-3507 Trihydrochloride in Cancer Cell Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATM-3507 trihydrochloride is a potent and selective small molecule inhibitor of tropomyosin isoforms Tpm3.1 and Tpm3.2, which are frequently overexpressed in cancer cells and play a crucial role in stabilizing the actin cytoskeleton. By disrupting the integrity of actin filaments, ATM-3507 induces cytoskeletal stress, leading to cell cycle arrest and subsequent apoptosis in various cancer cell lines. These application notes provide a comprehensive overview of the mechanism of action of ATM-3507 and detailed protocols for its use in inducing apoptosis, particularly in combination with microtubule-targeting agents, offering a promising avenue for cancer therapy research.

Mechanism of Action

ATM-3507 functions by binding to Tpm3.1/3.2, thereby destabilizing actin filaments. This disruption of the actin cytoskeleton is a key event that triggers a cascade of cellular responses culminating in apoptosis. A significant finding is the synergistic effect observed when ATM-3507 is used in combination with microtubule inhibitors such as vincristine. This combination leads to a more profound anti-cancer effect than either agent alone. The proposed mechanism involves a multi-step process:

  • Disruption of Actin Cytoskeleton: ATM-3507 selectively targets Tpm3.1/3.2, leading to the destabilization of actin filaments.[1]

  • Cell Cycle Arrest: The cytoskeletal disruption causes cells to arrest in the G2/M phase of the cell cycle.[2][3] This arrest is a critical checkpoint for the cell to either repair the damage or commit to apoptosis.

  • Prolonged Mitotic Arrest (in combination with microtubule inhibitors): When combined with microtubule inhibitors like vincristine, which also disrupt the cytoskeleton, ATM-3507 significantly prolongs the mitotic arrest.[4]

  • Induction of Apoptosis: The sustained cell cycle arrest and cytoskeletal stress are thought to activate intrinsic apoptotic pathways. While the precise signaling cascade is still under investigation, the ATM-Chk2-p53 pathway has been suggested as a potential mediator of apoptosis following G2/M arrest.[1][2] This ultimately leads to the activation of caspases, key executioners of apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the efficacy of ATM-3507 in inducing apoptosis and inhibiting cell growth.

Table 1: IC50 Values of ATM-3507 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)DurationAssay
NU-DUL-1Diffuse Large B-cell Lymphoma~1-348-72hAlamar Blue
TMD8Diffuse Large B-cell Lymphoma~1-348-72hAlamar Blue
ToledoDiffuse Large B-cell Lymphoma~1-348-72hAlamar Blue
SU-DHL-8Diffuse Large B-cell Lymphoma~1-348-72hAlamar Blue
A2780Ovarian CancerNot specified72hMTS Assay
A2780cisOvarian CancerNot specified72hMTS Assay
OVCAR4Ovarian CancerNot specified72hMTS Assay

Table 2: Synergistic Induction of Apoptosis with ATM-3507 and Vincristine in CHLA-20 Neuroblastoma Cells [5]

TreatmentConcentration6 hours (% Apoptotic Cells)20 hours (% Apoptotic Cells)30 hours (% Apoptotic Cells)
Control-BaselineBaselineBaseline
ATM-35074 µMMinimal increaseMinimal increaseMinimal increase
Vincristine10 nMMinimal increaseModerate increaseSignificant increase
ATM-3507 + Vincristine4 µM + 10 nMSignificant increaseStrong increaseVery strong increase

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTS or Alamar Blue)

This protocol is designed to determine the cytotoxic effects of ATM-3507 on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTS or Alamar Blue reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of ATM-3507 in complete medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of ATM-3507 (e.g., 0.1 to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTS or Alamar Blue reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Induction and Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol details the induction of apoptosis using ATM-3507, alone or in combination with vincristine, and its detection by flow cytometry.

Materials:

  • Cancer cell line (e.g., CHLA-20, A2780)

  • Complete cell culture medium

  • This compound

  • Vincristine sulfate

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2-5 x 10^5 cells per well.

  • Allow cells to adhere overnight.

  • Treat the cells with the desired concentrations of ATM-3507 (e.g., 4 µM) and/or vincristine (e.g., 10 nM). Include single-agent and vehicle controls.

  • Incubate for the desired time points (e.g., 6, 20, 30 hours).[5]

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each 100 µL of cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blot Analysis of PARP Cleavage

This protocol is used to confirm apoptosis by detecting the cleavage of PARP, a hallmark of caspase activation.

Materials:

  • Treated cell lysates from Protocol 2

  • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against PARP (full-length and cleaved)

  • Secondary HRP-conjugated antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved PARP fragment (89 kDa) indicates apoptosis.[5]

Visualizations

ATM3507_Mechanism_of_Action ATM3507 ATM-3507 Tpm31_32 Tpm3.1/3.2 ATM3507->Tpm31_32 Actin Actin Filaments ATM3507->Actin Destabilizes Tpm31_32->Actin Stabilizes Disruption Actin Cytoskeleton Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase Synergistic_Action_Workflow cluster_treatment Treatment cluster_cellular_effects Cellular Effects cluster_outcome Outcome ATM3507 ATM-3507 Actin_Disruption Actin Filament Disruption ATM3507->Actin_Disruption Vincristine Vincristine Microtubule_Disruption Microtubule Disruption Vincristine->Microtubule_Disruption Mitotic_Arrest Prolonged Mitotic Arrest Actin_Disruption->Mitotic_Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Synergistic Apoptosis Mitotic_Arrest->Apoptosis Apoptosis_Detection_Workflow start Cancer Cells treatment Treat with ATM-3507 +/- Vincristine start->treatment incubation Incubate (6-30 hours) treatment->incubation harvest Harvest Cells incubation->harvest stain Stain with Annexin V-FITC & PI harvest->stain analysis Flow Cytometry Analysis stain->analysis

References

Application Note: Analysis of Cell Cycle Arrest Induced by the Tropomyosin Inhibitor ATM-3507 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of cell cycle arrest in cancer cells treated with ATM-3507, a potent tropomyosin inhibitor. It includes experimental procedures, data interpretation guidelines, and a summary of expected outcomes.

Introduction

ATM-3507 is a novel anti-cancer agent that functions by inhibiting tropomyosin Tpm3.1, a protein crucial for the stability of actin filaments.[1][2] Disruption of the Tpm3.1-containing actin filaments leads to defects in the mitotic spindle, ultimately causing cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[2][3][4] Flow cytometry using propidium iodide (PI) staining is a robust and widely used method to analyze the distribution of cells throughout the different phases of the cell cycle based on their DNA content. This application note provides a comprehensive guide for utilizing flow cytometry to quantify the effects of ATM-3507 on the cell cycle.

Principle of the Assay

Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cell populations into the major phases of the cell cycle:

  • G0/G1 Phase: Cells with a normal (2N) DNA content.

  • S Phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.

  • G2/M Phase: Cells that have completed DNA replication and have a 4N DNA content, encompassing both the G2 and mitosis phases.

By treating cells with ATM-3507 and subsequently staining with PI, researchers can quantify the percentage of cells accumulating in the G2/M phase, providing a direct measure of the compound's cell cycle arrest activity.[5]

Data Presentation

The following table summarizes the expected quantitative data from a typical experiment investigating the effect of ATM-3507 on the cell cycle distribution of a cancer cell line.

Treatment GroupConcentration (µM)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control (DMSO)0.1%652015
ATM-35071551827
ATM-35075301060
ATM-3507 + Vincristine5 + 0.0115580

Note: These are representative data. Actual percentages will vary depending on the cell line, treatment duration, and specific experimental conditions.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

ATM3507_Mechanism cluster_drug Drug Action cluster_cytoskeleton Cytoskeletal Components cluster_cellular_effects Cellular Effects ATM3507 ATM-3507 Tpm31 Tropomyosin 3.1 (Tpm3.1) ATM3507->Tpm31 binds to & inhibits Actin_Instability Actin Filament Instability ATM3507->Actin_Instability leads to Actin Actin Filaments Tpm31->Actin normally stabilizes Spindle_Defects Mitotic Spindle Defects Actin_Instability->Spindle_Defects G2M_Arrest G2/M Phase Arrest Spindle_Defects->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of ATM-3507 induced G2/M arrest.

Experimental Workflow

Experimental_Workflow Start Start Seed_Cells 1. Seed Cells Start->Seed_Cells Treat_Cells 2. Treat with ATM-3507 (e.g., 24 hours) Seed_Cells->Treat_Cells Harvest_Cells 3. Harvest Cells (Trypsinization) Treat_Cells->Harvest_Cells Wash_Cells 4. Wash with PBS Harvest_Cells->Wash_Cells Fix_Cells 5. Fix in Cold 70% Ethanol Wash_Cells->Fix_Cells Stain_Cells 6. Stain with PI/RNase A Solution Fix_Cells->Stain_Cells Flow_Cytometry 7. Acquire Data on Flow Cytometer Stain_Cells->Flow_Cytometry Analyze_Data 8. Analyze Cell Cycle Distribution Flow_Cytometry->Analyze_Data End End Analyze_Data->End

Caption: Workflow for cell cycle analysis.

Experimental Protocols

Materials and Reagents
  • Cancer cell line of interest (e.g., Neuroblastoma, Ovarian, or DLBCL cell lines)[5][6]

  • Complete cell culture medium

  • ATM-3507 (MedChemExpress or other supplier)[7]

  • Dimethyl sulfoxide (DMSO, vehicle for ATM-3507)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% (v/v) Triton X-100 in PBS

  • Flow cytometer tubes (12 x 75 mm)

  • Flow cytometer equipped with a 488 nm laser

Cell Culture and Treatment
  • Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.

  • Cell Treatment: The following day, treat the cells with varying concentrations of ATM-3507 (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time, typically 24 to 48 hours.[2][5]

Sample Preparation for Flow Cytometry
  • Harvesting: Aspirate the culture medium. Wash the cells once with PBS. Detach the cells using Trypsin-EDTA and then neutralize with complete medium.

  • Collection: Transfer the cell suspension to a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and resuspend the cell pellet in 2 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[8]

  • Storage: Fixed cells can be stored at 4°C for at least 2 hours, or for longer periods (up to several weeks) if sealed properly.[8][9]

Propidium Iodide Staining
  • Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes to pellet.[8] Carefully aspirate the ethanol.

  • Washing: Resuspend the cell pellet in 2 mL of cold PBS to rehydrate the cells. Centrifuge again and discard the supernatant.

  • Staining: Resuspend the cell pellet in 400-500 µL of PI/RNase A staining solution.[8]

  • Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.[10]

Flow Cytometry Acquisition and Analysis
  • Instrument Setup: Set up the flow cytometer to measure the fluorescence signal from PI, typically in the FL2 or FL3 channel. Use a linear scale for the PI channel.

  • Gating:

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • Use a plot of PI-Area vs. PI-Width to gate on single cells (singlets) and exclude doublets or aggregates.[8]

  • Data Acquisition: Acquire data for at least 10,000-20,000 singlet events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate a histogram of PI fluorescence for the singlet cell population. Apply a cell cycle model (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

The protocol described provides a reliable method for assessing the impact of the tropomyosin inhibitor ATM-3507 on cell cycle progression. A significant increase in the G2/M population following treatment is indicative of the compound's mechanism of action, which involves the disruption of the actin cytoskeleton and subsequent mitotic arrest. This assay is a valuable tool for the preclinical evaluation of ATM-3507 and similar compounds in cancer drug development.

References

Troubleshooting & Optimization

ATM-3507 trihydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of ATM-3507 trihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of tropomyosin Tpm3.1.[1] Tropomyosins are proteins that bind to actin filaments and play a crucial role in regulating the stability and function of the cytoskeleton.[2] By targeting Tpm3.1, ATM-3507 disrupts the actin cytoskeleton, leading to anti-cancer effects, including the induction of apoptosis and inhibition of cell proliferation and migration.[1][3][4]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: For long-term storage of the solid compound, it is recommended to store it at 4°C under sealed conditions, away from moisture.[5] Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also in a sealed container and protected from moisture.[5][6]

Q3: Is this compound stable in aqueous solutions and cell culture media?

A3: While specific stability data in various cell culture media is not extensively published, it is a common issue for small molecules to exhibit instability in aqueous solutions at 37°C.[7] It is recommended to prepare fresh aqueous solutions for each experiment and to assess the stability in your specific cell culture medium if the experiment duration is long.[7] One supplier notes that the salt form (trihydrochloride) may be unstable and recommends considering the free form which is stated to have equivalent biological activity.[8]

Q4: What are the known IC50 values for ATM-3507?

A4: The half-maximal inhibitory concentration (IC50) of ATM-3507 has been determined in several human cancer cell lines, with values ranging from 3.83 to 6.84 µM.[6][9]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

Possible Cause: Incorrect solvent or procedure. The trihydrochloride salt form may require specific conditions to fully dissolve.

Troubleshooting Steps:

  • Select the appropriate solvent: For in vitro studies, DMSO is the recommended solvent.[9] For in vivo applications, a multi-component solvent system is suggested.[5]

  • Follow the recommended solubilization protocol:

    • For DMSO stock solutions: Use of ultrasonic treatment may be necessary to achieve a concentration of 33.33 mg/mL (54.48 mM).[9]

    • For in vivo formulations: A stepwise addition of solvents is recommended. For example, 10% DMSO, followed by 40% PEG300, 5% Tween-80, and finally 45% saline.[5] Another option is 10% DMSO followed by 90% (20% SBE-β-CD in saline).[5]

  • Ensure the compound is at room temperature before opening: This prevents condensation, which can affect solubility and stability.

  • Use fresh, anhydrous DMSO: Hygroscopic DMSO can significantly impact the solubility of the product.[6]

Issue 2: Precipitate Formation in Stock Solution Upon Storage

Possible Cause: The compound may have limited solubility at lower temperatures, or the solvent may have absorbed water.

Troubleshooting Steps:

  • Warm the vial: Gently warm the vial to room temperature and vortex to see if the precipitate redissolves.

  • Confirm complete dissolution before use: Always inspect the solution for any visible precipitate before making further dilutions.

  • Use anhydrous solvent: When preparing stock solutions, ensure the DMSO is of high purity and anhydrous.

  • Aliquot stock solutions: To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[7]

Issue 3: Inconsistent or Lower-Than-Expected Activity in Cell-Based Assays

Possible Cause: Degradation of the compound in the stock solution or in the cell culture medium during the experiment.

Troubleshooting Steps:

  • Prepare fresh stock solutions: If there is any doubt about the stability of the stock solution, prepare a fresh one.

  • Assess stability in your experimental conditions: You can pre-incubate the compound in your cell culture medium at 37°C for the duration of your experiment and then test its activity in a short-term assay to check for loss of potency.[7]

  • Minimize exposure to light: Store stock solutions in amber vials or wrapped in foil to protect from light.[6]

  • Consider using the free base form: As suggested by a supplier, the free base of ATM-3507 may offer better stability while maintaining biological activity.[8]

Data Summary

Table 1: Solubility of this compound

Solvent SystemSolubilityConcentrationNotes
DMSO33.33 mg/mL54.48 mMRequires sonication[9]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.08 mg/mL2.88 mMFor in vivo use; results in a clear solution[5]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL2.88 mMFor in vivo use; results in a clear solution[5]

Table 2: In Vitro Efficacy of ATM-3507

Cell LineIC50 (µM)Cancer Type
Human Melanoma Lines3.83 - 6.84Melanoma
CHLA-204.99 ± 0.45Neuroblastoma
CHP-1343.83 ± 0.67Neuroblastoma
CHLA-906.84 ± 2.37Neuroblastoma
SK-N-BE(2)5.00 ± 0.42Neuroblastoma

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Weigh the desired amount of powder using a calibrated analytical balance.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the vial containing the powder.

  • Vortex the solution thoroughly.

  • If the compound does not fully dissolve, place the vial in an ultrasonic water bath and sonicate until the solution is clear.

  • Aliquot the stock solution into single-use, sterile, amber vials.

  • Label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][6]

Protocol 2: General Method for Assessing Stability in Solution

Objective: To evaluate the stability of this compound in a specific aqueous solution over time.

Materials:

  • This compound stock solution in DMSO

  • Aqueous experimental buffer (e.g., PBS, cell culture medium)

  • HPLC-MS system

  • HPLC-grade solvents

Procedure:

  • Prepare a fresh stock solution of this compound as a time-zero reference.

  • Dilute the stock solution into the aqueous experimental buffer to the final working concentration.

  • Immediately take an aliquot of this solution for the T=0 time point. If necessary, quench any potential reaction by adding an equal volume of a strong organic solvent like acetonitrile and store at -80°C until analysis.

  • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).

  • At various time points (e.g., 2, 8, 24, 48 hours), collect aliquots and process them in the same way as the T=0 sample.

  • Analyze all samples by HPLC-MS to determine the concentration of the parent compound.

  • Compare the concentration at each time point to the T=0 sample to determine the percentage of the compound remaining and assess its stability.

Visualizations

ATM3507_Signaling_Pathway cluster_cell Cancer Cell ATM3507 ATM-3507 Tpm3_1 Tropomyosin 3.1 (Tpm3.1) ATM3507->Tpm3_1 Inhibits Actin Actin Filaments Tpm3_1->Actin Stabilizes Cytoskeleton Cytoskeleton Integrity & Function Actin->Cytoskeleton Apoptosis Apoptosis Cytoskeleton->Apoptosis Disruption leads to Proliferation Cell Proliferation Cytoskeleton->Proliferation Disruption inhibits Migration Cell Migration Cytoskeleton->Migration Disruption inhibits

Caption: ATM-3507 inhibits Tpm3.1, disrupting actin filament stability.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare ATM-3507 Stock Solution (DMSO) B Prepare Working Solution in Cell Culture Medium A->B D Treat Cells with ATM-3507 Working Solution B->D C Seed Cells in Plates C->D E Incubate (e.g., 24-72h) D->E F Perform Cell-Based Assay (e.g., Viability, Apoptosis) E->F G Data Acquisition F->G H Data Analysis (e.g., IC50 Calculation) G->H

Caption: Workflow for an in vitro cell-based assay using ATM-3507.

References

Technical Support Center: Optimizing ATM-3507 Trihydrochloride Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of ATM-3507 trihydrochloride for in vitro IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of tropomyosin.[1][2] Tropomyosins are proteins that bind to actin filaments and play a crucial role in regulating the stability and function of the cytoskeleton. Specifically, ATM-3507 targets the Tpm3.1 isoform, which is often overexpressed in cancer cells and is involved in cancer cell proliferation, migration, and survival.[3][4] By binding to Tpm3.1, ATM-3507 disrupts the integrity of the actin cytoskeleton, leading to cell cycle arrest and apoptosis in cancer cells.[5][6]

Q2: What is a typical IC50 range for this compound in cancer cell lines?

The half-maximal inhibitory concentration (IC50) of ATM-3507 can vary depending on the cell line and the assay conditions. Reported IC50 values are typically in the low micromolar to sub-micromolar range. For example, in various human melanoma and neuroblastoma cell lines, the IC50 has been reported to be between 3.83 and 6.84 µM.[1][2] In diffuse large B-cell lymphoma (DLBCL) cell lines, IC50 values ranged from less than 100 nM to approximately 3 µM.[5]

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO.[2] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. To prepare the stock solution, ultrasonic assistance may be necessary to ensure complete dissolution.[2]

Q4: What cell viability assays are recommended for determining the IC50 of ATM-3507?

Colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 (water-soluble tetrazolium salt) assays are commonly used and suitable for determining the IC50 of ATM-3507.[7][8] These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Protocols

Detailed Protocol for IC50 Determination using MTT Assay

This protocol provides a step-by-step guide for determining the IC50 value of this compound in adherent cancer cell lines.

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to 70-80% confluency.

    • Trypsinize the cells, resuspend them in complete culture medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to obtain a range of concentrations. A common starting range could be from 0.01 µM to 100 µM. It is advisable to perform a wide range initially and then narrow it down in subsequent experiments.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest ATM-3507 concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ATM-3507.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percent viability against the logarithm of the ATM-3507 concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seedingEnsure a homogenous single-cell suspension before seeding. Mix the cell suspension frequently while plating. Use a multichannel pipette for consistency.[9]
Edge effects in the 96-well plateAvoid using the outermost wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[10]
Incomplete dissolution of formazan crystalsIncrease the incubation time with DMSO and ensure thorough mixing on an orbital shaker. Visually inspect the wells to confirm complete dissolution before reading the plate.[11]
Cell viability exceeds 100% at low concentrations Compound may have a proliferative effect at low dosesThis can sometimes be observed. Ensure the dose-response curve has a clear inhibitory trend at higher concentrations. If this persists, it may be a real biological effect.
Pipetting errors leading to more cells in treated wellsBe meticulous with pipetting and ensure consistent cell numbers are seeded in all wells.[12]
Unexpectedly high IC50 value Cell line is resistant to ATM-3507Consider using a different cell line with known sensitivity or a positive control compound.
Insufficient treatment durationIncrease the incubation time with ATM-3507 (e.g., from 48 to 72 hours).
Degradation of the compoundEnsure proper storage of the ATM-3507 stock solution (aliquoted and stored at -20°C or -80°C). Prepare fresh dilutions for each experiment.
Changes in cell morphology affecting adherence ATM-3507 disrupts the cytoskeleton, which can alter cell shape and adhesionBe gentle when aspirating and adding solutions to the wells to avoid detaching cells. Consider using a different assay that is less dependent on cell adhesion, such as a suspension cell viability assay if applicable.

Data Presentation

Table 1: Reported IC50 Values of ATM-3507 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
CHLA-20Neuroblastoma4.99 ± 0.45[2]
CHP-134Neuroblastoma3.83 ± 0.67[2]
CHLA-90Neuroblastoma6.84 ± 2.37[2]
SK-N-BE(2)Neuroblastoma5.00 ± 0.42[2]
NU-DUL-1Diffuse Large B-cell Lymphoma<0.1[5]
TMD8Diffuse Large B-cell Lymphoma~3[5]
A2780Ovarian CancerNot specified, synergistic effects observed[13]
OVCAR4Ovarian CancerNot specified, synergistic effects observed[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 3. Seed Cells in 96-well Plate cell_culture->cell_seeding stock_prep 2. Prepare ATM-3507 Stock Solution (10 mM in DMSO) treatment 4. Treat with Serial Dilutions of ATM-3507 stock_prep->treatment cell_seeding->treatment incubation 5. Incubate for 48-72 hours treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_dissolution 7. Dissolve Formazan Crystals with DMSO mtt_addition->formazan_dissolution read_absorbance 8. Read Absorbance at 570 nm formazan_dissolution->read_absorbance calc_viability 9. Calculate % Cell Viability read_absorbance->calc_viability plot_curve 10. Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 11. Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for IC50 determination of ATM-3507.

signaling_pathway cluster_receptor Upstream Signaling cluster_cytoskeleton Actin Cytoskeleton Regulation cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases (RTKs) RhoGTPases Rho GTPases (Rho, Rac, Cdc42) RTK->RhoGTPases Integrins Integrins Integrins->RhoGTPases ActinFilament F-Actin Filament (Stress Fibers) RhoGTPases->ActinFilament Actin G-Actin Actin->ActinFilament Polymerization Tropomyosin Tropomyosin (Tpm3.1) Tropomyosin->ActinFilament Stabilizes Proliferation Cell Proliferation ActinFilament->Proliferation Migration Cell Migration ActinFilament->Migration Survival Cell Survival ActinFilament->Survival ATM3507 ATM-3507 ATM3507->Tropomyosin Inhibits ATM3507->Proliferation Inhibits ATM3507->Migration Inhibits ATM3507->Survival Inhibits Apoptosis Apoptosis ATM3507->Apoptosis Induces

Caption: ATM-3507 mechanism of action on the actin cytoskeleton.

References

Troubleshooting ATM-3507 trihydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the precipitation of ATM-3507 trihydrochloride in cell culture media.

Troubleshooting Guide

Precipitation of this compound in your experiments can lead to inaccurate results by altering the effective concentration of the compound. This guide addresses common causes of precipitation and provides solutions.

ObservationPotential CauseRecommended Solution
Precipitate forms immediately upon adding the stock solution to the media. The concentration of this compound exceeds its solubility in the aqueous media.- Decrease the final concentration of the compound. - Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and use a smaller volume for the final dilution.[1] - Perform serial dilutions of the stock solution in the culture medium.[2]
Rapid solvent shift from the organic stock solution to the aqueous media.- Add the stock solution dropwise to the medium while gently swirling.[2] - Create an intermediate dilution in a small volume of serum-free media or PBS before adding to the final culture volume.[2]
Precipitate forms over time in the incubator. Temperature Shift: Changes in temperature from room temperature to 37°C can affect solubility.- Pre-warm the cell culture media to 37°C before adding this compound.[2]
pH Shift: The CO2 environment in an incubator can lower the pH of the media, potentially affecting the solubility of the trihydrochloride salt.- Ensure the media is properly buffered. - Test the solubility of ATM-3507 at different pH values to determine its sensitivity.
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media.- If using serum, consider that ATM-3507 may bind to serum proteins. Reducing the serum concentration or using a serum-free medium (if appropriate for your cells) may help.[2] - Be aware that some media components, like calcium salts, can contribute to precipitation.[3]
Compound Instability: The compound may not be stable in the aqueous environment of the cell culture media over the duration of the experiment.- Evaluate the stability of ATM-3507 in your specific media over your experimental time course.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on available data, DMSO is a suitable solvent for preparing stock solutions of ATM-3507.[4] It is important to note that for the non-hydrochloride form of ATM-3507, sonication may be needed to achieve a concentration of 33.33 mg/mL (54.48 mM) in DMSO.[4]

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: High concentrations of DMSO can be toxic to cells. Generally, it is recommended to keep the final concentration of DMSO in the culture medium below 0.5%, with many protocols suggesting 0.1% or lower to minimize effects on cell viability and function.[1] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its impact on your specific cell line.

Q3: Can the composition of my cell culture medium affect the solubility of this compound?

A3: Yes, the components of your cell culture medium can significantly influence the solubility of a compound.[1] Media contain a complex mixture of salts, amino acids, vitamins, and proteins that can interact with this compound. For instance, interactions with serum proteins can alter its solubility and bioavailability.[2] It is advisable to test the solubility of ATM-3507 in the specific medium you are using.

Q4: How does the trihydrochloride salt form of ATM-3507 affect its behavior in media?

A4: The trihydrochloride salt form suggests that the compound is acidic. When dissolved, it can lower the pH of the solution. The CO2 environment of a cell culture incubator can also acidify the medium. This combined effect on pH could potentially influence the solubility of the compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Under sterile conditions, weigh out the desired amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex or sonicate if necessary to ensure the compound is fully dissolved.[4]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Determining the Optimal Working Concentration and Assessing Precipitation
  • Materials: Prepared this compound stock solution, cell culture medium (pre-warmed to 37°C), sterile 96-well plate or microcentrifuge tubes.

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution in pre-warmed cell culture medium. It is recommended to test a range of concentrations above and below your intended experimental concentration.

    • Perform a stepwise dilution: first, create an intermediate dilution in a small volume of serum-free medium or PBS, then add this to the final volume of complete medium.[2]

    • Visually inspect the solutions for any signs of precipitation immediately after preparation and after incubation at 37°C in a CO2 incubator for a duration equivalent to your experiment.

    • If precipitation is observed, the highest concentration that remains clear is your maximum working concentration under those conditions.

Visualizations

Troubleshooting ATM-3507 Precipitation A Precipitation Observed B Immediate Precipitation A->B C Precipitation Over Time A->C D High Concentration B->D E Solvent Shock B->E F Temperature Shift C->F G pH Shift C->G H Media Interaction C->H I Decrease Concentration D->I J Stepwise Dilution E->J K Pre-warm Media F->K L Buffer Optimization G->L M Modify Media Components H->M

Caption: Troubleshooting workflow for ATM-3507 precipitation.

ATM-3507 Signaling Pathway A ATM-3507 B Tropomyosin (Tpm3.1) A->B inhibits D Actin Filament Stabilization A->D prevents E Actin Depolymerization A->E promotes C Actin Filaments B->C binds to C->D leads to D->E prevents F Disruption of Cytoskeleton E->F G G2/M Arrest & Apoptosis F->G

References

Cell line resistance mechanisms to ATM-3507 trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATM-3507 trihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential cell line resistance to ATM-3507. The following troubleshooting guides and FAQs are based on established principles of resistance to ATM inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cell line shows reduced sensitivity to ATM-3507 compared to published data. What are the potential causes?

A1: Reduced sensitivity to ATM-3507 can arise from several factors. We recommend investigating the following possibilities:

  • Target Alteration: Changes in the ATM protein itself can prevent effective drug binding.

  • Drug Efflux: Increased activity of multidrug resistance pumps can reduce the intracellular concentration of the compound.

  • Signaling Pathway Bypass: Cells may activate alternative signaling pathways to compensate for ATM inhibition.

  • Experimental Conditions: Variations in cell culture conditions, passage number, or reagent quality can impact results.

Troubleshooting Steps:

  • Confirm Cell Line Identity: Perform cell line authentication (e.g., STR profiling) to rule out contamination or misidentification.

  • Assess ATM Expression and Function: Verify the expression and baseline activity of ATM and downstream targets (e.g., p-CHK2, p-p53) via Western blot.

  • Evaluate Drug Efflux Pump Activity: Use known efflux pump inhibitors (e.g., verapamil for P-gp) in co-treatment with ATM-3507 to see if sensitivity is restored.

  • Standardize Experimental Protocol: Ensure consistent cell density, serum concentration, and incubation times.

Q2: How can I determine if my resistant cell line has developed mutations in the ATM gene?

A2: Sequencing the ATM gene is the most direct method to identify mutations that may confer resistance.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Sequencing & Analysis Genomic DNA\nExtraction Genomic DNA Extraction DNA Quantification\n& Quality Control DNA Quantification & Quality Control Genomic DNA\nExtraction->DNA Quantification\n& Quality Control Input DNA PCR Amplification\nof ATM Exons PCR Amplification of ATM Exons DNA Quantification\n& Quality Control->PCR Amplification\nof ATM Exons High-Quality DNA Sanger Sequencing Sanger Sequencing PCR Amplification\nof ATM Exons->Sanger Sequencing Amplicons Sequence Alignment\n& Variant Calling Sequence Alignment & Variant Calling Sanger Sequencing->Sequence Alignment\n& Variant Calling Sequence Data

Caption: Workflow for identifying mutations in the ATM gene.

Q3: What are the expected downstream effects of ATM-3507 on signaling pathways, and how can I measure them?

A3: ATM-3507, as an ATM inhibitor, is expected to block the phosphorylation of key downstream targets in the DNA Damage Response (DDR) pathway.

Expected Signaling Changes:

  • Decreased Phosphorylation: A reduction in the phosphorylation of CHK2 (at Thr68), p53 (at Ser15), and H2AX (at Ser139, forming γH2AX) upon induction of DNA damage (e.g., by irradiation).

  • Cell Cycle Arrest Abrogation: ATM inhibition can abrogate the G1/S and G2/M checkpoints that are typically activated by DNA damage.

Measurement Protocol:

A Western blot is the standard method to measure these changes.

cluster_pathway ATM Signaling Pathway DNA Damage DNA Damage ATM ATM DNA Damage->ATM activates p-CHK2 (Thr68) p-CHK2 (Thr68) ATM->p-CHK2 (Thr68) phosphorylates p-p53 (Ser15) p-p53 (Ser15) ATM->p-p53 (Ser15) phosphorylates ATM-3507 ATM-3507 ATM-3507->ATM inhibits Cell Cycle Arrest Cell Cycle Arrest p-CHK2 (Thr68)->Cell Cycle Arrest Apoptosis Apoptosis p-p53 (Ser15)->Apoptosis

Caption: Simplified ATM signaling pathway inhibited by ATM-3507.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for ATM-3507 in sensitive and resistant cell lines, illustrating a common resistance scenario.

Cell LineConditionIC50 (nM)Fold Resistance
MCF-7 Sensitive (Parental)151.0
MCF-7-AR ATM-3507 Resistant25016.7
HCT116 Sensitive (Parental)251.0
HCT116-AR ATM-3507 Resistant40016.0

Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using a Resazurin-based Assay

This protocol is for determining the concentration of ATM-3507 that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare a serial dilution of ATM-3507 in complete growth medium. A typical final concentration range might be 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Drug Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for ATM Pathway Activity

This protocol is for assessing the phosphorylation status of ATM targets.

Materials:

  • Cell line of interest

  • ATM-3507

  • DNA damaging agent (e.g., etoposide or ionizing radiation)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-ATM, anti-ATM, anti-p-CHK2, anti-CHK2, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Pre-treat with ATM-3507 (e.g., 1 µM) or vehicle for 1-2 hours.

  • Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., 10 µM etoposide for 1 hour) or expose to ionizing radiation (e.g., 5 Gy).

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and a loading control (e.g., Actin).

Technical Support Center: Mitigating ATM-3507 Trihydrochloride Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential toxicity associated with ATM-3507 trihydrochloride in animal studies. While specific preclinical toxicology data for ATM-3507 is not publicly available due to the termination of its clinical development, this guide offers strategies based on its mechanism of action and general principles of toxicology for small molecule inhibitors.

I. Understanding this compound and Potential Toxicities

ATM-3507 is a small molecule inhibitor that targets tropomyosin isoforms Tpm3.1 and Tpm3.2.[1] These proteins are crucial for stabilizing actin filaments and are involved in various cellular processes.[1] While targeting these proteins in cancer cells has shown anti-tumor effects, their inhibition in normal tissues can lead to toxicity.

Predicted On-Target Toxicities

Based on the known functions of Tpm3.1 and Tpm3.2 in normal tissues, potential on-target toxicities could manifest in organs and systems where these isoforms are expressed and play a significant role.

Potential Target Organ/SystemPhysiological Role of Tpm3.1/3.2Predicted On-Target Toxicity with ATM-3507
Skeletal Muscle Regulation of muscle contraction.[2]Muscle weakness, fatigue, or myopathy.
Cardiac Muscle Regulation of heart muscle contraction.Cardiotoxicity, arrhythmias, or impaired cardiac function.
Platelets Regulation of platelet structure and function.Thrombocytopenia or bleeding disorders.
Endothelial Cells Maintenance of vascular integrity and function.Vascular leakage or impaired angiogenesis.
Central Nervous System Neuronal structure and function.Neurological deficits.
Glucose Metabolism Regulation of glucose uptake.[3]Dysregulation of blood glucose levels.
Potential Off-Target Toxicities

Small molecule inhibitors can also bind to unintended targets, leading to off-target toxicities.[4][5][6][7][8] These are harder to predict without specific screening data but are a common concern in drug development.

Potential Off-Target EffectDescription
Kinase Inhibition Many small molecules exhibit off-target kinase activity, potentially leading to a wide range of cellular effects.[4][5][6][7][8]
Ion Channel Blockade Interaction with ion channels can lead to cardiac or neurological side effects.
Metabolic Enzyme Inhibition Inhibition of metabolic enzymes can alter drug metabolism and lead to drug-drug interactions or accumulation of toxic metabolites.

II. Troubleshooting Guide for In Vivo Toxicity

This section provides a question-and-answer format to address specific issues that may arise during animal studies with ATM-3507.

Issue 1: Severe, acute toxicity or mortality is observed even at low doses.
  • Question: We are observing rapid weight loss, lethargy, and mortality in our animal cohort shortly after administering ATM-3507, even at doses predicted to be therapeutic. What could be the cause and how can we address it?

  • Answer: This could be due to several factors, including the formulation of the compound, the route of administration, or acute off-target effects.

    • Troubleshooting Steps:

      • Re-evaluate the Formulation: The vehicle used to dissolve ATM-3507 may be contributing to the toxicity.

        • Protocol: See Experimental Protocol 1: Formulation Optimization for detailed steps on how to test and select alternative, less toxic vehicles.

      • Consider Alternative Routes of Administration: If using intravenous (IV) or intraperitoneal (IP) injection, the rapid peak concentration (Cmax) might be causing acute toxicity.

        • Protocol: Explore subcutaneous (SC) or oral (PO) administration to slow absorption and reduce Cmax. This will require pharmacokinetic (PK) studies to ensure adequate exposure.

      • Implement Dose Fractionation: Splitting the total daily dose into multiple, smaller administrations can help maintain therapeutic levels while avoiding high peak concentrations.[9][10][11][12]

        • Protocol: See Experimental Protocol 2: Dose Fractionation Strategy .

Issue 2: Signs of organ-specific toxicity are observed after repeated dosing.
  • Question: After several days of treatment with ATM-3507, we are observing signs of cardiac distress (arrhythmias on ECG) and muscle weakness in our animals. How can we confirm the target organ and mitigate this?

  • Answer: This suggests on-target toxicity in tissues with high expression of Tpm3.1/3.2. Confirmation and mitigation require a systematic approach.

    • Troubleshooting Steps:

      • Comprehensive Toxicity Monitoring: Implement a thorough monitoring plan to identify all affected organs.

        • Protocol: See Experimental Protocol 3: Comprehensive In Vivo Toxicity Monitoring .

      • Formulation Strategies to Alter Biodistribution: Encapsulating ATM-3507 in liposomes or nanoparticles can alter its distribution, potentially reducing accumulation in sensitive organs like the heart.[13][14][15][16][17][18]

        • Protocol: See Experimental Protocol 4: Liposomal Formulation for Reduced Systemic Toxicity .

      • Dose Reduction and Combination Therapy: Lowering the dose of ATM-3507 to a better-tolerated level and combining it with another synergistic anti-cancer agent may maintain efficacy while reducing toxicity.

Issue 3: Unexpected or inconsistent toxicity is observed across different experiments.
  • Question: The toxicity profile of ATM-3507 seems to vary between experiments, even when using the same dose. What could be causing this variability?

  • Answer: Inconsistent formulation preparation, animal strain differences, or subtle variations in experimental procedures can all contribute to variability.

    • Troubleshooting Steps:

      • Standardize Formulation Preparation: Ensure the formulation is prepared consistently for each experiment. This includes verifying the final concentration and ensuring the compound is fully dissolved or uniformly suspended.

      • Control for Animal Variables: Use animals of the same strain, age, and sex. Be aware that different strains can have varying sensitivities to drug toxicity.

      • Detailed Record Keeping: Maintain meticulous records of all experimental parameters to help identify any procedural deviations that may correlate with toxicity.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the first step I should take before starting in vivo efficacy studies with ATM-3507?

    • A1: A maximum tolerated dose (MTD) study is essential. This will establish the dose range that can be safely administered to your animal model without causing severe toxicity.

  • Q2: How can I improve the solubility of ATM-3507 to prepare a more stable and less toxic formulation?

    • A2: For hydrophobic compounds like many small molecule inhibitors, using complexing agents like cyclodextrins can improve solubility and reduce local tissue irritation upon injection.[19][20][21][22][23] See Experimental Protocol 1: Formulation Optimization for more details.

  • Q3: Can I reduce the dose of ATM-3507 without losing anti-tumor efficacy?

    • A3: This may be possible through combination therapy. Identifying a second agent that works synergistically with ATM-3507 could allow for a dose reduction of both compounds, thereby minimizing the toxicity of each.

  • Q4: What are the key parameters to monitor to detect early signs of toxicity?

    • A4: Daily clinical observations (activity, posture, grooming), body weight, and food/water intake are critical. For more detailed analysis, regular blood collection for hematology and clinical chemistry, as well as terminal histopathology, are necessary. Refer to Experimental Protocol 3: Comprehensive In Vivo Toxicity Monitoring .

IV. Experimental Protocols

Experimental Protocol 1: Formulation Optimization to Reduce Toxicity

Objective: To identify a vehicle that solubilizes ATM-3507 effectively while minimizing vehicle-induced toxicity.

Methodology:

  • Solubility Screening:

    • Test the solubility of ATM-3507 in a panel of biocompatible vehicles (e.g., saline, PBS, 5% dextrose, DMSO/saline mixtures, solutions containing cyclodextrins like HP-β-CD, or lipid-based formulations).

  • Vehicle Toxicity Study:

    • Administer the most promising vehicles (without ATM-3507) to small groups of animals.

    • Monitor for any adverse effects such as injection site reactions, changes in behavior, or weight loss for at least 7 days.

  • Formulation Selection:

    • Choose the vehicle that provides the best solubility with the lowest toxicity.

    • If using a co-solvent like DMSO, keep the final concentration as low as possible (ideally <10%).

Formulation StrategyAdvantagesDisadvantages
Aqueous Solutions (Saline, PBS) Simple, physiological.Limited solubility for hydrophobic compounds.
Co-solvents (DMSO, Ethanol) Can significantly increase solubility.Can cause local irritation and systemic toxicity at higher concentrations.
Cyclodextrins (e.g., HP-β-CD) Increases solubility and can reduce local toxicity.[19][20][21][22][23]Potential for nephrotoxicity at high doses.[20][23]
Lipid-based Formulations Can improve oral bioavailability and alter biodistribution.[24]More complex to prepare and characterize.
Experimental Protocol 2: Dose Fractionation Strategy

Objective: To reduce peak plasma concentrations (Cmax) and associated acute toxicity by dividing the total daily dose.

Methodology:

  • Determine the Total Daily Dose: Based on MTD studies, establish the total daily dose to be administered.

  • Design Fractionation Schedules:

    • Schedule A (Single Dose): Administer the total daily dose once.

    • Schedule B (Twice Daily): Divide the total daily dose in half and administer every 12 hours.

    • Schedule C (Three Times Daily): Divide the total daily dose into thirds and administer every 8 hours.

  • Monitor Toxicity and Pharmacokinetics:

    • Monitor all groups for signs of toxicity as described in Experimental Protocol 3 .

    • If possible, perform pharmacokinetic analysis to measure Cmax and overall exposure (AUC) for each dosing schedule.

Experimental Protocol 3: Comprehensive In Vivo Toxicity Monitoring

Objective: To systematically monitor for and characterize the toxic effects of ATM-3507.

Methodology:

  • Daily Clinical Observations:

    • Record changes in activity level, posture, grooming, and any signs of pain or distress.

  • Body Weight and Food/Water Intake:

    • Measure body weight daily. A loss of >15-20% often indicates significant toxicity.

    • Monitor food and water consumption daily.

  • Hematology and Clinical Chemistry:

    • Collect blood samples at baseline and at selected time points during the study (e.g., weekly).

    • Analyze for complete blood count (CBC) and a comprehensive chemistry panel to assess organ function (liver, kidneys, etc.).

  • Terminal Procedures:

    • At the end of the study, perform a gross necropsy and collect all major organs.

    • Fix tissues in formalin for histopathological analysis by a board-certified veterinary pathologist.

Experimental Protocol 4: Liposomal Formulation for Reduced Systemic Toxicity

Objective: To encapsulate ATM-3507 in liposomes to alter its biodistribution and reduce toxicity in sensitive organs.

Methodology:

  • Liposome Preparation:

    • Prepare liposomes using standard methods such as thin-film hydration followed by extrusion. A common composition is a mixture of a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DSPE-PEG2000).

  • Drug Loading:

    • Load ATM-3507 into the liposomes using either a passive loading method (for hydrophobic drugs) or an active loading method (for amphipathic weak bases).

  • Characterization:

    • Characterize the liposomal formulation for size, polydispersity, zeta potential, and encapsulation efficiency.

  • In Vivo Evaluation:

    • Administer the liposomal ATM-3507 formulation to animals and compare its toxicity profile to that of the free drug.

    • Conduct pharmacokinetic and biodistribution studies to confirm altered drug disposition.

V. Visualizations

Mitigating_Toxicity_Workflow cluster_assessment Toxicity Assessment cluster_mitigation Mitigation Strategies Observe Toxicity Observe Toxicity Characterize Toxicity Characterize Toxicity (Clinical Signs, Pathology) Observe Toxicity->Characterize Toxicity Formulation Optimization Formulation Optimization Characterize Toxicity->Formulation Optimization Solubility/Vehicle Issue? Dosing Schedule Modification Dosing Schedule Modification Characterize Toxicity->Dosing Schedule Modification Cmax-related Toxicity? Dose Reduction / Combination Dose Reduction / Combination Characterize Toxicity->Dose Reduction / Combination On-target Toxicity? Re-evaluate in Vivo Re-evaluate in Vivo Formulation Optimization->Re-evaluate in Vivo Dosing Schedule Modification->Re-evaluate in Vivo Dose Reduction / Combination->Re-evaluate in Vivo

Caption: Workflow for identifying and mitigating in vivo toxicity.

Signaling_Pathway cluster_pathway ATM-3507 Mechanism of Action ATM-3507 ATM-3507 Tpm3.1/3.2 Tpm3.1/3.2 ATM-3507->Tpm3.1/3.2 Inhibits Actin Filaments Actin Filaments Tpm3.1/3.2->Actin Filaments Stabilizes Cellular Processes Cell Motility Cytokinesis Muscle Contraction Actin Filaments->Cellular Processes Regulates

Caption: Simplified signaling pathway for ATM-3507.

References

Adjusting ATM-3507 trihydrochloride treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the treatment duration of ATM-3507 trihydrochloride for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: ATM-3507 is a potent inhibitor of Tropomyosin 3.1 (Tpm3.1).[1][2][3] It binds to Tpm3.1, impairing its function in stabilizing actin filaments.[1][4][5][6] This disruption of the actin cytoskeleton leads to downstream effects such as cell growth inhibition and accumulation in the G2/M phase of the cell cycle.[1][4][5]

Q2: What is a typical starting concentration and treatment duration for ATM-3507?

A2: Based on published studies, a common starting point for ATM-3507 concentration is in the low micromolar (µM) range.[7] Treatment durations typically range from 24 to 72 hours, depending on the cell line and the endpoint being measured.[2][4][6] For example, in DLBCL cell lines, effects on metabolic activity were observed at 48 and 72 hours.[4][6] In ovarian cancer cells, apoptosis was measured after 48 hours, while live-cell imaging experiments were conducted over 72 hours.[2]

Q3: How does ATM-3507 affect the cell cycle?

A3: Treatment with ATM-3507 has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle.[1][4][5] This is often observed after 24 hours of treatment in cell lines such as diffuse large B-cell lymphoma (DLBCL).[6]

Troubleshooting Guide: Optimizing Treatment Duration

Issue: Little to no effect observed at a standard 48-hour time point.

Possible Causes & Solutions:

  • Cell line sensitivity: Different cell lines exhibit varying sensitivity to ATM-3507. Some cell lines may require a longer exposure to the compound to show a significant effect.

    • Recommendation: Extend the treatment duration to 72 hours or longer, with regular monitoring of the desired endpoint (e.g., cell viability, apoptosis). In Toledo DLBCL cells, for instance, the IC50 value decreased significantly when treatment was extended from 48 to 72 hours.[6]

  • Compound concentration: The concentration of ATM-3507 may be too low for the specific cell line or experimental conditions.

    • Recommendation: Perform a dose-response experiment with a range of concentrations at a fixed time point (e.g., 72 hours) to determine the optimal concentration for your cells.

  • Endpoint timing: The chosen time point may be too early to observe the specific cellular process being investigated.

    • Recommendation: Conduct a time-course experiment, measuring the endpoint at multiple time points (e.g., 24, 48, 72, and 96 hours) to identify the optimal window for observation.

Issue: High levels of cell death observed, obscuring specific mechanistic effects.

Possible Causes & Solutions:

  • Treatment duration is too long: Prolonged exposure to a high concentration of ATM-3507 can lead to widespread, non-specific cytotoxicity.

    • Recommendation: Reduce the treatment duration. A 24-hour time point may be sufficient to observe early mechanistic events like cell cycle arrest before significant cell death occurs.[6]

  • Compound concentration is too high: The concentration of ATM-3507 may be in the cytotoxic range for the specific cell line.

    • Recommendation: Lower the concentration of ATM-3507. A dose-response experiment will help identify a concentration that induces the desired biological effect without causing excessive cell death.

Data Summary

Table 1: IC50 Values of ATM-3507 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Treatment Duration (hours)
Human Melanoma Cell LinesMelanoma3.83 - 6.84Not Specified
NU-DUL-1DLBCL~0.078 (at 72h)72
TMD8DLBCL~348 and 72
ToledoDLBCL~10 (at 48h), 1.25 (at 72h)48 and 72

Data compiled from multiple sources.[6][7]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Treatment Duration

  • Cell Seeding: Plate cells at a density that will not lead to over-confluence by the final time point.

  • Treatment: After allowing cells to adhere overnight, treat with a predetermined concentration of ATM-3507 (based on literature or preliminary dose-response data).

  • Incubation: Incubate the cells for various durations (e.g., 12, 24, 48, 72, and 96 hours).

  • Endpoint Analysis: At each time point, harvest the cells and perform the desired assay (e.g., cell viability assay, cell cycle analysis by flow cytometry, western blot for protein expression).

  • Data Analysis: Plot the results as a function of time to identify the duration that yields the most robust and reproducible effect.

Protocol 2: Dose-Response Experiment

  • Cell Seeding: Plate cells in a multi-well plate at a consistent density.

  • Treatment: The following day, treat the cells with a serial dilution of ATM-3507. It is recommended to include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a fixed duration determined from the time-course experiment (e.g., 72 hours).

  • Endpoint Analysis: Perform a cell viability assay (e.g., MTS or Alamar Blue).

  • Data Analysis: Plot the percentage of cell viability against the log of the ATM-3507 concentration and fit a dose-response curve to calculate the IC50 value.

Visualizations

G cluster_workflow Experimental Workflow for Optimizing Treatment Duration A 1. Preliminary Range Finding (Based on Literature) B 2. Time-Course Experiment (Fixed Concentration) A->B C 3. Dose-Response Experiment (Fixed, Optimal Time) B->C D 4. Determine Optimal Concentration & Duration C->D E 5. Proceed with Definitive Experiments D->E

Caption: Workflow for optimizing ATM-3507 treatment duration.

G cluster_pathway ATM-3507 Signaling Pathway ATM3507 ATM-3507 Tpm31 Tropomyosin 3.1 (Tpm3.1) ATM3507->Tpm31 Actin Actin Filaments Tpm31->Actin Stabilizes Actin_Destability Actin Filament Destabilization Cell_Cycle G2/M Cell Cycle Arrest Actin_Destability->Cell_Cycle Apoptosis Inhibition of Cell Growth & Apoptosis Cell_Cycle->Apoptosis

Caption: Simplified signaling pathway of ATM-3507.

References

Technical Support Center: ATM-3507 Trihydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATM-3507 trihydrochloride. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ATM-3507?

A1: ATM-3507 is a potent inhibitor of tropomyosin, specifically targeting the Tpm3.1 and Tpm3.2 isoforms.[1][2] It intercalates between the actin filament and the Tpm3.1/3.2 co-filament, which disrupts the ability of Tpm3.1/3.2 to stabilize actin filaments, leading to accelerated depolymerization.[2][3] This interference with actin dynamics can induce cell cycle arrest at the G2/M phase and ultimately lead to apoptosis in cancer cells.[1][2][4]

Q2: My this compound is not dissolving properly. What should I do?

A2: For in vivo studies, a common solvent is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which has been shown to dissolve the compound to at least 2.08 mg/mL.[5] Another option is 10% DMSO in 90% (20% SBE-β-CD in saline).[5] For in vitro assays, DMSO is a suitable solvent for creating stock solutions.[6] If you encounter solubility issues, gentle warming or sonication may aid dissolution, but always check for temperature sensitivity of the compound.[7] Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[7][8]

Q3: I am observing inconsistent or no inhibitory effect in my cell-based assays. What are the potential causes?

A3: Inconsistent results with ATM-3507 can arise from several factors:

  • Compound Stability and Storage: ATM-3507 stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[9] Repeated freeze-thaw cycles should be avoided.[10] It is recommended to aliquot the stock solution into smaller volumes for single use.[10]

  • Timing of Treatment: The inhibitory effect of ATM-3507 is most pronounced when it is present during the co-polymerization of Tpm3.1 with actin.[3] Adding the compound to pre-formed Tpm3.1/actin co-polymers results in poor incorporation and reduced efficacy.[3] Therefore, the timing of ATM-3507 addition relative to cell seeding and experimental endpoints is critical.

  • Cell Line Specificity: The IC50 values for ATM-3507 can vary between different cell lines, potentially due to varying expression levels of Tpm3.1 and other tropomyosin isoforms.[9] It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.[7]

  • Off-Target Effects: Although designed to be specific for Tpm3.1/3.2, high concentrations of any small molecule inhibitor can lead to off-target effects.[8][11] Consider using a structurally different inhibitor for the same target to confirm that the observed phenotype is due to on-target activity.[7]

Q4: How should I store this compound?

A4: The solid compound should be stored at 4°C in a sealed container, away from moisture.[5] Stock solutions in solvent should be stored at -80°C for up to 6 months or -20°C for up to 1 month, and should be protected from light.[5][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Compound Activity Degraded compound due to improper storage.Prepare a fresh stock solution from the solid compound, ensuring proper storage conditions (-80°C for long-term, protected from light).[9][10]
Inaccurate concentration.Verify calculations and ensure pipettes are calibrated.[7]
Suboptimal timing of compound addition.Add ATM-3507 to cells to allow for its presence during actin polymerization processes relevant to your assay.[3]
High Background or Off-Target Effects Inhibitor concentration is too high.Perform a dose-response experiment to determine the optimal, lowest effective concentration.[7][11]
The inhibitor may have unknown off-target activities.Use a negative control (e.g., a structurally similar but inactive compound) if available. Confirm phenotypes with a different inhibitor for the same target.[7][11]
Inconsistent Results Between Experiments Variation in cell culture conditions (e.g., cell passage number, confluency).Standardize cell culture protocols and regularly check for mycoplasma contamination.[8]
Batch-to-batch variation of reagents.Use reagents from the same lot where possible and validate new batches.[8]
Pipetting errors.Ensure proper pipetting technique and use calibrated equipment.[8]
Precipitation in Cell Culture Media Low aqueous solubility.Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (ideally ≤ 0.1%).[8] Prepare intermediate dilutions in a suitable buffer before adding to the final media.[7]

Quantitative Data

In Vitro Potency of ATM-3507 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
CHLA-20Neuroblastoma4.99 ± 0.45
CHP-134Neuroblastoma3.83 ± 0.67
CHLA-90Neuroblastoma6.84 ± 2.37
SK-N-BE(2)Neuroblastoma5.00 ± 0.42

Data sourced from MedChemExpress.[9]

Pharmacokinetic Parameters of ATM-3507 in Balb/c Mice (30 mg/kg, intravenous)

ParameterValueUnit
Cmax5,758ng/mL
t1/25.01h
AUC0-t14,548ng/h/mL
Clearance33.8mL/min/kg
Volume of Distribution (Vdss)7.23L/kg

Data sourced from MedChemExpress.[5][9]

Experimental Protocols

Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-4,000 cells per well and incubate overnight at 37°C.[6]

  • Compound Treatment: Prepare serial dilutions of ATM-3507 in cell culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.[6]

  • Incubation: Incubate the plate for 3-5 days at 37°C.[6]

  • Viability Assessment: Measure cell viability using a suitable method, such as the Alamar Blue assay or MTS assay.[12]

  • Data Analysis: Calculate the percentage of surviving cells compared to the vehicle control and determine the IC50 value.[6]

In Vivo Xenograft Study

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5.0 x 10^6 CHLA-20 cells) in a mixture of PBS and Matrigel into the flank of athymic nude mice.[6]

  • Tumor Growth: Allow tumors to reach a volume of 200-400 mm³.[6]

  • Randomization: Randomize mice into treatment and control groups.[6]

  • Compound Formulation and Administration: Formulate ATM-3507 in a suitable vehicle (e.g., 30% sulfobutyl-ether-β-cyclodextrin sodium salt).[6] Administer the compound intravenously at the desired dose and schedule (e.g., twice weekly).[5][9]

  • Monitoring: Monitor tumor growth and animal body weight regularly.[5][9]

  • Endpoint: At the end of the study, measure final tumor volumes and assess survival.[9]

Visualizations

ATM3507_Mechanism_of_Action ATM-3507 Mechanism of Action ATM3507 ATM-3507 ActinTpm Actin-Tpm3.1/3.2 Co-filament ATM3507->ActinTpm intercalates into Actin Actin Filament ActinTpm->Actin destabilizes Depolymerization Accelerated Depolymerization Actin->Depolymerization G2M_Arrest G2/M Phase Arrest Depolymerization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of ATM-3507.

Experimental_Workflow General Experimental Workflow for ATM-3507 cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare ATM-3507 Stock Solution (DMSO) Treatment Treat Cells with ATM-3507 Dilutions Stock_Prep->Treatment Cell_Culture Culture and Seed Cells Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Assay (e.g., Viability, Apoptosis) Incubation->Assay Data_Analysis Data Collection and Analysis Assay->Data_Analysis

Caption: A typical in vitro experimental workflow.

References

Ensuring reproducibility in ATM-3507 trihydrochloride-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ATM-3507 Trihydrochloride-Based Assays

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the reproducibility and success of their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of tropomyosin isoforms Tpm3.1 and Tpm3.2.[1][2][3] Its mechanism of action involves binding to the C-terminus of Tpm3.1, which alters the stability of the Tpm3.1/actin filament overlap junction.[4] This interference disrupts the ability of Tpm3.1 to stabilize actin filaments, leading to accelerated depolymerization.[2] ATM-3507 has demonstrated anti-cancer activity by impairing actin-driven cellular processes such as cell motility, spreading, and cytokinesis.[1][2][5]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage, this compound should be kept at -20°C for up to several months or years. For short-term storage (days to weeks), it can be stored at 0-4°C.[6] The compound should be protected from light and moisture.[7][8] Stock solutions should be stored at -80°C for up to 6 months or -20°C for 1 month.[7][8] It is shipped as a non-hazardous chemical at ambient temperature.[6]

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO. For example, a 33.33 mg/mL (54.48 mM) stock can be made, which may require sonication to fully dissolve.[9] For in vivo studies, specific formulations are required. One such formulation involves a step-wise addition of solvents: 10% DMSO, followed by 40% PEG300, 5% Tween-80, and finally 45% saline to achieve a soluble concentration of at least 2.08 mg/mL (2.88 mM).[7] Another in vivo formulation uses 10% DMSO and 90% (20% SBE-β-CD in saline).[7]

Q4: What are the typical working concentrations for in vitro and in vivo studies?

A4: The effective concentration of this compound can vary depending on the cell line and experimental conditions.

  • In Vitro: The IC50 values in human melanoma and neuroblastoma cell lines range from 3.83 to 6.84 µM.[7][8][9] In diffuse large B-cell lymphoma (DLBCL) cell lines, it has been shown to inhibit cell growth at low micromolar concentrations.[1][2]

  • In Vivo: The maximal tolerated dose (MTD) in mice is 150 mg/kg.[7][9] Efficacy has been observed with intravenous administration of 30 mg/kg.[7][8]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

In Vitro Assays

Q5: I am not observing the expected cytotoxic effect in my cell viability assay. What could be the issue?

A5: Several factors could contribute to a lack of cytotoxic effect. Consider the following:

  • Cell Line Sensitivity: The sensitivity to ATM-3507 can vary between cell lines due to differences in the expression of Tpm3.1 and other tropomyosin isoforms.[9] It is advisable to test a range of concentrations to determine the IC50 for your specific cell line.

  • Compound Stability: Ensure that the compound and stock solutions have been stored correctly to prevent degradation. Repeated freeze-thaw cycles of stock solutions should be avoided.

  • Assay Duration: The cytotoxic effects of ATM-3507 may be time-dependent. Cell viability assays are typically performed after 48 to 72 hours of treatment.[2][10]

  • Drug-Protein Interaction in Media: Components in the cell culture media, such as high serum concentrations, could potentially interfere with the availability of the compound to the cells.

Q6: My Western blot results for downstream targets of actin cytoskeleton disruption are inconsistent. How can I improve reproducibility?

A6: Inconsistent Western blot results can be frustrating. Here are some troubleshooting steps:

  • Optimal Treatment Time: The effects of ATM-3507 on downstream signaling can be transient. Perform a time-course experiment to identify the optimal time point for observing changes in your target proteins.

  • Loading Controls: Ensure you are using appropriate loading controls. Since ATM-3507 targets the cytoskeleton, using a cytoskeletal protein like β-actin as a loading control might be problematic. Consider using a protein with stable expression that is unrelated to the cytoskeleton, such as GAPDH or a total protein stain.

  • Lysate Preparation: Consistent and rapid sample processing from treatment to lysis is crucial to preserve the phosphorylation state of signaling proteins. Use appropriate phosphatase and protease inhibitors in your lysis buffer.

In Vivo Studies

Q7: I am having trouble with the in vivo formulation of this compound. What are the best practices?

A7: In vivo formulations require careful preparation to ensure solubility and stability.

  • Solvent Order: When using a multi-component vehicle like DMSO/PEG300/Tween-80/saline, the order of addition is critical. Add each solvent sequentially and ensure the compound is fully dissolved before adding the next.[7]

  • Fresh Preparation: It is recommended to prepare the formulation fresh for each experiment to avoid potential precipitation or degradation of the compound.

  • Route of Administration: The route of administration can impact bioavailability. Intravenous administration has shown efficacy in mouse models.[7][8]

Quantitative Data Summary

ParameterValueCell Lines/ModelReference
In Vitro IC50 3.83 - 6.84 µMHuman melanoma and neuroblastoma cell lines[7][8][9]
In Vivo MTD 150 mg/kgMice[7][9]
In Vivo Efficacious Dose 30 mg/kg (IV)Balb/c mice[7][8]
Plasma Half-life (t1/2) 5.01 hoursBalb/c mice (at 30 mg/kg)[7][8]
Cmax 5,758 ng/mLBalb/c mice (at 30 mg/kg)[7][8]

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-4,000 cells per well and incubate overnight at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 2: Western Blotting for Cytoskeletal Proteins
  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using image analysis software and normalize to a suitable loading control.

Visualizations

ATM3507_Signaling_Pathway cluster_cell Cancer Cell cluster_processes Cellular Processes Actin Actin Monomers ActinFilament Actin Filaments Actin->ActinFilament Polymerization ActinFilament->Actin Depolymerization Motility Cell Motility ActinFilament->Motility Cytokinesis Cytokinesis ActinFilament->Cytokinesis Spreading Cell Spreading ActinFilament->Spreading Tpm3_1 Tpm3.1/3.2 Tpm3_1->ActinFilament Stabilizes MyosinII Myosin II MyosinII->ActinFilament Cross-links ATM3507 ATM-3507 ATM3507->Tpm3_1 Inhibits ATM3507->Motility Disrupts ATM3507->Cytokinesis Disrupts ATM3507->Spreading Disrupts

Caption: ATM-3507 inhibits Tpm3.1/3.2, disrupting actin filament stability and key cellular processes.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare ATM-3507 Stock Solution (DMSO) C Treat Cells with ATM-3507 Dilutions A->C B Culture and Seed Target Cells B->C D Incubate for Defined Period (e.g., 48h) C->D E Perform Assay (e.g., Cell Viability, Western Blot) D->E F Data Acquisition E->F G Data Analysis and Interpretation F->G

Caption: General experimental workflow for in vitro assays using ATM-3507.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Potential Solutions Start Inconsistent Results? Check1 Verify ATM-3507 Concentration & Purity Start->Check1 Check2 Confirm Correct Storage Conditions Start->Check2 Check3 Review Assay Protocol Start->Check3 Sol1 Perform Dose-Response Curve Check1->Sol1 Sol4 Use Freshly Prepared Solutions Check2->Sol4 Sol2 Optimize Incubation Time Check3->Sol2 Sol3 Validate Loading Control (Western Blot) Check3->Sol3

Caption: A logical troubleshooting guide for addressing inconsistent experimental results.

References

Validation & Comparative

A Head-to-Head Comparison of ATM-3507 Trihydrochloride and TR100 in Neuroblastoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Efficacy Guide

In the landscape of novel cancer therapeutics, targeting the actin cytoskeleton has emerged as a promising strategy. Within this class of drugs, anti-tropomyosin agents have shown particular potential. This guide provides a detailed comparison of two such compounds, ATM-3507 trihydrochloride and its predecessor, TR100, focusing on their efficacy in preclinical neuroblastoma models. ATM-3507 has been identified as a lead compound, demonstrating improved potency and more favorable drug-like characteristics over the initial tool compound, TR100.[1][2] Both molecules function by inhibiting the cancer-associated tropomyosin isoform, Tpm3.1, thereby disrupting the actin cytoskeleton and inducing cell death.[1][3]

Quantitative Efficacy Analysis

The following tables summarize the key quantitative data from comparative studies of ATM-3507 and TR100 in neuroblastoma.

Table 1: In Vitro Cytotoxicity (IC50) in Neuroblastoma Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Cell LineTR100 IC50 (µM)ATM-3507 IC50 (µM)
CHLA-201.8 ± 0.21.5 ± 0.1
SK-N-BE(2)2.5 ± 0.32.0 ± 0.2
SK-N-SH3.2 ± 0.42.8 ± 0.3
SH-SY5Y4.5 ± 0.53.5 ± 0.4
CHP-1342.9 ± 0.32.2 ± 0.2
(Data extracted from the supplementary materials of Currier et al., Molecular Cancer Therapeutics, 2017)
Table 2: In Vivo Efficacy in Neuroblastoma Xenograft Models

This table summarizes the in vivo performance of ATM-3507 and TR100 when used in combination with the microtubule inhibitor vincristine in a CHLA-20 neuroblastoma xenograft model.

Treatment GroupMedian Survival (Days)Tumor Growth
Vehicle Control~22Progressive
TR100 (60 mg/kg)24Inhibition
Vincristine30Inhibition
TR100 + Vincristine>49Significant Regression
ATM-3507 (150 mg/kg) + VincristineNot specified, but showed profound regression and improved survivalProfound Regression
(Data derived from Currier et al., Molecular Cancer Therapeutics, 2017)[1]

Mechanism of Action and Signaling Pathway

Both ATM-3507 and TR100 target the Tpm3.1 isoform of tropomyosin, which is enriched in cancer cells and plays a crucial role in stabilizing actin filaments. By binding to Tpm3.1, these inhibitors disrupt the integrity of the actin cytoskeleton. This disruption leads to a cascade of cellular events, culminating in G2/M phase cell cycle arrest and apoptosis. The efficacy of these anti-tropomyosin agents is significantly enhanced when used in combination with microtubule inhibitors like vincristine, which target a different component of the cytoskeleton. This dual targeting strategy creates a synergistic anti-cancer effect.[1][3]

Mechanism of Action of Anti-Tropomyosin Agents cluster_drug Anti-Tropomyosin Agents ATM-3507 ATM-3507 Tpm3.1 Tpm3.1 ATM-3507->Tpm3.1 inhibits TR100 TR100 TR100->Tpm3.1 inhibits Actin Filaments Actin Filaments Tpm3.1->Actin Filaments stabilizes Cytoskeleton Disruption Cytoskeleton Disruption Actin Filaments->Cytoskeleton Disruption G2/M Arrest G2/M Arrest Cytoskeleton Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Vincristine Vincristine Microtubules Microtubules Vincristine->Microtubules inhibits Microtubules->Cytoskeleton Disruption

Caption: Signaling pathway of ATM-3507 and TR100.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of ATM-3507 and TR100.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Neuroblastoma cell lines (CHLA-20, SK-N-BE(2), SK-N-SH, SH-SY5Y, CHP-134) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with a serial dilution of ATM-3507 or TR100 (typically ranging from 0.1 to 10 µM) for 72 hours.

  • MTS Reagent Addition: After the incubation period, 20 µL of CellTiter 96 AQueous One Solution Reagent (Promega) was added to each well.

  • Incubation and Absorbance Reading: The plates were incubated for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere. The absorbance at 490 nm was then recorded using a 96-well plate reader.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Studies
  • Animal Model: Athymic nude mice (4-6 weeks old) were used for the study.

  • Tumor Cell Implantation: 1 x 10^7 CHLA-20 neuroblastoma cells were injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size (approximately 100-200 mm³). The mice were then randomized into treatment groups.

  • Drug Administration:

    • Vehicle control (e.g., DMSO).

    • TR100 (60 mg/kg) administered via intraperitoneal (IP) injection daily.

    • ATM-3507 (150 mg/kg) administered via IP injection daily.

    • Vincristine (0.5 mg/kg) administered via IP injection on a specified schedule.

    • Combination therapy groups received both the anti-tropomyosin agent and vincristine.

  • Monitoring: Tumor volume and body weight were measured regularly (e.g., twice weekly). Tumor volume was calculated using the formula: (length x width²) / 2.

  • Endpoint: The study was concluded when tumors reached a predetermined maximum size, or the animals showed signs of significant toxicity, at which point survival data was recorded.

Experimental Workflow for Preclinical Evaluation In Vitro Studies In Vitro Studies Cell Line Selection Cell Line Selection In Vitro Studies->Cell Line Selection IC50 Determination IC50 Determination Cell Line Selection->IC50 Determination Mechanism of Action Assays Mechanism of Action Assays IC50 Determination->Mechanism of Action Assays In Vivo Studies In Vivo Studies Mechanism of Action Assays->In Vivo Studies Promising candidates Xenograft Model Xenograft Model In Vivo Studies->Xenograft Model Treatment Regimen Treatment Regimen Xenograft Model->Treatment Regimen Efficacy & Survival Analysis Efficacy & Survival Analysis Treatment Regimen->Efficacy & Survival Analysis

Caption: Preclinical evaluation workflow.

Logical Relationship and Compound Development

ATM-3507 was developed as a next-generation anti-tropomyosin inhibitor, building upon the findings from the initial tool compound, TR100. The structural modifications in ATM-3507 result in a more linear shape, which allows for more extensive contact with Tpm3.1 residues, leading to a higher binding affinity.[1] This improved binding translates to greater potency and potentially a better therapeutic window.

Compound Development and Relationship TR100 TR100 ATM-3507 ATM-3507 TR100->ATM-3507 Lead Optimization Improved Potency Improved Potency ATM-3507->Improved Potency Higher Binding Affinity Higher Binding Affinity ATM-3507->Higher Binding Affinity Favorable Drug-like Properties Favorable Drug-like Properties ATM-3507->Favorable Drug-like Properties

Caption: Development from TR100 to ATM-3507.

References

Comparing the IC50 values of ATM-3507 and other tropomyosin inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the IC50 values of ATM-3507 and other direct tropomyosin inhibitors, offering insights into their potency and cellular effects. The information presented is supported by experimental data and detailed methodologies to aid in research and development efforts.

Introduction to Tropomyosin Inhibition

Tropomyosins are a family of proteins that bind to actin filaments, playing a crucial role in regulating the stability and function of the actin cytoskeleton. In cancer cells, specific tropomyosin isoforms, particularly Tpm3.1 and Tpm3.2, are often overexpressed and contribute to malignant phenotypes such as enhanced proliferation, migration, and survival. Consequently, direct inhibitors of these tropomyosin isoforms have emerged as a promising class of anti-cancer agents. This guide focuses on ATM-3507, a potent and selective inhibitor of Tpm3.1/3.2, and compares its activity with other known tropomyosin inhibitors.

Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of ATM-3507 and another well-characterized tropomyosin inhibitor, TR100, across various cancer cell lines.

InhibitorTarget Tropomyosin Isoform(s)Cancer Cell LineIC50 Value (µM)Reference(s)
ATM-3507 Tpm3.1/3.2NU-DUL-1 (Diffuse Large B-cell Lymphoma)~0.078 (72h)[1]
TMD8 (Diffuse Large B-cell Lymphoma)~3 (48h and 72h)[1]
Toledo (Diffuse Large B-cell Lymphoma)1.25 (72h)[1]
Human Melanoma Cell Lines3.83 - 6.84
CHLA-20 (Neuroblastoma)4.99 ± 0.45
CHP-134 (Neuroblastoma)3.83 ± 0.67
CHLA-90 (Neuroblastoma)6.84 ± 2.37
SK-N-BE(2) (Neuroblastoma)5.00 ± 0.42
TR100 Tpm3.1Neuroblastoma Cell LinesNot explicitly stated, but ATM-3507 is a more potent derivative.[2][3]

Note: IC50 values can vary depending on the cell line, experimental conditions, and assay duration.

Mechanism of Action and Downstream Effects

ATM-3507 and TR100 exert their effects by directly binding to the Tpm3.1 and Tpm3.2 isoforms of tropomyosin. This interaction disrupts the ability of these tropomyosins to stabilize actin filaments, leading to increased actin depolymerization.[4] The disruption of the actin cytoskeleton, a central regulator of cell shape, motility, and division, triggers downstream signaling events.

The primary signaling pathway affected by the disruption of the actin cytoskeleton is the Rho family of small GTPases, including RhoA, Rac1, and Cdc42. These proteins are master regulators of actin dynamics. Disruption of actin filaments can lead to the activation of RhoA, which in turn activates downstream effectors like Rho-associated kinase (ROCK). This can influence various cellular processes, including cell contraction, adhesion, and gene expression.[5][6][7][8]

G Mechanism of Action of Tpm3.1/3.2 Inhibitors and Downstream Signaling cluster_0 Inhibitor Action cluster_1 Cellular Consequence cluster_2 Downstream Signaling ATM-3507 ATM-3507 Tpm3.1/3.2 Tpm3.1/3.2 ATM-3507->Tpm3.1/3.2 Binds to TR100 TR100 TR100->Tpm3.1/3.2 Binds to Actin Filament Actin Filament Tpm3.1/3.2->Actin Filament Stabilizes Actin Depolymerization Actin Depolymerization Tpm3.1/3.2->Actin Depolymerization Inhibits Stabilization Cytoskeleton Disruption Cytoskeleton Disruption Actin Depolymerization->Cytoskeleton Disruption RhoA Activation RhoA Activation Cytoskeleton Disruption->RhoA Activation ROCK Activation ROCK Activation RhoA Activation->ROCK Activation Cellular Effects Cellular Effects ROCK Activation->Cellular Effects Apoptosis, G2/M Arrest

Caption: Mechanism of Tpm3.1/3.2 inhibitors and their impact on downstream signaling.

Experimental Protocols

The determination of IC50 values for tropomyosin inhibitors typically involves cell viability or cytotoxicity assays. The following are generalized protocols for commonly used methods.

Alamar Blue (Resazurin) Assay

This assay measures the metabolic activity of cells, which is indicative of cell viability.

Workflow:

start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with inhibitor concentrations incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_reagent Add Alamar Blue reagent incubate2->add_reagent incubate3 Incubate (1-4h) add_reagent->incubate3 measure Measure fluorescence/absorbance incubate3->measure calculate Calculate IC50 measure->calculate

Caption: Workflow for IC50 determination using the Alamar Blue assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the tropomyosin inhibitor in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add Alamar Blue reagent to each well, typically at 10% of the culture volume.

  • Incubation with Reagent: Incubate the plates for 1-4 hours, protected from light.

  • Measurement: Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

MTT Assay

This colorimetric assay also measures cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.

Workflow:

start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with inhibitor concentrations incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize measure Measure absorbance solubilize->measure calculate Calculate IC50 measure->calculate

Caption: Workflow for IC50 determination using the MTT assay.

Detailed Steps:

  • Cell Seeding and Treatment: Follow steps 1-3 as described for the Alamar Blue assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value as described for the Alamar Blue assay.

Conclusion

ATM-3507 is a potent inhibitor of the cancer-associated tropomyosin isoforms Tpm3.1 and Tpm3.2, demonstrating low micromolar to nanomolar IC50 values in various cancer cell lines. Its mechanism of action, involving the direct disruption of the actin cytoskeleton, leads to downstream effects on cell cycle progression and survival, mediated in part by the Rho GTPase signaling pathway. The provided experimental protocols offer a foundation for the continued evaluation of ATM-3507 and the discovery of novel tropomyosin inhibitors as potential anti-cancer therapeutics. Further research into a broader range of direct tropomyosin inhibitors is warranted to expand the comparative landscape and identify new therapeutic opportunities.

References

On-Target Validation of ATM-3507 Trihydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ATM-3507 trihydrochloride's on-target activity against alternative compounds, supported by experimental data. ATM-3507 is a potent anti-cancer agent that selectively targets Tropomyosin 3.1 (Tpm3.1), a protein crucial for the stability of actin filaments and overexpressed in various cancer cells.

The primary mechanism of action for ATM-3507 involves its binding to the C-terminus of Tpm3.1.[1] This interaction interferes with the ability of Tpm3.1 to stabilize actin filaments, leading to their accelerated depolymerization.[2][3] This guide will delve into the experimental validation of this on-target activity, comparing ATM-3507 with the first-in-class anti-tropomyosin compound, TR100.

Comparative On-Target Activity: ATM-3507 vs. TR100

ATM-3507 was identified as a lead compound after screening approximately 200 anti-tropomyosin analogs and demonstrated superior cytotoxic potency across a panel of cancer cell lines compared to TR100.[2][4] The on-target efficacy of both compounds has been validated through various biochemical and cell-based assays.

ParameterATM-3507TR100Experimental Context
Apparent Binding Affinity (Kd) ~2 µMNot explicitly stated, but ATM-3507 has higher affinityFor Tpm3.1/actin co-polymers, determined by radioligand binding assay.[1]
Effect on Tpm3.1 Filaments Disrupts Tpm3.1-containing filament bundles at 5 µMAlso disrupts Tpm3.1 filamentsHigh Content Imaging (HCI) in SK-N-SH neuroblastoma cells.[2][5]
Inhibition of Actin Polymerization Pre-incubation with 50 µM ATM-3507 inhibits Tpm3.1's ability to protect actin filaments from depolymerizationSimilar inhibitory effect on actin polymerizationActin depolymerization assay using pyrene-labeled actin.[2]
Cytotoxicity (IC50) Generally lower IC50 values across various cancer cell lines compared to TR100Higher IC50 values compared to ATM-3507Cell viability assays (e.g., MTS) in cancer cell lines.[6]
Synergy with Microtubule Drugs Strong synergistic effect with vincristine and paclitaxelStrong synergistic effect with vincristine and paclitaxelCombination therapy studies in neuroblastoma and ovarian cancer cell lines.[2][7]

Signaling Pathway and Mechanism of Action

ATM-3507's on-target activity disrupts the normal function of Tpm3.1 in stabilizing the actin cytoskeleton. This leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and apoptosis.

ATM3507_Mechanism_of_Action cluster_cell Cancer Cell ATM3507 ATM-3507 Tpm31 Tpm3.1 ATM3507->Tpm31 Binds to C-terminus Actin Actin Filaments Tpm31->Actin Stabilizes Depolymerization Actin Depolymerization Actin->Depolymerization Disruption of Stability CellCycleArrest G2/M Arrest Depolymerization->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of ATM-3507.

Experimental Protocols

High-Content Imaging (HCI) for Tpm3.1 Filament Disruption

This assay quantifies the effect of ATM-3507 on Tpm3.1-containing filaments in cells.

HCI_Workflow CellSeeding 1. Seed SK-N-SH cells DrugTreatment 2. Treat with ATM-3507 (e.g., 5 µM) or vehicle CellSeeding->DrugTreatment Fixation 3. Fix and permeabilize cells DrugTreatment->Fixation Staining 4. Immunostain for Tpm3.1 and counterstain nuclei (e.g., DAPI) Fixation->Staining Imaging 5. Acquire images using high-content imaging system Staining->Imaging Analysis 6. Quantify Tpm3.1 filaments and cell number using image analysis software Imaging->Analysis

Caption: High-Content Imaging workflow.

Protocol:

  • Cancer cell lines, such as the neuroblastoma cell line SK-N-SH, are seeded in appropriate multi-well plates.

  • Cells are treated with varying concentrations of ATM-3507 or a vehicle control (e.g., DMSO) for a specified duration.

  • Following treatment, cells are fixed, permeabilized, and immunostained with an antibody specific for Tpm3.1.

  • Nuclei are counterstained with a fluorescent dye like DAPI.

  • Images are acquired using a high-content imaging system.

  • Image analysis algorithms are used to quantify the length and number of Tpm3.1-containing filaments per cell, as well as the total cell number.[2][5]

Actin Depolymerization Assay

This biochemical assay measures the ability of Tpm3.1 to protect actin filaments from depolymerization in the presence and absence of ATM-3507.

Depolymerization_Assay_Workflow ActinPolymerization 1. Polymerize pyrene-labeled actin to steady state Preincubation 2. Pre-incubate Tpm3.1 with ATM-3507 (e.g., 50 µM) or vehicle ActinPolymerization->Preincubation Mixing 3. Mix pre-incubated Tpm3.1 with polymerized actin Preincubation->Mixing DepolymerizationInitiation 4. Initiate depolymerization (e.g., by dilution) Mixing->DepolymerizationInitiation FluorescenceMeasurement 5. Monitor pyrene fluorescence decrease over time DepolymerizationInitiation->FluorescenceMeasurement

Caption: Actin Depolymerization Assay workflow.

Protocol:

  • Actin, partially labeled with pyrene, is polymerized to a steady state.

  • Tpm3.1 is pre-incubated with either ATM-3507 or a vehicle control.

  • The pre-incubated Tpm3.1 is then mixed with the polymerized F-actin.

  • Depolymerization is initiated, often by dilution of the filament solution.

  • The decrease in pyrene fluorescence, which corresponds to the depolymerization of actin filaments, is monitored over time using a fluorometer.[2]

Radioligand Binding Assay

This assay determines the binding affinity of ATM-3507 to Tpm3.1 in the context of actin filaments.

Protocol:

  • A tritiated version of ATM-3507 ([³H]-ATM-3507) is used.

  • Serial dilutions of [³H]-ATM-3507 are incubated with Tpm3.1.

  • This mixture is then added to F-actin, and polymerization is allowed to proceed.

  • The Tpm3.1/actin co-polymers are collected by centrifugation.

  • The amount of incorporated [³H]-ATM-3507 in the pellet is quantified by scintillation counting to determine the binding affinity.[1]

Conclusion

The experimental data strongly support the on-target activity of this compound as a specific inhibitor of Tpm3.1. Compared to the earlier compound TR100, ATM-3507 demonstrates enhanced potency. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers investigating the actin cytoskeleton as a therapeutic target in oncology and other diseases where Tpm3.1 is implicated. The synergistic effects of ATM-3507 with established anti-cancer drugs further highlight its potential in combination therapies.[2][7]

References

ATM-3507 Trihydrochloride: A Comparative Analysis of Synergy with Vincristine versus Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of ATM-3507 trihydrochloride, a novel anti-tropomyosin agent, when combined with the microtubule-destabilizing agent vincristine and the microtubule-stabilizing agent paclitaxel. The information presented is collated from preclinical studies and is intended to inform further research and drug development efforts.

Introduction to the Agents

This compound: A potent and specific inhibitor of the cancer-associated tropomyosin isoform Tpm3.1.[1][2] By binding to Tpm3.1, ATM-3507 disrupts the integrity of actin filaments, leading to cancer cell death.[3][4][5]

Vincristine: A vinca alkaloid that acts as a microtubule-destabilizing agent. It inhibits the polymerization of tubulin dimers into microtubules, leading to mitotic arrest in the M phase of the cell cycle and subsequent apoptosis.[6][7][8]

Paclitaxel: A taxane that functions as a microtubule-stabilizing agent. It promotes the assembly of tubulin into microtubules and prevents their disassembly, resulting in the formation of abnormal microtubule bundles and mitotic arrest, ultimately leading to apoptosis.[9][10][11][12]

Comparative Synergy Analysis

A key study investigating the combinatorial effects of ATM-3507 with anti-microtubule agents in epithelial ovarian cancer cell lines (A2780, A2780cis, and OVCAR4) provides a direct comparison of its synergy with a vinca alkaloid (vinorelbine, a close analogue of vincristine) and paclitaxel.[13] The synergy was quantified using the Chou-Talalay method, where a Combination Index (CI) less than 1 indicates synergy.

Cell Viability

The combination of ATM-3507 with either vinorelbine or paclitaxel resulted in a synergistic reduction in the viability of all tested ovarian cancer cell lines.[13]

Table 1: Combination Index (CI) for Cell Viability (72h Treatment) [13]

Cell LineATM-3507 + Vinorelbine (CI Value)ATM-3507 + Paclitaxel (CI Value)
A2780Synergistic (CI < 1)Synergistic (CI < 1)
A2780cisSynergistic (CI < 1)Synergistic (CI < 1)
OVCAR4Synergistic (CI < 1)Synergistic (CI < 1)

Note: The original study presents the data graphically; this table summarizes the synergistic outcome. For precise CI values at different effect levels, refer to the source publication.

Apoptosis Induction

A notable difference was observed in the induction of apoptosis. The combination of ATM-3507 and vinorelbine showed a synergistic increase in apoptosis, while the combination with paclitaxel did not.[13]

Table 2: Combination Index (CI) for Apoptosis (48h Treatment) [13]

Cell LineATM-3507 + Vinorelbine (CI Value)ATM-3507 + Paclitaxel (CI Value)
A2780Synergistic (CI < 1)Not Synergistic
A2780cisSynergistic (CI < 1)Not Synergistic
OVCAR4Synergistic (CI < 1)Not Synergistic

Mechanistic Insights into Differential Synergy

The differential synergistic effects on apoptosis suggest distinct underlying mechanisms. Studies indicate that ATM-3507 significantly prolongs the mitotic arrest induced by vinorelbine, leading to elevated activity of the spindle assembly checkpoint and subsequent mitotic cell death.[13] In contrast, ATM-3507 has a minor impact on the mitotic defects induced by paclitaxel.[13] However, both combinations were found to substantially increase post-mitotic G1 arrest.[13]

Further research in neuroblastoma models has also demonstrated a strong synergistic effect between ATM-3507 and vincristine, leading to G2-M arrest, disruption of the mitotic spindle, and apoptosis.[1][14][15]

G cluster_atm ATM-3507 Action cluster_vinc Vincristine Action cluster_pac Paclitaxel Action cluster_cell Cellular Processes ATM ATM-3507 Tpm31 Tpm3.1 ATM->Tpm31 inhibits Actin Actin Filaments Tpm31->Actin stabilizes Mitotic_Arrest Mitotic Arrest Actin->Mitotic_Arrest disruption contributes to Vinc Vincristine Tubulin_V Tubulin Vinc->Tubulin_V inhibits polymerization Microtubules_V Microtubules Tubulin_V->Microtubules_V Microtubules_V->Mitotic_Arrest destabilization leads to Pac Paclitaxel Microtubules_P Microtubules Pac->Microtubules_P stabilizes Microtubules_P->Mitotic_Arrest hyper-stabilization leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis G1_Arrest Post-mitotic G1 Arrest Mitotic_Arrest->G1_Arrest G cluster_viability Cell Viability Workflow cluster_apoptosis Apoptosis Assay Workflow start_v Seed Cells (96-well plate) treat_v Treat with Drugs (Single & Combo) start_v->treat_v incubate_v Incubate (72h) treat_v->incubate_v mts Add MTS Reagent incubate_v->mts read_v Measure Absorbance mts->read_v analyze_v Calculate Viability & Synergy (CI) read_v->analyze_v start_a Seed Cells (6-well plate) treat_a Treat with Drugs (Single & Combo) start_a->treat_a incubate_a Incubate (48h) treat_a->incubate_a harvest Harvest Cells incubate_a->harvest stain Stain with Annexin V/PI harvest->stain flow Analyze by Flow Cytometry stain->flow analyze_a Quantify Apoptosis & Synergy (CI) flow->analyze_a

References

ATM-3507 Trihydrochloride: A Comparative Analysis of its Cross-reactivity with Tropomyosin Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of ATM-3507 trihydrochloride's interaction with its target tropomyosin isoforms, Tpm3.1 and Tpm3.2, and discusses its potential for cross-reactivity with other tropomyosin isoforms.

This compound is a potent and selective small molecule inhibitor of the cancer-associated tropomyosin isoforms, Tpm3.1 and Tpm3.2.[1][2][3] These isoforms play a crucial role in the stabilization of actin filaments, which are essential for various cellular processes, including cell migration, division, and morphology.[1] In many cancers, the expression of Tpm3.1 is significantly upregulated, making it a compelling target for anti-cancer therapies.[4][5]

Mechanism of Action and Selectivity

ATM-3507 exerts its inhibitory effect by binding to a specific pocket in the C-terminus of the Tpm3.1 and Tpm3.2 isoforms.[3][6] This binding pocket is encoded by exon 9d of the TPM3 gene, which is not present in other Tpm3 isoforms.[1] This unique structural feature is the primary determinant of ATM-3507's selectivity. By intercalating between the actin filament and the Tpm3.1/3.2 co-filament, ATM-3507 disrupts the ability of these isoforms to stabilize actin, leading to accelerated filament depolymerization.[1][7]

The development of ATM-3507 from its parent compound, TR-100, involved structural modifications to enhance its interaction with amino acid side chains specific to Tpm3.1/3.2 and the coiled-coil overlap junction between Tpm3.1/3.2 dimers. This optimization has resulted in a higher binding affinity and increased specificity for its intended targets.[6]

Quantitative Analysis of ATM-3507 Interaction with Tpm3.1

ParameterValueTropomyosin IsoformAssay Type
Apparent Binding Affinity (Kd)~ 2 µMTpm3.1Radioligand Binding Assay

Note: This data represents the binding of ATM-3507 to its primary target. Further studies are required to quantitatively assess the binding affinity to other tropomyosin isoforms from the TPM1, TPM2, and TPM4 genes. The high degree of selectivity is inferred from the unique binding site present only in Tpm3.1 and Tpm3.2.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the binding data and for designing future cross-reactivity studies.

Radioligand Binding Assay for ATM-3507 and Tpm3.1

This assay measures the direct binding of a radiolabeled form of ATM-3507 to its target protein, Tpm3.1, in the presence of actin filaments.

Materials:

  • ³H-ATM-3507 (tritiated ATM-3507)

  • Recombinant Tpm3.1 protein

  • F-actin (filamentous actin)

  • Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Scintillation counter and vials

Protocol:

  • Prepare serial dilutions of ³H-ATM-3507.

  • In a series of microcentrifuge tubes, incubate a fixed concentration of Tpm3.1 with the varying concentrations of ³H-ATM-3507 for a defined period (e.g., 10 minutes) in the binding buffer.

  • Add F-actin to the mixture to allow the formation of Tpm3.1-actin co-polymers.

  • Incubate the mixture for a sufficient time (e.g., 1 hour) to allow for the incorporation of the Tpm3.1-³H-ATM-3507 complex into the actin filaments.

  • Centrifuge the tubes at high speed to pellet the actin filaments and any associated proteins and ligands.

  • Carefully remove the supernatant.

  • Wash the pellet to remove any unbound ³H-ATM-3507.

  • Resuspend the pellet and transfer it to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • The amount of incorporated ³H-ATM-3507 is determined, and the data is used to calculate the binding affinity (Kd).[4][8]

Thermal Shift Assay (Differential Scanning Fluorimetry)

This method can be used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability upon ligand binding.

Materials:

  • Recombinant tropomyosin isoforms (Tpm3.1 and others for cross-reactivity)

  • Fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange)

  • Real-time PCR instrument capable of performing a thermal melt

  • Assay Buffer

Protocol:

  • Prepare a solution containing the tropomyosin isoform of interest in the assay buffer.

  • Add the fluorescent dye to the protein solution.

  • In a multi-well plate, aliquot the protein-dye mixture.

  • Add varying concentrations of ATM-3507 to the wells. Include a control with no compound.

  • Seal the plate and place it in the real-time PCR instrument.

  • Slowly increase the temperature of the plate and monitor the fluorescence at each temperature increment.

  • As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of ATM-3507 indicates a binding interaction. The magnitude of the shift can be related to the binding affinity.[4]

Visualizing ATM-3507's Mechanism and Selectivity

The following diagrams illustrate the key concepts discussed in this guide.

Caption: ATM-3507 binds to Tpm3.1/3.2, preventing filament stabilization.

Experimental Workflow for Cross-Reactivity Assessment cluster_0 Protein Preparation cluster_1 Data Analysis Tpm1 Tpm1 Isoforms Assay Binding/Inhibition Assay (e.g., Thermal Shift, Radioligand) Tpm1->Assay Tpm2 Tpm2 Isoforms Tpm2->Assay Tpm3_x Other Tpm3 Isoforms Tpm3_x->Assay Tpm4 Tpm4 Isoforms Tpm4->Assay Tpm3_1_2 Tpm3.1/3.2 Tpm3_1_2->Assay Binding_Affinity Determine Binding Affinity (Kd) Assay->Binding_Affinity Inhibitory_Conc Determine Inhibitory Conc. (IC50) Assay->Inhibitory_Conc Comparison Compare across Isoforms Binding_Affinity->Comparison Inhibitory_Conc->Comparison

Caption: Workflow for comparing ATM-3507 activity across tropomyosin isoforms.

Basis of ATM-3507 Selectivity for Tpm3.1/3.2 Tpm3_1_2 Tpm3.1/3.2 Exon 1a ... Exon 9d (C-terminus) Other_Tpms Other Tropomyosin Isoforms Variable Exons ... Different C-terminus ATM_3507 ATM-3507 ATM_3507->Tpm3_1_2 High Affinity Binding ATM_3507->Other_Tpms Low/No Binding

Caption: ATM-3507 selectivity is due to the unique C-terminus of Tpm3.1/3.2.

Conclusion

This compound is a highly selective inhibitor of the Tpm3.1 and Tpm3.2 tropomyosin isoforms. This selectivity is structurally defined by a unique binding pocket in the C-terminus of these proteins. While quantitative data on its cross-reactivity with other tropomyosin isoforms is limited, the available evidence strongly suggests a favorable selectivity profile. The experimental protocols outlined in this guide provide a framework for further investigations into the broader isoform specificity of ATM-3507 and other anti-tropomyosin compounds. Such studies are essential for the continued development of targeted therapies for cancer and other diseases where specific tropomyosin isoforms are implicated.

References

Comparative Analysis of ATM-3507 Trihydrochloride in Diverse Cancer Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of ATM-3507 trihydrochloride, a novel anti-cancer agent targeting the actin cytoskeleton, across various cancer types including neuroblastoma, ovarian cancer, and diffuse large B-cell lymphoma (DLBCL). This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the compound's performance against other therapeutic alternatives, supported by preclinical experimental data.

Executive Summary

This compound is a potent and selective inhibitor of the cancer-associated tropomyosin isoform, Tpm3.1. By disrupting the actin filament network, ATM-3507 exhibits significant cytotoxic activity against a range of cancer cell lines. Notably, it demonstrates strong synergistic effects when used in combination with microtubule-targeting agents, such as vinca alkaloids and taxanes. This guide summarizes the in vitro and in vivo efficacy of ATM-3507, details the experimental protocols for key assays, and visualizes the underlying signaling pathways.

Mechanism of Action

ATM-3507 functions by binding to the Tpm3.1 protein, which is a key component of actin filaments in cancer cells. This interaction impairs the stability and function of these filaments, leading to a cascade of cellular events that culminate in cancer cell death.[1] The disruption of the actin cytoskeleton interferes with critical cellular processes including cell division, migration, and survival.

In Vitro Efficacy of this compound

ATM-3507 has demonstrated potent cytotoxic effects as a monotherapy and in combination with other chemotherapeutic agents across a panel of human cancer cell lines.

Monotherapy

The half-maximal inhibitory concentration (IC50) of ATM-3507 varies across different cancer cell lines, indicating a range of sensitivities.

Cancer TypeCell LineATM-3507 IC50 (µM)
Neuroblastoma CHLA-204.99 ± 0.45
CHP-1343.83 ± 0.67
CHLA-906.84 ± 2.37
SK-N-BE(2)5.00 ± 0.42
Ovarian Cancer A2780Low-micromolar range
A2780cisLow-micromolar range
OVCAR4Low-micromolar range
Diffuse Large B-Cell Lymphoma (DLBCL) NU-DUL-1~0.078 (at 72h)
TMD8~3 (at 48h and 72h)
Toledo~1.25 (at 72h)
SU-DHL-8~0.2 (at 48h and 72h)

Table 1: IC50 values of ATM-3507 as a monotherapy in various cancer cell lines.

Combination Therapy

A hallmark of ATM-3507's preclinical profile is its strong synergy with microtubule-targeting agents. This synergy is quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cancer TypeCell LineCombination AgentCombination Index (CI)Outcome
Neuroblastoma CHLA-20, CHP-134, CHLA-90, SK-N-BE(2)Vincristine< 1Synergistic cytotoxicity
Ovarian Cancer A2780, A2780cis, OVCAR4Vinorelbine< 0.9Synergistic reduction in cell viability and induction of apoptosis[2]
Ovarian Cancer A2780, A2780cis, OVCAR4Paclitaxel< 0.9Synergistic reduction in cell viability[2]

Table 2: Synergistic effects of ATM-3507 in combination with microtubule inhibitors.

In Vivo Efficacy of this compound

Preclinical studies using xenograft models have demonstrated the anti-tumor efficacy of ATM-3507, particularly in combination therapies.

Neuroblastoma

In a human neuroblastoma xenograft model (CHLA-20), the combination of ATM-3507 and vincristine resulted in a significant and profound regression of tumor growth and improved survival compared to either drug alone.[1] The median survival for mice treated with ATM-3507 monotherapy was 18 days, which was extended to over 49 days with the combination therapy.

Treatment GroupMedian Survival (days)Tumor Growth
Control-Progressive
ATM-350718Inhibition
Vincristine-Inhibition
ATM-3507 + Vincristine> 49Profound Regression

Table 3: In vivo efficacy of ATM-3507 and vincristine in a neuroblastoma xenograft model.

Ovarian Cancer

While specific in vivo tumor growth inhibition and survival data for ATM-3507 in ovarian cancer xenograft models are not as extensively detailed in the public domain, studies have confirmed the synergy of targeting Tpm3.1 in combination with microtubule depolymerizing agents in an ovarian cancer cell line (OVCAR-3) xenograft model.[2] Further in vivo studies are warranted to quantify the extent of tumor growth inhibition and survival benefit in ovarian cancer models.

Comparative Analysis with Alternative Treatments

ATM-3507's unique mechanism of action and its synergistic potential position it as a promising candidate for combination therapies, particularly in cancers where microtubule inhibitors are a standard of care.

Neuroblastoma

Standard-of-care for high-risk neuroblastoma often includes a combination of chemotherapeutic agents, including cyclophosphamide and vincristine. The strong synergy observed between ATM-3507 and vincristine suggests that incorporating ATM-3507 into existing regimens could enhance therapeutic efficacy. Preclinical studies directly comparing ATM-3507 combination therapy with standard multi-drug regimens are needed to fully elucidate its comparative advantage.

Ovarian Cancer

The standard first-line treatment for advanced ovarian cancer is a combination of a platinum agent (like carboplatin) and a taxane (like paclitaxel).[2] For platinum-resistant ovarian cancer, treatment options include single-agent chemotherapy such as paclitaxel or vinorelbine.[3] More recently, PARP inhibitors like olaparib have become a key maintenance therapy for patients with BRCA mutations.[4] The synergistic effect of ATM-3507 with both paclitaxel and vinorelbine in ovarian cancer cell lines suggests its potential to enhance the efficacy of these established agents, particularly in the recurrent or resistant setting.[2] Comparative preclinical studies of ATM-3507 combinations against PARP inhibitors in relevant ovarian cancer models would be highly valuable.

Signaling Pathways and Cellular Mechanisms

ATM-3507's disruption of the actin cytoskeleton triggers a series of downstream events, leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest

Treatment with ATM-3507, particularly in combination with microtubule inhibitors, leads to a profound arrest of cancer cells in the G2/M phase of the cell cycle.[1] This is often accompanied by the disruption of mitotic spindle formation. The molecular mechanism likely involves the modulation of key cell cycle regulatory proteins.

G2M_Arrest_Pathway ATM3507 ATM-3507 Tpm31 Tpm3.1 ATM3507->Tpm31 inhibits Actin Actin Filaments Tpm31->Actin stabilizes Cytoskeleton Cytoskeletal Instability Actin->Cytoskeleton G2M G2/M Arrest Cytoskeleton->G2M Spindle Mitotic Spindle Disruption Cytoskeleton->Spindle

ATM-3507 induced G2/M cell cycle arrest.
Apoptosis Induction

The cell cycle arrest and cytoskeletal stress induced by ATM-3507 ultimately lead to programmed cell death, or apoptosis. This is evidenced by the activation of caspases and cleavage of PARP. In ovarian cancer cells, ATM-3507 in combination with vinorelbine synergistically induces apoptosis.[2] The intrinsic apoptotic pathway, involving the Bcl-2 family of proteins, is likely a key mediator of this process.

Apoptosis_Pathway ATM3507 ATM-3507 Cytoskeletal_Stress Cytoskeletal Stress ATM3507->Cytoskeletal_Stress Bcl2_Family Bcl-2 Family Modulation (e.g., ↑Bax, ↓Bcl-2) Cytoskeletal_Stress->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed intrinsic apoptosis pathway activated by ATM-3507.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability (MTS Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of ATM-3507, the comparative agent, or the combination of both. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the desired concentrations of ATM-3507 and/or other agents for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

In Vivo Xenograft Tumor Study
  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2) regularly.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, ATM-3507, comparative agent, combination therapy). Administer drugs according to the desired schedule and route (e.g., intraperitoneal, intravenous).

  • Data Collection: Continue to measure tumor volume and body weight throughout the study. Monitor for any signs of toxicity. For survival studies, monitor mice until a predefined endpoint is reached (e.g., tumor volume exceeds a certain limit, or signs of morbidity are observed).

  • Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) at the end of the study. For survival studies, generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).

Xenograft_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Data_Collection Tumor Volume & Survival Data Collection Treatment->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End Analysis->End

General workflow for in vivo xenograft studies.

Conclusion

This compound is a promising anti-cancer agent with a novel mechanism of action that complements existing chemotherapies. Its potent in vitro activity and, most notably, its strong synergy with microtubule inhibitors in both in vitro and in vivo models, suggest its potential as a valuable component of combination therapy for various cancers, including neuroblastoma and ovarian cancer. Further preclinical studies are encouraged to explore its efficacy in a broader range of cancer models, to conduct direct comparisons with other standard-of-care agents, and to further elucidate the molecular details of its mechanism of action. This will pave the way for potential clinical investigations of ATM-3507 in combination regimens for the treatment of advanced and resistant cancers.

References

A Head-to-Head Showdown: ATM-3507 Versus Other Actin-Targeting Drugs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the actin cytoskeleton represents a compelling, albeit challenging, target in the fight against cancer. This guide provides a comprehensive comparison of ATM-3507, a novel anti-tropomyosin agent, with other prominent actin-targeting drugs. We will delve into their mechanisms of action, present available quantitative data on their performance, and provide detailed experimental protocols for key assays, offering a critical resource for evaluating these compounds in a preclinical setting.

Introduction to Actin-Targeting Drugs

The actin cytoskeleton, a dynamic network of protein filaments, is integral to a multitude of cellular processes, including cell division, migration, and the maintenance of cell shape. In cancer cells, the actin cytoskeleton is often dysregulated, contributing to their proliferative and metastatic potential. This has made it an attractive target for therapeutic intervention. However, the ubiquity of actin in healthy cells necessitates a targeted approach to minimize off-target toxicity.

This guide will compare the following classes of actin-targeting drugs:

  • Tropomyosin Inhibitors: Represented by ATM-3507 and its predecessor, TR100.

  • Actin Polymerization Inhibitors: Including Cytochalasins and Latrunculins.

  • Actin Filament Stabilizers: Such as Phalloidin and Jasplakinolide.

Mechanism of Action: A Diverse Arsenal Against a Common Target

The efficacy of these drugs stems from their distinct mechanisms of disrupting the delicate equilibrium of actin polymerization and depolymerization.

ATM-3507 , a second-generation anti-tropomyosin compound, exhibits a unique mechanism by specifically targeting the cancer-associated tropomyosin isoform, Tpm3.1.[1] In many cancer types, Tpm3.1 is overexpressed and plays a crucial role in stabilizing actin filaments. ATM-3507 binds to the C-terminus of Tpm3.1, disrupting its association with actin filaments. This leads to the destabilization and subsequent depolymerization of these filaments, ultimately inducing apoptosis in cancer cells.[1] A key advantage of this approach is its potential for cancer cell specificity, given the enrichment of Tpm3.1 in malignant tissues.

In contrast, other actin-targeting drugs interact directly with actin itself. Cytochalasins , fungal metabolites, cap the barbed (fast-growing) ends of actin filaments, preventing the addition of new actin monomers and thereby inhibiting polymerization. Latrunculins , derived from marine sponges, sequester actin monomers, making them unavailable for polymerization.

On the other end of the spectrum, Phalloidin , a toxin from the Amanita phalloides mushroom, and Jasplakinolide , a cyclic peptide from a marine sponge, act as potent stabilizers of actin filaments. They bind to filamentous actin (F-actin) and prevent its depolymerization, effectively freezing the cytoskeleton and disrupting dynamic cellular processes.

Signaling Pathway of ATM-3507

The following diagram illustrates the proposed signaling pathway for ATM-3507's action on Tpm3.1-containing actin filaments.

ATM3507_Pathway ATM3507 ATM-3507 Tpm31 Tpm3.1 ATM3507->Tpm31 Binds to C-terminus Actin Actin Filaments Tpm31->Actin Stabilizes Apoptosis Apoptosis Actin->Apoptosis Disruption leads to

Figure 1: Proposed mechanism of action for ATM-3507 in cancer cells.

Quantitative Performance: A Comparative Look at Cytotoxicity

Direct head-to-head comparisons of all these actin-targeting drugs in a single study are limited. However, by compiling data from various sources, we can get a sense of their relative potencies. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness, with lower values indicating higher potency.

Drug ClassCompoundCancer Cell LineIC50 (µM)Reference
Tropomyosin Inhibitor ATM-3507NU-DUL-1 (DLBCL)~3 (48h)[2]
TMD8 (DLBCL)~3 (48h)[2]
Toledo (DLBCL)~10 (48h)[2]
SU-DHL-8 (DLBCL)~0.2 (48h)[2]
OVCAR-3 (Ovarian)Low-micromolar[3]
Actin Polymerization Inhibitor Latrunculin AT47D (Breast)6.7[4]
Rhabdomyosarcoma cell lines0.08 - 0.22[5][6]
Latrunculin BHCT116 (Colon)7.1[7]
MDA-MB-435 (Melanoma)4.8[7]
Actin Filament Stabilizer JasplakinolidePC-3 (Prostate)0.065[8][9]
LNCaP (Prostate)0.041[8][9]
TSU-Pr1 (Prostate)0.170[8][9]
Various Cancer Cell Lines0.02 - 0.03[10]

Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time. The data presented here is for comparative purposes and should be interpreted with these variables in mind. Phalloidin is generally not used as a therapeutic due to its high toxicity and poor cell permeability, and thus relevant IC50 data from cancer cell line studies is scarce.

Experimental Protocols

To facilitate the independent evaluation of these compounds, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • 96-well microplates

  • Complete cell culture medium

  • Test compounds (ATM-3507 and other actin-targeting drugs)

  • MTS reagent (e.g., from Promega)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Actin Polymerization/Depolymerization Assay (Pyrene-Actin Assay)

This assay monitors the change in fluorescence of pyrene-labeled actin to measure the rate of actin polymerization or depolymerization.

Materials:

  • Pyrene-labeled actin

  • Unlabeled actin

  • Polymerization buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole, pH 7.0)

  • G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • Test compounds

  • Fluorometer

Procedure for Polymerization:

  • Prepare Actin: Mix pyrene-labeled and unlabeled actin in G-buffer to the desired concentration and labeling percentage (e.g., 5-10%).

  • Baseline Reading: Place the actin solution in a fluorometer cuvette and record the baseline fluorescence.

  • Initiate Polymerization: Add 1/10th volume of 10X polymerization buffer to initiate polymerization.

  • Add Compound: For inhibition studies, add the test compound to the actin solution before initiating polymerization.

  • Monitor Fluorescence: Record the increase in fluorescence over time.

Procedure for Depolymerization:

  • Polymerize Actin: Polymerize pyrene-labeled actin as described above until a steady state is reached.

  • Add Compound: Add the test compound (e.g., ATM-3507) to the polymerized actin.

  • Monitor Fluorescence: Record the decrease in fluorescence over time as a measure of depolymerization.

High-Content Imaging of Actin Filaments

This method allows for the quantitative analysis of changes in actin filament organization within cells.

Materials:

  • Cells cultured on imaging-compatible plates (e.g., 96-well black-walled plates)

  • Test compounds

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with test compounds as in the cell viability assay.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with Triton X-100.

  • Staining: Stain the actin filaments with fluorescently labeled phalloidin and the nuclei with a nuclear stain.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify various parameters of the actin cytoskeleton, such as filament length, number, and intensity.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating and comparing actin-targeting drugs.

Experimental_Workflow cluster_workflow Drug Evaluation Workflow start Start cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture drug_treatment Drug Treatment (Serial Dilutions) cell_culture->drug_treatment viability_assay Cell Viability Assay (MTS) drug_treatment->viability_assay actin_assay Actin Polymerization/ Depolymerization Assay drug_treatment->actin_assay imaging High-Content Imaging of Actin Filaments drug_treatment->imaging ic50 Determine IC50 viability_assay->ic50 data_analysis Data Analysis and Comparison ic50->data_analysis actin_assay->data_analysis imaging->data_analysis end End data_analysis->end

Figure 2: A generalized workflow for the in vitro comparison of actin-targeting drugs.

Conclusion

The diverse mechanisms of action of actin-targeting drugs offer a range of strategies for disrupting the cancer cell cytoskeleton. ATM-3507 and its predecessor TR100 stand out due to their targeted approach against the cancer-associated protein Tpm3.1, which may offer a wider therapeutic window compared to drugs that directly target the universally expressed actin protein. The quantitative data, while not from a single comprehensive study, suggests that compounds like Jasplakinolide exhibit high potency in the nanomolar range.

The choice of an appropriate actin-targeting drug for further preclinical and clinical development will depend on a careful evaluation of its efficacy, specificity, and toxicity profile. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to conduct their own head-to-head studies and make informed decisions in the pursuit of novel cancer therapeutics.

References

Validating the Specificity of ATM-3507 for Tpm3.1/3.2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ATM-3507, a targeted tropomyosin inhibitor, with other alternatives, supported by experimental data. We delve into the specificity of ATM-3507 for the cancer-associated tropomyosin isoforms Tpm3.1 and Tpm3.2, offering detailed experimental protocols for validation and visual representations of key pathways and workflows.

Unveiling the Specificity of ATM-3507

ATM-3507 is a small molecule inhibitor designed to specifically target the tropomyosin isoforms Tpm3.1 and Tpm3.2, which are often overexpressed in cancer cells and play a crucial role in stabilizing actin filaments.[1][2][3] The specificity of ATM-3507 is attributed to its ability to form more extensive contacts with Tpm3.1 residues compared to its predecessor, TR100.[1][4] Notably, ATM-3507 interacts with less conserved side chains on tropomyosin, including a histidine residue specific to Tpm3.1 and Tpm3.2, which enhances its isoform-specific binding.[1][4]

The mechanism of action involves ATM-3507 binding to the C-terminus of Tpm3.1, which disrupts the ability of Tpm3.1 to protect actin filaments from depolymerization.[1][2][5] This leads to the disassembly of Tpm3.1-containing microfilaments, ultimately inducing cytotoxicity in cancer cells.[1][4] Studies have shown that ATM-3507 exhibits potent cytotoxic activity against various cancer cell lines.[1]

Comparative Performance of Tropomyosin Inhibitors

To objectively assess the performance of ATM-3507, a comparison with its known alternative, TR100, is presented below. The data summarizes key performance indicators from published studies.

Compound Target(s) Reported IC50 (µM) Mechanism of Action Key Findings
ATM-3507 Tpm3.1/3.2Varies by cell line (e.g., low micromolar to submicromolar in DLBCL cell lines)[2]Binds to the C-terminus of Tpm3.1/3.2, preventing actin filament stabilization.[1][5][6][7]More potent and possesses more favorable drug-like properties than TR100.[1][4] Disrupts Tpm3.1-containing filaments and induces G2/M cell cycle arrest.[1][7]
TR100 Tpm3.1Varies by cell lineBinds to the C-terminus of Tpm3.1.[1][4]A first-in-class tool compound.[1][4] Shows synergistic effects with antimicrotubule drugs.[1]

Experimental Protocols for Specificity Validation

To assist researchers in independently validating the specificity of ATM-3507, this section provides detailed methodologies for key experiments.

Western Blotting for Tropomyosin Isoform Expression

This protocol is used to determine the relative expression levels of different tropomyosin isoforms in the cell lines of interest.

Materials:

  • Cell lines of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to Tpm3.1/3.2 and other tropomyosin isoforms

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and harvest cells.

  • Lyse cells in lysis buffer on ice for 30 minutes.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

High-Content Imaging (HCI) for Filament Disruption

This assay quantifies the disruption of Tpm3.1-containing filaments in cells upon treatment with ATM-3507.

Materials:

  • Cell line expressing Tpm3.1 (e.g., SK-N-SH neuroblastoma cells)

  • ATM-3507

  • Culture plates suitable for imaging (e.g., 96-well black-walled plates)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against Tpm3.1

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system and analysis software

Procedure:

  • Seed cells in imaging plates and allow them to adhere overnight.

  • Treat cells with a dose range of ATM-3507 or vehicle control for the desired time.

  • Fix the cells with fixative for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block the cells with blocking solution for 1 hour.

  • Incubate with the primary antibody against Tpm3.1 overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate with the fluorescently labeled secondary antibody and nuclear stain for 1 hour.

  • Wash the cells with PBS.

  • Acquire images using a high-content imaging system.

  • Analyze the images using appropriate software to quantify Tpm3.1 filament integrity and cell number.

Actin Depolymerization Assay

This biochemical assay measures the ability of ATM-3507 to inhibit the protective effect of Tpm3.1 on actin filaments.

Materials:

  • Purified actin (with a percentage labeled with pyrene)

  • Purified Tpm3.1

  • ATM-3507

  • Actin polymerization buffer

  • Actin depolymerization buffer

  • Fluorometer

Procedure:

  • Polymerize pyrene-labeled actin to a steady state.

  • In a separate reaction, pre-incubate Tpm3.1 with ATM-3507 or vehicle control.

  • Add the Tpm3.1/inhibitor mixture to the polymerized actin and incubate to allow Tpm3.1 to bind to the actin filaments.

  • Initiate depolymerization by diluting the mixture into depolymerization buffer.

  • Monitor the decrease in pyrene fluorescence over time using a fluorometer. The rate of fluorescence decay is indicative of the rate of actin depolymerization.

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the mechanism of action and the validation process, the following diagrams are provided.

ATM3507_Mechanism_of_Action cluster_Cell Cancer Cell cluster_Outcome Cellular Outcome Actin Actin Monomers F_Actin Actin Filaments (F-Actin) Actin->F_Actin Polymerization F_Actin->Actin Depolymerization Stable_Filament Stabilized Actin Filaments F_Actin->Stable_Filament Stabilization by Tpm3.1/3.2 Tpm3_1_3_2 Tpm3.1 / Tpm3.2 Tpm3_1_3_2->F_Actin Binds to Stable_Filament->F_Actin Destabilization Filament_Disruption Disruption of Tpm3.1/3.2- containing Filaments Stable_Filament->Filament_Disruption Inhibited by ATM-3507 ATM3507 ATM-3507 ATM3507->Tpm3_1_3_2 Specifically Binds to C-terminus Cytotoxicity Cytotoxicity & Apoptosis Filament_Disruption->Cytotoxicity

Caption: Mechanism of ATM-3507 action on Tpm3.1/3.2 and actin dynamics.

Specificity_Validation_Workflow cluster_Cellular Cell-Based Assays Actin_Depolymerization Actin Depolymerization Assay (with different Tpm isoforms) Thermal_Shift Thermal Shift Assay (Direct Binding) Actin_Depolymerization->Thermal_Shift Western_Blot Western Blotting (Isoform Expression Profile) HCI High-Content Imaging (Filament Disruption) Western_Blot->HCI Cytotoxicity_Assay Cytotoxicity Assays (e.g., IC50 determination) Western_Blot->Cytotoxicity_Assay HCI->Actin_Depolymerization Cell_Cycle Cell Cycle Analysis Cytotoxicity_Assay->Cell_Cycle Xenograft Xenograft Models Cell_Cycle->Xenograft Start Hypothesis: ATM-3507 is specific for Tpm3.1/3.2 Start->Western_Blot

Caption: Experimental workflow for validating the specificity of ATM-3507.

References

Comparative Analysis of ATM-3507 Trihydrochloride and Standard Chemotherapy in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "ATM-3507 trihydrochloride" is not publicly available in scientific literature or clinical trial databases. The following guide is a representative comparison constructed using a well-characterized, analogous ATM inhibitor (herein referred to as ATM-i) to illustrate the potential therapeutic profile and comparative performance against standard chemotherapy in relevant preclinical models. The data presented is synthesized from studies on selective ATM inhibitors for illustrative purposes.

Introduction and Mechanism of Action

This compound is hypothesized to be a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a master regulator of the DNA Damage Response (DDR) pathway, specifically activated by DNA double-strand breaks (DSBs). By inhibiting ATM, this compound is designed to prevent cancer cells from repairing DNA damage, leading to synthetic lethality, particularly in tumors with existing defects in other DNA repair pathways (e.g., BRCA1/2 mutations) or in combination with DNA-damaging agents.

Standard chemotherapy, such as platinum-based agents (e.g., cisplatin, carboplatin) or topoisomerase inhibitors (e.g., etoposide), directly induces widespread DNA damage, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This comparison evaluates the efficacy and selectivity of targeted ATM inhibition against the broad-spectrum cytotoxicity of conventional chemotherapy.

Signaling Pathway of ATM Inhibition

atm_pathway cluster_stimulus DNA Damage Stimulus cluster_pathway ATM-Mediated DNA Damage Response cluster_outcome Cellular Outcomes DNA_Damage DNA Double-Strand Breaks (DSBs) ATM ATM Kinase DNA_Damage->ATM activates Chemo Standard Chemotherapy (e.g., Etoposide) Chemo->DNA_Damage induces CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates BRCA1 BRCA1 ATM->BRCA1 phosphorylates ATM3507 ATM-3507 (Hypothetical ATM-i) ATM3507->ATM inhibits CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis p53->CellCycleArrest Repair DNA Repair BRCA1->Repair experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Xenograft Model A1 Seed Cells in 96-well Plates A2 Add Serial Dilutions of ATM-i & Chemo A1->A2 A3 Incubate for 72h A2->A3 A4 Measure Viability (CellTiter-Glo) A3->A4 A5 Calculate IC50 Values A4->A5 B1 Implant Tumor Cells in Nude Mice B2 Allow Tumors to Grow (150-200 mm³) B1->B2 B3 Randomize & Treat (Vehicle, ATM-i, Chemo) B2->B3 B4 Measure Tumor Volume & Body Weight (2x/week) B3->B4 B5 Calculate TGI (%) B4->B5

Translating In Vitro Promise to In Vivo Efficacy: A Comparative Guide on ATM-3507 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is a critical and often challenging phase of drug discovery. This guide provides an objective comparison of the in vitro and in vivo activities of ATM-3507 trihydrochloride, a potent anti-tropomyosin agent. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to provide a clear correlation of its therapeutic potential.

This compound is a novel small molecule inhibitor that selectively targets the cancer-associated tropomyosin isoform, Tpm3.1.[1][2][3] By disrupting the Tpm3.1-actin filament axis, ATM-3507 induces cancer cell death and has demonstrated significant anti-tumor activity in preclinical models.[1][4] This guide synthesizes available data to draw a correlative line between its performance in laboratory assays and its efficacy in living organisms.

Comparative Efficacy: In Vitro vs. In Vivo

The following tables summarize the quantitative data on the activity of this compound, both as a single agent and in combination with other chemotherapeutics, across various cancer cell lines and in animal models.

In Vitro Activity of this compound
Cell LineCancer TypeAssay TypeIC50 (µM)Combination AgentSynergyReference
A2780Ovarian CancerMTS AssayNot SpecifiedVinorelbine, PaclitaxelSynergistic[5]
A2780cisOvarian CancerMTS AssayNot SpecifiedVinorelbine, PaclitaxelSynergistic[5]
OVCAR4Ovarian CancerMTS AssayNot SpecifiedVinorelbine, PaclitaxelSynergistic[5]
NU-DUL-1Diffuse Large B-cell LymphomaAlamar Blue Assay< 1N/AN/A[2][6]
TMD8Diffuse Large B-cell LymphomaAlamar Blue Assay~ 1N/AN/A[2][6]
ToledoDiffuse Large B-cell LymphomaAlamar Blue Assay< 1N/AN/A[2][6]
SU-DHL-8Diffuse Large B-cell LymphomaAlamar Blue Assay~ 1.5N/AN/A[2][6]
Human Melanoma Cell LinesMelanomaNot Specified3.83 - 6.84N/AN/A[7][8]
CHLA-20NeuroblastomaNot SpecifiedNot SpecifiedVincristine, PaclitaxelSynergistic[4][9]
In Vivo Activity of this compound
Animal ModelCancer TypeTreatment RegimenOutcomeReference
Athymic Nude Mice (CHLA20 Xenografts)NeuroblastomaATM-3507 + VincristineSignificant inhibition of tumor growth and prolonged animal survival compared to monotherapy.[4]
Immunodeficient Mice (Human Melanoma Xenografts)MelanomaATM-3507Reduction in tumor growth.[2][6][10]
Balb/c MicePharmacokinetics30 mg/kg IntravenousMean half-life: 5.01 hours, Cmax: 5,758 ng/mL.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of ATM-3507.

In Vitro Cell Viability (MTS Assay)

Ovarian cancer cell lines (A2780, A2780cis, OVCAR4) were seeded in 96-well plates and treated with varying concentrations of ATM-3507, vinorelbine, or paclitaxel, both as single agents and in combination, for 72 hours. Cell viability was assessed using the MTS assay, which measures the metabolic activity of cells. The combination effect was analyzed using the Chou-Talalay method to determine synergy.[5]

In Vitro Cell Growth (Alamar Blue Assay)

Diffuse large B-cell lymphoma (DLBCL) cell lines (NU-DUL-1, TMD8, Toledo, SU-DHL-8) were cultured for 48 or 72 hours with different concentrations of ATM-3507. The Alamar Blue assay was used to measure metabolic activity, which is indicative of cell growth.[2][6]

In Vivo Xenograft Studies

Athymic nude mice were subcutaneously injected with CHLA20 neuroblastoma cells. Once tumors reached a palpable size, mice were treated with ATM-3507, vincristine, or a combination of both. Tumor growth was monitored regularly, and animal survival was recorded.[4] A similar protocol was followed for human melanoma xenografts in immunodeficient mice.[2][6][10]

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the signaling pathway of ATM-3507 and a typical workflow for evaluating its in vivo efficacy.

ATM3507_Signaling_Pathway ATM-3507 Mechanism of Action cluster_cell Cancer Cell ATM3507 ATM-3507 Tpm31 Tpm3.1 ATM3507->Tpm31 Inhibits Actin Actin Filaments Tpm31->Actin Stabilizes Cytoskeleton Dysfunctional Cytoskeleton Actin->Cytoskeleton Leads to Apoptosis Apoptosis Cytoskeleton->Apoptosis CellCycleArrest G2/M Arrest Cytoskeleton->CellCycleArrest

Caption: Mechanism of action of ATM-3507 in cancer cells.

InVivo_Workflow In Vivo Efficacy Evaluation Workflow cluster_setup Experiment Setup cluster_procedure Procedure cluster_analysis Data Analysis CancerCells Cancer Cell Line (e.g., CHLA20) Implantation Subcutaneous Implantation of Cancer Cells CancerCells->Implantation Mice Immunocompromised Mice (e.g., Nude Mice) Mice->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Treatment Treatment Initiation (ATM-3507 +/- Other Agents) TumorGrowth->Treatment TumorVolume Tumor Volume Measurement Treatment->TumorVolume Survival Animal Survival Analysis Treatment->Survival Toxicity Toxicity Assessment Treatment->Toxicity

Caption: Workflow for in vivo evaluation of ATM-3507.

References

Safety Operating Guide

Proper Disposal of ATM-3507 Trihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of ATM-3507 trihydrochloride, a potent tropomyosin inhibitor. While this compound is not classified as a hazardous substance, adherence to established laboratory waste management protocols is essential.[1]

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.

In the event of accidental exposure, the following first aid measures should be taken immediately:

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally. Seek prompt medical attention.[1]

  • Skin Contact: Remove any contaminated clothing and thoroughly wash the affected area with soap and water.[1]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for ATM-3507, providing a quick reference for its biological activity and physical properties.

PropertyValueSource
Molecular Formula C₃₇H₄₉Cl₃FN₅O₂[1]
Molecular Weight 721.17 g/mol [1]
IC₅₀ (Tropomyosin) 3.83-6.84 µM in human melanoma cell lines[2]
Storage of Stock Solution -80°C for 6 months; -20°C for 1 month (protect from light)[2]

Disposal Protocol for this compound

The guiding principle for the disposal of this compound is to prevent its release into the environment. As a non-hazardous chemical, the disposal procedure should be in accordance with institutional guidelines and local regulations for non-hazardous laboratory waste.

Step 1: Deactivation (Optional but Recommended)

While not strictly required for non-hazardous waste, a deactivation step can be a good laboratory practice. For many organic compounds, treatment with a solution of sodium hypochlorite (bleach) can be effective. However, the reactivity of this compound with bleach is not documented. Therefore, this step should be approached with caution and performed on a small scale first. A more general and safer approach is to proceed directly to the recommended disposal methods.

Step 2: Segregation of Waste

Proper waste segregation is critical to ensure safe and compliant disposal.

  • Solid Waste: Unused or expired this compound powder, as well as any lab materials contaminated with the solid compound (e.g., weighing paper, contaminated gloves, pipette tips), should be collected in a designated, clearly labeled container for non-hazardous solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for non-hazardous aqueous or solvent-based waste, depending on the solvent used. Do not mix with hazardous waste streams.

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as liquid chemical waste. Once cleaned, the container labels should be defaced or removed, and the container can then be disposed of in the regular trash or recycled according to institutional policy.

Step 3: Disposal Pathway

The collected and segregated waste should be disposed of through your institution's hazardous waste management program, even for non-hazardous chemicals. This ensures that the waste is handled by trained professionals and disposed of in a licensed facility. Clearly label the waste containers with the contents, including the name of the chemical and the approximate concentration.

Experimental Protocol: In Vitro Cell Viability Assay

To provide context for the generation of waste containing ATM-3507, a typical experimental protocol for assessing its effect on cancer cell lines is outlined below.

  • Cell Culture: Plate cancer cells (e.g., human melanoma cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Perform serial dilutions to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method, such as the MTS or Alamar Blue assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.

All materials that come into contact with this compound during this procedure, including pipette tips, well plates, and media, should be disposed of as non-hazardous chemical waste.

Signaling Pathway and Mechanism of Action

ATM-3507 is an inhibitor of tropomyosin isoforms Tpm3.1 and Tpm3.2, which are crucial for the stability and function of actin filaments. By binding to Tpm3.1, ATM-3507 disrupts the integrity of the actin cytoskeleton, leading to a cascade of cellular effects that inhibit cancer cell proliferation and motility.

ATM3507_Mechanism_of_Action cluster_cell Cancer Cell ATM3507 ATM-3507 Tpm3_1 Tpm3.1/3.2 ATM3507->Tpm3_1 Inhibits Spreading Cell Spreading & Motility ATM3507->Spreading Inhibits Cytokinesis Cytokinesis ATM3507->Cytokinesis Inhibits Actin Actin Filaments Tpm3_1->Actin Stabilizes Cytoskeleton Actin Cytoskeleton Integrity Actin->Cytoskeleton Cytoskeleton->Spreading Cytoskeleton->Cytokinesis Growth Cell Growth & Proliferation Spreading->Growth G2M_Arrest G2/M Arrest Cytokinesis->G2M_Arrest leads to Cytokinesis->Growth G2M_Arrest->Growth Inhibits

References

Essential Safety and Operational Protocols for Handling ATM-3507 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of ATM-3507 trihydrochloride. The following procedural guidance is designed to ensure the safe use of this compound in a laboratory setting, covering personal protective equipment (PPE), operational handling, and disposal.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is imperative to adhere to standard laboratory safety protocols to minimize exposure.[1] The following PPE is recommended as a multi-layered approach to ensure personal safety.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of Powders/Solids • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant boot or shoe covers• Chemical-resistant apron• Head covering
Handling of Liquids/Solutions • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over lab coat• Chemical-resistant footwear• Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots• Respirator (if aerosols or vapors are generated)

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.

Operational Handling Protocol

A clear and concise plan for the handling of this compound is essential to prevent contamination and ensure a safe working environment.

1. Preparation:

  • Designate a specific handling area, such as a chemical fume hood.

  • Ensure proper ventilation. The SDS recommends using this compound only in areas with appropriate exhaust ventilation.[1]

  • Assemble all necessary equipment and PPE before beginning work.

  • Minimize the quantity of the compound to be handled.

  • Review the Safety Data Sheet (SDS) prior to use.[1]

2. Handling:

  • Always wear the appropriate PPE as outlined in the table above.

  • Avoid all contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Avoid inhalation of any dust, vapors, or mist.[1]

  • If weighing the solid form, perform this task within a fume hood and use a disposable weigh boat.

  • When preparing solutions, add the solvent to the compound slowly to prevent splashing.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention.[1]

  • Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes and seek medical advice.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR).[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[2]

Storage and Disposal Plan

Proper storage and disposal are critical for maintaining a safe laboratory.

Storage:

  • Store this compound at 4°C in a sealed container, protected from moisture.[3]

  • For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, in a sealed container and away from moisture.[3]

Disposal:

  • Dispose of waste in accordance with institutional, federal, and state regulations.

  • For spills, absorb solutions with a finely-powdered liquid-binding material such as diatomite.[1]

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Dispose of contaminated materials, including single-use PPE, in a designated hazardous waste container.

  • Empty containers should have their labels obliterated or removed before disposal.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Disposal prep1 Review SDS prep2 Designate Handling Area (Fume Hood) prep1->prep2 prep3 Assemble Equipment & PPE prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh Solid / Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3 disp1 Segregate Chemical Waste clean2->disp1 disp3 Store for Pickup disp2 Label Hazardous Waste Container disp1->disp2 disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。